molecular formula C12H8O4 B15553544 Bergapten-d3

Bergapten-d3

Numéro de catalogue: B15553544
Poids moléculaire: 219.21 g/mol
Clé InChI: BGEBZHIAGXMEMV-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bergapten-d3 is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H8O4

Poids moléculaire

219.21 g/mol

Nom IUPAC

4-(trideuteriomethoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3/i1D3

Clé InChI

BGEBZHIAGXMEMV-FIBGUPNXSA-N

Origine du produit

United States

Foundational & Exploratory

Bergapten-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bergapten-d3, a deuterated analog of the naturally occurring furanocoumarin, Bergapten (B1666803). This document is intended to serve as a valuable resource for professionals in research, chemical analysis, and drug development.

Chemical Structure and Properties

This compound, also known as 5-Methoxypsoralen-d3, is a stable isotope-labeled version of Bergapten where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis of Bergapten in various biological matrices using mass spectrometry-based methods.[1]

The chemical structure of this compound is presented below:

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 4-(methoxy-d3)-7H-furo[3,2-g][2]benzopyran-7-one
Synonyms 5-Methoxypsoralen-d3, 5-MOP-d3, Bergaptan-d3, Heraclin-d3[3]
CAS Number 2749409-59-2[4][5]
Molecular Formula C₁₂H₅D₃O₄[3][6]
Molecular Weight 219.21 g/mol [3][6]

Table 2: Physical and Chemical Properties of Bergapten (Non-Deuterated)

Note: Experimental data for this compound is limited. The properties of the non-deuterated analog, Bergapten, are provided for reference. The physical properties of this compound are expected to be very similar.

PropertyValueReference
Appearance Grayish-white microcrystalline powder or yellow fluffy solid[7]
Melting Point 188-193 °C[7]
Solubility Soluble in DMF and DMSO. Slightly soluble in ethanol.[8]
UV Absorption Maxima (in Ethanol) 222, 250, 260, 268, 310 nm[8]

Synthesis and Purification

General Synthesis Approach

The synthesis of this compound typically involves the introduction of deuterium at the methoxy group of a precursor molecule. A general synthetic strategy can be adapted from established methods for the synthesis of Bergapten.[9][10] One common approach starts with phloroglucinol, which undergoes a series of reactions to construct the coumarin (B35378) and furan (B31954) rings. The deuterated methoxy group can be introduced by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), in the appropriate step.

Synthesis_Workflow Phloroglucinol Phloroglucinol Intermediate1 Coumarin Intermediate Phloroglucinol->Intermediate1 Ring Formation Intermediate2 Furan Ring Precursor Intermediate1->Intermediate2 Functional Group Modification Bergapten_d3 This compound Intermediate2->Bergapten_d3 Deuterated Methylation (e.g., CD₃I)

Caption: General synthetic workflow for this compound.

Purification Protocols

Purification of this compound is crucial to ensure high chemical and isotopic purity. Column chromatography is a widely employed technique for this purpose.

Experimental Protocol: Column Chromatography Purification of this compound

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The polarity is gradually increased to elute the desired compound.

  • Elution: The crude product is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.

  • Purity Analysis: The purity of the final product is confirmed using HPLC, mass spectrometry, and NMR spectroscopy. Purities of >98% are typically achieved.[11]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons in Bergapten (around 4.0 ppm) will be absent. The remaining aromatic and furan ring protons will show signals consistent with the Bergapten scaffold. The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon, which will be a triplet due to coupling with deuterium, and the other carbon signals will be consistent with the Bergapten structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z 219.21). The isotopic purity can be determined by comparing the intensity of the molecular ion peak with that of any residual non-deuterated Bergapten.

Applications in Research and Drug Development

Internal Standard in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in pharmacokinetic studies of Bergapten.[1] Its chemical and physical properties are nearly identical to those of Bergapten, ensuring that it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer. This enables accurate quantification of Bergapten in biological samples such as plasma and tissue.[12][13]

PK_Workflow BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) BiologicalSample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Bergapten LCMS->Quantification

Caption: Workflow for pharmacokinetic analysis using this compound as an internal standard.

Mechanism of Action of Bergapten

Understanding the mechanism of action of Bergapten is crucial for interpreting pharmacokinetic data and for drug development. Bergapten is a photosensitizing agent that, upon activation by UVA light, can intercalate into DNA and form covalent adducts with pyrimidine (B1678525) bases, particularly thymine.[14] This leads to the inhibition of DNA replication and transcription, inducing apoptosis in hyperproliferative cells.[14] This mechanism is the basis for its therapeutic use in skin disorders like psoriasis and vitiligo.[2][15]

MoA_Pathway Bergapten Bergapten ActivatedBergapten Activated Bergapten Bergapten->ActivatedBergapten Activation UVA UVA Light UVA->ActivatedBergapten Intercalation Intercalation ActivatedBergapten->Intercalation DNA DNA DNA->Intercalation AdductFormation Covalent Adduct Formation Intercalation->AdductFormation Inhibition Inhibition of DNA Replication & Transcription AdductFormation->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of Bergapten.

Conclusion

This compound is an indispensable tool for researchers and scientists working with its non-deuterated counterpart, Bergapten. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, which is paramount in pharmacokinetic studies and drug development. This guide provides a foundational understanding of the chemical structure, properties, synthesis, and applications of this compound to support ongoing and future research endeavors.

References

Synthesis of Deuterated Bergapten: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated bergapten (B1666803) (5-methoxypsoralen-dn), a crucial isotopically labeled analog for advancements in pharmaceutical research. Bergapten, a naturally occurring furanocoumarin, is extensively utilized in PUVA (Psoralen + UVA) therapy for various skin disorders.[1] Deuterium (B1214612) labeling offers a powerful tool to investigate its metabolism, pharmacokinetics, and mechanism of action, leveraging the kinetic isotope effect to potentially enhance its therapeutic properties.[2] This document details plausible synthetic protocols for deuterium incorporation, presents key quantitative data for product characterization, and visualizes the established biological pathway of bergapten in PUVA therapy.

Introduction to Deuterated Bergapten

Bergapten (5-methoxypsoralen) is a photoactive compound found in various plants, including bergamot orange, from which its name is derived.[3] It belongs to the class of linear furanocoumarins and is a cornerstone of PUVA (psoralen and ultraviolet A) therapy, a photochemotherapy used to treat skin conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][4] The therapeutic effects of bergapten are initiated by its intercalation into DNA and subsequent photoactivation by UVA light, leading to the formation of monoadducts and interstrand cross-links, which inhibits DNA replication and cell proliferation.[5][6]

The synthesis of deuterated bergapten is of significant interest to the scientific community. Deuterium-labeled compounds are invaluable in drug discovery and development for several reasons:[2]

  • Metabolic Studies: Tracing the metabolic fate of a drug without altering its fundamental chemical properties.

  • Pharmacokinetic Investigations: Determining absorption, distribution, metabolism, and excretion (ADME) profiles with greater accuracy.

  • Mechanism of Action Elucidation: Providing insights into reaction mechanisms and target interactions.

  • Improved Therapeutic Profile: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic processes at specific sites, potentially leading to improved drug efficacy, reduced toxicity, and a longer half-life.[7]

This guide outlines synthetic strategies for introducing deuterium into the bergapten scaffold, focusing on methods adaptable to its specific chemical structure.

Spectroscopic Data for Bergapten

Characterization of deuterated bergapten relies on a comparative analysis with its non-deuterated counterpart. The following tables summarize the key spectroscopic data for bergapten.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Bergapten

¹H NMR (CDCl₃, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz)
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
8.15d, J=9.7
7.59d, J=2.4
7.12s
7.02d, J=2.4
6.27d, J=9.7
4.27s

Data sourced from[8][9]

Table 2: Mass Spectrometry Data of Bergapten

Parameter Value
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.04 g/mol
Mass Spectrum (EI-MS) m/z 216 (M⁺), 201, 173, 145[10]
High-Resolution MS (ESI-QTOF) [M+H]⁺ = 217.0470[11]

Synthesis of Deuterated Bergapten

Proposed Synthetic Pathway: Transition Metal-Catalyzed H/D Exchange

Transition metal-catalyzed H/D exchange is a versatile method for incorporating deuterium into aromatic systems.[7] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂).[12][13]

Scheme 1: Proposed Synthesis of Deuterated Bergapten via H/D Exchange

G Bergapten Bergapten Deuterated_Bergapten Deuterated Bergapten (d-n) Bergapten->Deuterated_Bergapten H/D Exchange Reagents Pd/C, D₂O Heat

Caption: Proposed synthesis of deuterated bergapten.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of general methods for transition metal-catalyzed H/D exchange on aromatic compounds.[13][14] Optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) would be necessary to achieve high deuterium incorporation.

Materials:

  • Bergapten (99% purity)

  • 10% Palladium on Carbon (Pd/C)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Ethyl Acetate (B1210297) (anhydrous)

  • Sodium Sulfate (anhydrous)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine bergapten (1.0 g, 4.6 mmol) and 10% Pd/C (100 mg, 10% w/w).

  • Deuterium Source Addition: Add deuterium oxide (20 mL) to the vessel.

  • Inert Atmosphere: Seal the autoclave and purge with argon or nitrogen gas to remove air.

  • Reaction Conditions: Heat the reaction mixture to 150-180°C with vigorous stirring for 24-48 hours. The pressure inside the vessel will increase due to the heating of the solvent.

  • Work-up: After cooling the reactor to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude deuterated bergapten.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure deuterated bergapten.

  • Characterization: Determine the level and positions of deuterium incorporation using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.

Quantitative Data and Characterization

The success of the deuteration synthesis is quantified by the degree of deuterium incorporation and the overall yield of the reaction.

Table 3: Expected Quantitative Data for Deuterated Bergapten

Parameter Expected Value/Change Method of Determination
Yield Variable (dependent on optimization)Gravimetric analysis
Deuterium Incorporation (%) >90% (with optimization)¹H NMR, Mass Spectrometry
Molecular Weight 216.04 + n (where n is the number of deuterium atoms)Mass Spectrometry
¹H NMR Decrease in the integral of signals corresponding to exchanged protons.¹H NMR Spectroscopy
Mass Spectrum Shift in the molecular ion peak (M⁺) by +n mass units.Mass Spectrometry

Biological Pathway and Mechanism of Action

Bergapten's primary therapeutic application is in PUVA therapy. The mechanism involves the interaction of bergapten with DNA, followed by UVA irradiation.

PUVA Therapy Signaling Pathway

The following diagram illustrates the key steps in the mechanism of action of bergapten in PUVA therapy.

PUVA_Mechanism cluster_0 Cellular Uptake and Intercalation cluster_1 Photoactivation and DNA Adduct Formation cluster_2 Cellular Consequences cluster_3 Therapeutic Outcome Bergapten Bergapten Administration (Oral or Topical) Intercalation Bergapten Intercalates into DNA Helix Bergapten->Intercalation Passive Diffusion Monoadduct Formation of Monoadducts UVA UVA Irradiation (320-400 nm) UVA->Monoadduct Photoactivation Crosslink Formation of Interstrand Cross-links (ICLs) Monoadduct->Crosslink Further UVA exposure Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis Immune_Modulation Immune System Modulation Apoptosis->Immune_Modulation Outcome Reduced Keratinocyte Proliferation (Psoriasis Treatment) Stimulated Melanocyte Activity (Vitiligo Treatment) Immune_Modulation->Outcome

Caption: Mechanism of action of Bergapten in PUVA therapy.

This pathway illustrates that upon administration, bergapten intercalates into the DNA of skin cells.[4] Subsequent exposure to UVA light excites the bergapten molecule, leading to the formation of covalent bonds with pyrimidine (B1678525) bases (primarily thymine) in the DNA.[5] This results in the formation of monoadducts and, with further UVA exposure, interstrand cross-links. These DNA lesions inhibit DNA replication and transcription, ultimately inducing apoptosis in hyperproliferative cells (like keratinocytes in psoriasis) and stimulating melanocytes in vitiligo.[6][15]

Conclusion

The synthesis of deuterated bergapten represents a significant step forward in dermatological and pharmaceutical research. The methodologies outlined in this guide, while requiring optimization, provide a solid foundation for the production of this valuable isotopic tracer. The ability to produce deuterated bergapten will undoubtedly facilitate more detailed investigations into its ADME properties and mechanism of action, paving the way for the development of more effective and safer photochemotherapeutic agents. The provided spectroscopic data and the visualized biological pathway serve as essential resources for researchers in this field.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Bergapten-d3. By understanding the fragmentation pathways, researchers can enhance metabolite identification, pharmacokinetic studies, and quantitative bioanalysis involving this deuterated internal standard. This document outlines the predicted fragmentation cascade based on the known behavior of its non-deuterated counterpart, Bergapten (5-methoxypsoralen), and provides detailed experimental protocols for its analysis.

Introduction to Bergapten and its Deuterated Analog

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants. It is known for its photosensitizing properties and is used in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. The deuterium (B1214612) labels provide a distinct mass shift without significantly altering the chemical properties, allowing for differentiation from the endogenous analyte. Typically, the deuteration is on the methoxy (B1213986) group (-OCD₃).

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is predicted based on the well-documented fragmentation of standard Bergapten, primarily analyzed via techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The core structure consists of a psoralen (B192213) backbone with a methoxy group at the 5-position. The fragmentation is characterized by losses of small neutral molecules such as carbon monoxide (CO) and radicals like the methyl group (•CH₃) or, in this case, the deuterated methyl group (•CD₃).

Under positive ion ESI-MS/MS analysis, the protonated molecule [M+H]⁺ is the precursor ion. For this compound, this corresponds to an m/z of 220.

The primary fragmentation routes are:

  • Loss of a deuterated methyl radical (•CD₃): The most characteristic fragmentation for methoxylated compounds is the cleavage of the O-CH₃ bond. For this compound, this results in the loss of a deuterated methyl radical (•CD₃), leading to a highly stable fragment ion.

  • Sequential loss of carbon monoxide (CO): Following the initial loss of the deuterated methyl radical, the resulting fragment ion can undergo further fragmentation by losing one or more molecules of carbon monoxide. This is a common fragmentation pattern for coumarin (B35378) and furanone structures.[1][2]

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor and major product ions of Bergapten and this compound in positive ion mode mass spectrometry.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragment (Loss of •CH₃/•CD₃)m/zSecondary Fragment (Loss of CO)m/zTertiary Fragment (Loss of another CO)m/z
Bergapten 217[M+H - •CH₃]⁺202[M+H - •CH₃ - CO]⁺174[M+H - •CH₃ - 2CO]⁺146
This compound 220[M+H - •CD₃]⁺202[M+H - •CD₃ - CO]⁺174[M+H - •CD₃ - 2CO]⁺146

Note: A key observation is that the initial loss of the deuterated methyl group (•CD₃) from this compound [M+H]⁺ at m/z 220 results in a fragment ion at m/z 202. This fragment is identical in mass to the primary fragment of non-deuterated Bergapten after the loss of a standard methyl group (•CH₃). All subsequent fragments arising from this ion will therefore have identical m/z values for both the deuterated and non-deuterated compounds. This is a critical consideration for avoiding cross-talk in multiple reaction monitoring (MRM) assays.

Experimental Protocols

This section provides a representative methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Sample Preparation (for plasma samples)

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.2. Liquid Chromatography (LC)

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4.3. Mass Spectrometry (MS)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Nitrogen, set to medium

  • MRM Transitions:

    • This compound: Q1: 220.1 -> Q3: 202.1 (Collision Energy: ~35 eV)

    • Bergapten: Q1: 217.1 -> Q3: 202.1 (Collision Energy: ~35 eV)

  • Dwell Time: 150 ms

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation cascade for this compound can be visualized using the diagram below.

Bergapten_d3_Fragmentation Precursor This compound [M+H]⁺ m/z = 220 Fragment1 [M+H - •CD₃]⁺ m/z = 202 Precursor->Fragment1  - •CD₃ Fragment2 [Fragment1 - CO]⁺ m/z = 174 Fragment1->Fragment2  - CO Fragment3 [Fragment2 - CO]⁺ m/z = 146 Fragment2->Fragment3  - CO

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General workflow for quantitative analysis using LC-MS/MS.

References

In-Depth Technical Guide to the Physical Characteristics of Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten-d3, a deuterated analog of the naturally occurring furanocoumarin Bergapten, serves as a critical internal standard for analytical and pharmacokinetic studies.[1] Its isotopic labeling allows for precise quantification of Bergapten in complex biological matrices through mass spectrometry and liquid chromatography techniques.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable data for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart, Bergapten.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The data for Bergapten is included for comparative purposes, as the deuteration is expected to have a minimal impact on these macroscopic properties.

PropertyThis compoundBergapten
Molecular Formula C₁₂H₅D₃O₄[1][2]C₁₂H₈O₄[3][4][5]
Molecular Weight 219.21 g/mol [1][2]216.19 g/mol [3][5][6][7]
Appearance Crystalline solid[4]Grayish-white or yellow solid[3], White powder, Mercerizing white needled crystal[8][9]
Melting Point Not explicitly available188-193 °C[3][5][8] (sublimes)[3][7]
Boiling Point Not explicitly available~373 °C (estimated)[7]
Solubility Not explicitly availableSoluble in chloroform; slightly soluble in benzene, ethyl acetate, and ethanol (B145695); insoluble in water.[8][9] Sparingly soluble in aqueous buffers.[4] Soluble in organic solvents such as ethanol (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[4]
Storage Temperature -20°C[4]2-8°C

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. While specific spectra for this compound are proprietary to manufacturers, the expected spectral characteristics can be inferred from the data available for Bergapten.

Spectroscopic TechniqueData for Bergapten
UV/Vis (in Ethanol) λmax: 222, 250, 260, 268, 310 nm[4]
¹H-NMR Data will be consistent with the Bergapten structure, with the absence of signals corresponding to the deuterated positions.
Mass Spectrometry The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound (219.21).

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for the quantification of Bergapten in a biological sample using LC-MS/MS with this compound as an internal standard.

Objective: To determine the concentration of Bergapten in a plasma sample.

Materials:

  • Bergapten analytical standard

  • This compound internal standard

  • Human plasma

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Methodology:

  • Sample Preparation:

    • Spike 100 µL of human plasma with the appropriate concentration of Bergapten standard.

    • Add a fixed amount of this compound internal standard solution to all samples, calibrators, and quality controls.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • The supernatant can be directly injected, or for further cleanup, subjected to Solid Phase Extraction (SPE).

  • Solid Phase Extraction (Optional):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient elution to separate Bergapten from endogenous matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Bergapten and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Bergapten to this compound against the concentration of the Bergapten standards.

    • Determine the concentration of Bergapten in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and certification of this compound as an analytical reference standard.

G Figure 1. Quality Control Workflow for this compound Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Assay cluster_certification Certification synthesis Chemical Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc Purity by HPLC purification->hplc residual_solvents Residual Solvents (GC) purification->residual_solvents water_content Water Content (Karl Fischer) purification->water_content elemental_analysis Elemental Analysis purification->elemental_analysis coa Certificate of Analysis Generation nmr->coa ms->coa ir->coa hplc->coa residual_solvents->coa water_content->coa elemental_analysis->coa final_product final_product coa->final_product Final Product: Certified this compound Reference Standard

Caption: Quality Control Workflow for this compound Reference Standard.

References

A Technical Guide to the Commercial Sourcing and Application of Bergapten-d3 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers and purchasing considerations for Bergapten-d3. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-quality isotopic standards for analytical and pharmacokinetic studies. This guide also features a detailed experimental protocol for the quantitative analysis of Bergapten in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Commercial Suppliers and Product Specifications

This compound, a deuterated analog of Bergapten, is a critical internal standard for achieving accurate and precise quantification of Bergapten in complex biological samples.[1] Several reputable commercial suppliers offer this compound for research purposes. A summary of their product specifications is presented below to facilitate a comparative assessment.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
Veeprho DVE00212C₁₂H₅D₃O₄219.21Request QuoteRequest QuoteRequest Quote
Axios Research AR-B01424C₁₂H₅D₃O₄219.21Request QuoteRequest QuoteInquire for quantities
MedChemExpress HY-N0370SC₁₂H₅D₃O₄219.21≥98%Request Quote1 mg, 5 mg, 10 mg, 50 mg
Santa Cruz Biotechnology sc-210034C₁₂H₅D₃O₄219.21≥98%Request QuoteInquire for quantities
Toronto Research Chemicals B209202C₁₂H₅D₃O₄219.21Request Quote>99% deuterated forms (d1-d3); ≤1% d0Inquire for quantities

Purchasing Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow, ensuring clarity and efficiency from initial inquiry to final delivery.

Purchasing Workflow cluster_researcher Researcher cluster_supplier Supplier Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quote Request Quote Supplier Search->Request Quote Provide Quote Provide Quote Request Quote->Provide Quote Internal Approval Internal Approval Issue PO Issue PO Internal Approval->Issue PO Process Order Process Order Issue PO->Process Order Provide Quote->Internal Approval Ship Product Ship Product Process Order->Ship Product Receive Product Receive Product Ship Product->Receive Product

Caption: A typical workflow for purchasing this compound.

Experimental Protocol: Quantification of Bergapten in Human Plasma using LC-MS/MS

The following protocol provides a detailed methodology for the extraction and quantification of Bergapten in human plasma samples using this compound as an internal standard. This method is crucial for pharmacokinetic and drug metabolism studies.

Materials and Reagents
  • Bergapten (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Stock and Working Solutions
  • Bergapten Stock Solution (1 mg/mL): Accurately weigh 1 mg of Bergapten and dissolve it in 1 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Bergapten Working Solutions: Prepare a series of working solutions by serially diluting the Bergapten stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples, calibration standards, and QC samples on ice.

  • To a 100 µL aliquot of each plasma sample, calibration standard, and QC, add 300 µL of cold acetonitrile containing the this compound internal standard (100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsBergapten: m/z 217.1 → 189.1this compound: m/z 220.1 → 192.1
Collision EnergyOptimize for specific instrument
Dwell Time100 ms

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Bergapten to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the data.

  • Quantify the concentration of Bergapten in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Quality Control Workflow for Bioanalytical Method

A robust quality control (QC) workflow is essential to ensure the reliability and reproducibility of the bioanalytical method.

Quality Control Workflow cluster_pre_analysis Pre-Analysis QC cluster_in_analysis In-Analysis QC cluster_post_analysis Post-Analysis QC Method Validation Method Validation System Suitability System Suitability Method Validation->System Suitability Calibration Curve Calibration Curve System Suitability->Calibration Curve QC Samples QC Samples Calibration Curve->QC Samples Data Review Data Review QC Samples->Data Review Result Reporting Result Reporting Data Review->Result Reporting Final Approval Final Approval Result Reporting->Final Approval

Caption: A typical quality control workflow for a bioanalytical method.

This technical guide provides a foundational understanding for sourcing this compound and implementing a robust analytical method for its parent compound. Researchers are encouraged to consult the specific documentation provided by their chosen supplier and to perform thorough in-house validation of the experimental protocol to ensure compliance with their specific research and regulatory requirements.

References

An In-depth Technical Guide to the Metabolic Pathways of Bergapten and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (B1666803) (5-methoxypsoralen), a naturally occurring furanocoumarin found in various plants, is a compound of significant interest due to its photosensitizing properties and therapeutic applications, particularly in the treatment of skin disorders like psoriasis and vitiligo.[1] A thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety and efficacy. This technical guide provides a comprehensive overview of the metabolic pathways of bergapten, detailing its Phase I and Phase II biotransformations, the key enzymes involved, and quantitative pharmacokinetic data. Furthermore, it outlines detailed experimental protocols for studying bergapten metabolism and discusses the utility of stable isotope-labeled bergapten in these investigations.

Introduction

Bergapten belongs to the psoralen (B192213) class of organic compounds, characterized by a furan (B31954) ring fused with a coumarin (B35378).[2] Its biological activity, particularly its photosensitizing effect, is harnessed in PUVA (psoralen + UVA) therapy.[1] The mechanism of action involves intercalation into DNA and, upon UVA activation, formation of covalent cross-links with pyrimidine (B1678525) bases, which inhibits DNA replication and induces apoptosis in hyperproliferative cells.[1] Beyond its dermatological applications, bergapten has been investigated for a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities.[3][4]

The clinical utility and safety of bergapten are intrinsically linked to its metabolism, which primarily occurs in the liver and involves a series of enzymatic reactions that modify its structure to facilitate excretion. This guide delves into the core aspects of bergapten's biotransformation.

Metabolic Pathways of Bergapten

Bergapten undergoes extensive Phase I and Phase II metabolism. The primary routes of biotransformation are O-demethylation and epoxidation, followed by conjugation reactions such as glucuronidation and sulfation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the bergapten molecule, generally making it more polar.

  • O-Demethylation: The most significant Phase I metabolic pathway for bergapten is the oxidative O-demethylation of the methoxy (B1213986) group at the 5-position. This reaction is primarily catalyzed by the Cytochrome P450 enzyme CYP2A6 and results in the formation of the active metabolite, 8-hydroxybergapten (B73134) (also known as bergaptol). While CYP2A6 is the principal enzyme, other isoforms like CYP3A4 may play a minor role. In silico studies have predicted the formation of this demethylated metabolite, designated as B10.[5]

  • Epoxidation: Bergapten can also undergo epoxidation at the double bonds of the furan and pyrone rings.[5] This process can lead to the formation of reactive epoxide intermediates. Computational predictions have identified potential epoxidated metabolites (designated B4 and P10 in some models) at different positions on the furan and coumarin rings.[5]

  • Hydrolysis: Hydrolysis of the lactone ring in the coumarin structure is another predicted metabolic pathway, which would result in the formation of a carboxylic acid derivative.[5]

Phase II Metabolism

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.

  • Glucuronidation: The hydroxyl group of 8-hydroxybergapten can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the detoxification and excretion of phenolic compounds. In silico models predict the formation of a glucuronide conjugate of the demethylated metabolite (B11).[5]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl group of 8-hydroxybergapten. While specific studies on bergapten sulfation are limited, it is a known metabolic pathway for similar phenolic compounds.[6]

Isotope-Labeled Bergapten in Metabolic Studies

The use of stable isotope-labeled bergapten (e.g., with ¹³C or ²H) is a powerful tool for elucidating its metabolic pathways.[7][8] Isotope labeling allows for the unambiguous tracking of the parent compound and its metabolites in complex biological matrices using mass spectrometry.[9] This technique is invaluable for:

  • Confirming the structures of predicted metabolites.

  • Quantifying the flux through different metabolic pathways.

  • Distinguishing drug-related material from endogenous compounds.

  • Understanding the potential for covalent binding of reactive metabolites to proteins.

A study involving the administration of ¹⁴C-labeled bergapten to human subjects revealed that approximately 60% of the radioactivity was recovered in the urine and 30% in the feces, indicating significant absorption and subsequent excretion of metabolites.[10]

Quantitative Data on Bergapten Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of bergapten.

Table 1: Pharmacokinetic Parameters of Bergapten

SpeciesDoseRouteCmaxTmaxt1/2AUC (0-t)Absolute Bioavailability (%)Reference
Rat5 mg/kgOral-3-4.5 h--70-94%[11]
Rat10 mg/kgOral-3-4.5 h--70-94%[11]
Rat15 mg/kgOral-3-4.5 h--70-94%[11]
Rat15 mg/kgOral-----[12]
Dog--228.5 (14.3) ng/mL4.2 (0.4) h6.9 (2.3) h2507.2 (168.5) ng·h/mL-[13]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Bergapten

CYP IsoformIC50 (µM)Incubation SystemReference
CYP3A43.84Rat Liver Microsomes[14]
CYP3A417.82Human Liver Microsomes[14]
CYP3A412.81Recombinant Human CYP3A4[14]

IC50: Half maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic pathways of bergapten.

In Vitro Metabolism of Bergapten in Human Liver Microsomes

Objective: To determine the rate of formation of 8-hydroxybergapten from bergapten in the presence of human liver microsomes.

Materials:

  • Bergapten

  • 8-hydroxybergapten (as a reference standard)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent

  • Internal standard for analytical quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bergapten in a suitable solvent (e.g., DMSO or acetonitrile).[15]

    • Prepare working solutions of bergapten by diluting the stock solution with the incubation buffer.[15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[15]

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the bergapten working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.[15]

    • Initiate the reaction by adding the NADPH regenerating system.[15]

    • Incubate for a specific time period (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.[15]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC-UV, HPLC-fluorescence, or LC-MS/MS method to quantify the formation of 8-hydroxybergapten.

    • A high-performance liquid chromatography with fluorescence detection (HPLC-FLD) method has been established for the determination of bergapten in rat plasma, using an excitation and emission wavelength of 288 and 478 nm, respectively.[12]

Enzyme Kinetic Analysis

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the CYP2A6-mediated O-demethylation of bergapten.

Procedure:

  • Follow the in vitro metabolism protocol described above, using recombinant human CYP2A6 enzymes instead of HLMs.

  • Vary the concentration of bergapten over a range that brackets the expected Km value.

  • Measure the initial velocity (rate of 8-hydroxybergapten formation) at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of bergapten after oral administration in rats.

Materials:

  • Bergapten

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Sprague-Dawley rats

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (HPLC-FLD or LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single oral dose of bergapten (e.g., 15 mg/kg) to a group of rats.[12]

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract bergapten from the plasma samples using liquid-liquid extraction or protein precipitation.[12]

    • Quantify the concentration of bergapten in the plasma samples using a validated analytical method.[12]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, t1/2, and AUC.

Signaling Pathways and Logical Relationships

The metabolism of bergapten is an integral part of the broader xenobiotic metabolism pathways, primarily occurring in the liver. The following diagrams illustrate the key metabolic transformations and the experimental workflow for their investigation.

Bergapten_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion bergapten Bergapten demethylation O-Demethylation bergapten->demethylation CYP2A6 (major) CYP3A4 (minor) epoxidation Epoxidation bergapten->epoxidation CYP450s hydrolysis Hydrolysis bergapten->hydrolysis Esterases metabolite1 8-Hydroxybergapten (Bergaptol) demethylation->metabolite1 metabolite2 Bergapten Epoxides epoxidation->metabolite2 glucuronidation Glucuronidation metabolite1->glucuronidation UGTs sulfation Sulfation metabolite1->sulfation SULTs metabolite3 Hydrolyzed Metabolite hydrolysis->metabolite3 conjugate1 8-Hydroxybergapten Glucuronide glucuronidation->conjugate1 conjugate2 8-Hydroxybergapten Sulfate sulfation->conjugate2 excretion Urine & Feces conjugate1->excretion conjugate2->excretion

Caption: Metabolic pathway of bergapten, illustrating Phase I and Phase II biotransformations.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods cluster_data Data Analysis and Interpretation microsomes Incubation with Liver Microsomes or Recombinant Enzymes kinetics Enzyme Kinetics (Km, Vmax) microsomes->kinetics inhibition CYP Inhibition (IC50) microsomes->inhibition sample_prep Sample Preparation (Extraction, Precipitation) microsomes->sample_prep animal_model Oral/IV Administration to Animal Models (e.g., Rats) pk_sampling Pharmacokinetic Blood Sampling animal_model->pk_sampling excretion_study Urine/Feces Collection (Excretion Profile) animal_model->excretion_study pk_sampling->sample_prep excretion_study->sample_prep hplc_ms LC-MS/MS or HPLC Analysis sample_prep->hplc_ms metabolite_id Metabolite Identification and Quantification hplc_ms->metabolite_id pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) hplc_ms->pk_modeling pathway_elucidation Metabolic Pathway Elucidation metabolite_id->pathway_elucidation pk_modeling->pathway_elucidation

Caption: Workflow for investigating the metabolism and pharmacokinetics of bergapten.

Conclusion

The biotransformation of bergapten is a multifaceted process involving primarily CYP2A6-mediated O-demethylation to its active metabolite, 8-hydroxybergapten, followed by Phase II conjugation reactions. Understanding these pathways is critical for the rational development of bergapten as a therapeutic agent and for managing potential drug interactions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of this important furanocoumarin. The use of isotope-labeled bergapten will be instrumental in refining our understanding of its metabolic fate and its implications for clinical use.

References

Bergapten: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (B1666803) (5-methoxypsoralen) is a naturally occurring linear furanocoumarin, a class of organic compounds known for their photosensitizing, phototoxic, and various other biological activities. First isolated in 1834 from bergamot essential oil, bergapten has since been the subject of extensive research due to its therapeutic potential, particularly in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] This technical guide provides an in-depth overview of the natural sources of bergapten, its quantitative occurrence in various plant species, detailed experimental protocols for its extraction and analysis, and its biosynthetic pathway.

Natural Sources and Occurrence

Bergapten is biosynthesized by a variety of plant species, primarily concentrated within four main families: Apiaceae, Rutaceae, Fabaceae, and Moraceae.[3] Its presence is not uniform across the plant, with concentrations varying significantly between roots, stems, leaves, fruits, and seeds.

Major Plant Families:

  • Apiaceae (Carrot Family): This family is a rich source of bergapten. It is found in numerous genera, including Heracleum (hogweed), Angelica (angelica), Pastinaca (parsnip), Petroselinum (parsley), and Apium (celery).[1][4] For instance, bergapten has been extracted from 24 species of the genus Heracleum.[1]

  • Rutaceae (Citrus Family): Various Citrus species are well-known for their bergapten content, which is often concentrated in the peel and essential oils.[1][4] Bergamot orange (Citrus bergamia) is particularly notable for its high concentration of bergapten in its essential oil.[1] Other citrus varieties, such as micrantha, certain limes, and bitter oranges, also contain significant amounts.[1]

  • Fabaceae (Legume Family): Bergapten is also present in members of the legume family.[5]

  • Moraceae (Fig Family): The common fig (Ficus carica) is a significant source of bergapten, where it is found predominantly in the milky sap of the leaves and shoots, but not in the fruit.[6][7]

Quantitative Occurrence of Bergapten

The concentration of bergapten varies widely depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes quantitative data from various studies.

Plant FamilyGenus and SpeciesPlant PartBergapten Concentration (mg/kg, unless otherwise noted)Reference(s)
Apiaceae Ammi majusFruits2530.5[8]
Pastinaca sativa (Parsnip)-45[9]
Pleurospermum candollei-1200 (1.2 mg/kg)[10]
Rutaceae Citrus bergamia (Bergamot Orange)Essential Oil167281.60 ± 1017.74 (total furanocoumarins, bergamottin (B190657) is highest)[11]
Citrus spp.-80.66 (in APC), 91.05 (in UPC)[12]
Zanthoxylum schinifoliumSeeds (70% ethanol (B145695) extract)2300 - 2850[13]
Moraceae Ficus carica (Fig)Stem Bark114.3 - 524.0 (µg/g DW)[2]
Stem Wood144.2 - 718.6 (µg/g DW)[2]
LeavesAppreciable quantities, higher than in shoots[14]

Biosynthesis of Bergapten

Bergapten, a linear furanocoumarin, is synthesized in plants via the phenylpropanoid and mevalonate (B85504) pathways. The core structure is derived from the amino acid L-phenylalanine. A key intermediate in this pathway is umbelliferone, which undergoes a series of enzymatic reactions to form the furan (B31954) ring and subsequent modifications.

The biosynthetic pathway to bergapten can be summarized as follows:

  • Umbelliferone Formation: The pathway begins with L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. Hydroxylation of p-coumaric acid at the ortho position, followed by trans-cis isomerization and lactonization, yields umbelliferone.

  • Prenylation: Umbelliferone is prenylated at the C6 position by a prenyltransferase to form demethylsuberosin.

  • Furan Ring Formation: Demethylsuberosin undergoes oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, (+)-marmesin synthase, to form (+)-marmesin.

  • Psoralen Formation: Psoralen synthase, another cytochrome P450 enzyme, catalyzes the cleavage of an acetone (B3395972) moiety from (+)-marmesin to form psoralen, the parent compound of linear furanocoumarins.

  • Hydroxylation: Psoralen is then hydroxylated at the C5 position by psoralen-5-hydroxylase (a cytochrome P450 monooxygenase) to yield bergaptol (B1666848).

  • Methylation: Finally, the 5-hydroxyl group of bergaptol is methylated by the enzyme bergaptol O-methyltransferase (BMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce bergapten.

Bergapten_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin (+)-Marmesin Demethylsuberosin->Marmesin (+)-Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450) Bergaptol Bergaptol Psoralen->Bergaptol Psoralen-5-hydroxylase (CYP450) Bergapten Bergapten Bergaptol->Bergapten Bergaptol O-methyltransferase (BMT)

Biosynthetic pathway of bergapten.

Experimental Protocols

The isolation and quantification of bergapten from plant matrices involve a multi-step process including extraction, purification, and analysis.

Extraction

The choice of extraction method and solvent is critical for efficiently obtaining bergapten.

Protocol 1: Maceration

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol-water (1:1, v/v)) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.[15]

  • Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

  • Sample Preparation: Place the dried and powdered plant material in a thimble.

  • Extraction: Perform continuous extraction in a Soxhlet apparatus using a solvent such as petroleum ether or chloroform (B151607) for several hours (e.g., 6-8 hours).[16]

  • Concentration: After extraction, evaporate the solvent from the extract using a rotary evaporator to yield the crude extract.

Purification

The crude extract containing bergapten typically requires further purification to isolate the compound.

Protocol 3: Column Chromatography

  • Column Packing: Prepare a silica (B1680970) gel (60-120 mesh) column using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.[5]

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing bergapten (identified by comparison with a standard) and evaporate the solvent to obtain purified bergapten.

Analysis and Quantification

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Standard and Sample Preparation: Prepare a stock solution of bergapten standard in a suitable solvent like methanol. Prepare sample solutions by dissolving the crude extract or purified fractions in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17][18]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is often employed. A typical isocratic system is acetonitrile:water (65:35, v/v).[17]

    • Flow Rate: A flow rate of 1.0 mL/min is standard.[17][18]

    • Detection: UV detection at a wavelength of 266 nm or 310 nm is suitable for bergapten.[13][17]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[18]

  • Quantification: Construct a calibration curve by injecting known concentrations of the bergapten standard. Quantify the amount of bergapten in the samples by comparing their peak areas with the calibration curve.

Experimental_Workflow Plant_Material Plant Material (Dried and Powdered) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-UV) Crude_Extract->Quantification for initial screening Fractions Fractions Purification->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Pure_Bergapten Pure Bergapten Fractions->Pure_Bergapten Pool and Concentrate TLC_Monitoring->Purification Guide Fraction Pooling Pure_Bergapten->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

General experimental workflow for bergapten.

Logical Relationships

The study and utilization of bergapten involve a clear logical progression from its natural sources to its final applications. This relationship can be visualized as a flow from the identification of bergapten-rich plant families to the development of therapeutic agents.

Logical_Relationships cluster_Sources Natural Sources cluster_Compound Compound cluster_Processes Processes cluster_Applications Applications Apiaceae Apiaceae Bergapten Bergapten (5-Methoxypsoralen) Apiaceae->Bergapten Rutaceae Rutaceae Rutaceae->Bergapten Fabaceae Fabaceae Fabaceae->Bergapten Moraceae Moraceae Moraceae->Bergapten Extraction_Purification Extraction & Purification Bergapten->Extraction_Purification Analysis_Quantification Analysis & Quantification Extraction_Purification->Analysis_Quantification Photochemotherapy Photochemotherapy (Psoriasis, Vitiligo) Extraction_Purification->Photochemotherapy Research Pharmacological Research Extraction_Purification->Research Analysis_Quantification->Bergapten Characterization

Logical relationships of bergapten.

Conclusion

Bergapten remains a compound of significant interest to the scientific community. Its widespread occurrence in common plants and its potent biological activities underscore the importance of continued research. This guide provides a foundational understanding of bergapten's natural origins, biosynthesis, and the methodologies required for its study, serving as a valuable resource for professionals in phytochemical research, drug discovery, and development. The provided protocols and data offer a starting point for further investigation into this versatile furanocoumarin.

References

An In-depth Technical Guide on the Phototoxicity of Bergapten and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (B1666803) (5-methoxypsoralen), a naturally occurring linear furanocoumarin found in various plants and essential oils, is a well-documented phototoxic agent. When combined with Ultraviolet A (UVA) radiation, bergapten can induce significant cellular damage, a property that is harnessed for therapeutic purposes in conditions like psoriasis and vitiligo (PUVA therapy) but also poses a risk in cosmetics and other topical applications. This technical guide provides a comprehensive overview of the phototoxicity of bergapten and its derivatives, focusing on quantitative data, detailed experimental protocols for assessing phototoxicity, and the underlying molecular signaling pathways.

Introduction to Bergapten and Phototoxicity

Bergapten belongs to the psoralen (B192213) family of compounds, which are known for their photosensitizing properties.[1] The phototoxicity of bergapten is triggered by the absorption of UVA radiation (320-400 nm), leading to the formation of reactive species that can cause damage to cellular components, most notably DNA.[2][3] This guide delves into the mechanisms and quantification of this phenomenon.

Quantitative Phototoxicity Data

The phototoxic potential of bergapten and its derivatives can be quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Phototoxicity of Bergapten and Related Furanocoumarins

CompoundCell LineAssayIrradiationIC50 (µM)Photo Irritation Factor (PIF)Reference
Bergapten (5-MOP) 3T3NRU+UVAData Not Found>5[4][5]
Bergapten (5-MOP)V79Micronucleus+UVA~7x less potent than 8-MOP-[6]
Bergapten (5-MOP)Saos-2MTT-UVA40.05-[3]
Bergapten (5-MOP)HT-29MTT-UVA332.4-[3]
Bergapten (5-MOP)HOSMTT-UVA257.5-[3]
8-Methoxypsoralen (8-MOP)3T3NRU+UVAData Not Found>5[4][5]
Psoralen3T3NRU+UVAData Not Found>5[4][5]
BergaptolV79Micronucleus+UVAInactive-[6]
BergamottinV79Micronucleus+UVAInactive-[6]

Table 2: In Vivo Phototoxicity of Bergapten and Other Psoralens in Rabbits

CompoundConcentration (%) in 95% AlcoholPositive Response Fraction
Bergapten 0.10004/4
0.00406/6
0.00083/5
0.000080/5
Psoralen0.10004/4
0.00406/6
0.00085/5
0.000080/5
8-Methoxypsoralen (8-MOP)0.10002/2
0.00402/2
0.00082/2
0.000080/5
8-Hydroxypsoralen-0/6

Data adapted from a study on clipped rabbits.[7]

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of phototoxicity. The following are detailed methodologies for key in vitro assays.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This assay is a widely accepted in vitro method for assessing the phototoxic potential of substances.[4][8][9]

Principle: The assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye, Neutral Red, by Balb/c 3T3 fibroblasts.[8][9]

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and incubated for 24 hours to form a sub-confluent monolayer.

  • Treatment: Cells are washed with a buffered saline solution and then treated with various concentrations of the test substance (e.g., bergapten) for a short period (e.g., 60 minutes). Two plates are prepared for each substance: one for irradiation and one for a dark control.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark.

  • Incubation: After irradiation, the treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, and the cells are incubated for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction and Measurement: The cells are washed, and the incorporated dye is extracted using a solubilization solution. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The IC50 values (concentration causing 50% inhibition of cell viability) are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is then calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis A Seed 3T3 Fibroblasts in 96-well plates B Incubate for 24h A->B C Treat with Test Substance (e.g., Bergapten) B->C D Prepare two identical plates C->D E Irradiate one plate with UVA (5 J/cm²) D->E F Keep one plate in the dark D->F G Incubate for 24h E->G F->G H Neutral Red Uptake Assay G->H I Measure Absorbance (540 nm) H->I J Calculate IC50 (+UVA) and IC50 (-UVA) I->J K Calculate Photo-Irritation-Factor (PIF) J->K G cluster_stimulus Initial Events cluster_damage Cellular Damage cluster_response Cellular Response Bergapten Bergapten Intercalation Intercalation into DNA Bergapten->Intercalation ROS Reactive Oxygen Species (ROS) Generation Bergapten->ROS UVA UVA Radiation UVA->Intercalation Photoadducts Formation of Monoadducts & Cross-links UVA->Photoadducts UVA->ROS DNA DNA Intercalation->Photoadducts CellCycleArrest Cell Cycle Arrest Photoadducts->CellCycleArrest OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellCycleArrest->Apoptosis G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Bergapten_UVA Bergapten + UVA MAPK MAPK Pathway (ERK, JNK, p38) Bergapten_UVA->MAPK PI3K_Akt PI3K/Akt Pathway Bergapten_UVA->PI3K_Akt NFkB NF-κB Pathway Bergapten_UVA->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation PI3K_Akt->Apoptosis Inhibition leads to CellSurvival Cell Survival/Proliferation PI3K_Akt->CellSurvival NFkB->Inflammation

References

Bergapten-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Bergapten-d3, including its chemical identity, and its primary application as an internal standard in the pharmacokinetic and analytical profiling of Bergapten.

Introduction to this compound

This compound is the deuterated analogue of Bergapten, a naturally occurring furanocoumarin found in plants such as the Umbelliferae and Rutaceae families. Bergapten itself has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor properties. Due to the complexities of its metabolism and the need for precise quantification in biological matrices, a stable isotope-labeled internal standard is essential for robust analytical method development and pharmacokinetic studies. This compound serves this critical role, enabling accurate quantification by mass spectrometry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 2749409-59-2[1][2][3]
Molecular Formula C₁₂H₅D₃O₄[4][5]
Molecular Weight 219.21 g/mol [4][5]
Synonyms 5-Methoxypsoralen-d3[5]

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard for the quantification of Bergapten in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable deuterium (B1214612) labels result in a mass shift from the parent molecule without significantly altering its chemical properties or chromatographic retention time. This allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Bergapten in a preclinical model, employing this compound as an internal standard.

G cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis A Preclinical Model Dosing (e.g., Rats) with Bergapten B Serial Blood Sampling (e.g., at 0, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation (Centrifugation) B->C D Protein Precipitation & Addition of this compound (Internal Standard) C->D E Supernatant Collection and Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Quantification of Bergapten (using Bergapten/Bergapten-d3 ratio) G->H I Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) H->I G cluster_0 Quantification using this compound A Bergapten B CYP-mediated O-demethylation A->B Major Pathway D CYP-mediated Hydroxylation A->D Minor Pathway C Metabolite 1 (e.g., 5-Hydroxypsoralen) B->C F LC-MS/MS analysis of plasma/tissue samples C->F E Metabolite 2 D->E E->F

References

Solubility of Bergapten-d3 in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of Bergapten-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given that this compound is a deuterium-labeled analog of Bergapten, its solubility characteristics are expected to be nearly identical to the parent compound.[1][2] this compound is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Bergapten in biological samples during analytical and pharmacokinetic studies using mass spectrometry and liquid chromatography.[1]

The data and protocols presented herein are foundational for researchers working on formulation development, analytical method validation, and various biomedical research applications involving this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Bergapten (5-Methoxypsoralen), the non-deuterated parent compound of this compound. These values serve as a primary reference for estimating the solubility of this compound.

Table 1: Solubility of Bergapten in Organic Solvents

SolventSolubilityConcentration (g/L)Reference
Dimethyl Sulfoxide (DMSO)~30 mg/mL~30 g/L[3]
Dimethylformamide (DMF)~30 mg/mL~30 g/L[3]
Chloroform68 g/L68 g/L[4]
Ethanol (B145695)45 g/L45 g/L[4]
Ethanol~1 mg/mL~1 g/L[3]
Ethyl Acetate32 g/L32 g/L[4]
Absolute Alcohol1 part in 60~16.7 g/L[5]
BenzeneSlightly SolubleNot Quantified[5][6]
Glacial Acetic AcidSlightly SolubleNot Quantified[5]
MethanolSlightly SolubleNot Quantified[6]

Note: Discrepancies in ethanol solubility values may be attributed to different experimental conditions (e.g., temperature, purity).

Table 2: Solubility of Bergapten in Aqueous and Mixed Solvents

Solvent SystemSolubilityConcentration (g/L)Reference
Water0.12 g/L (at 25 °C)0.12 g/L[4]
Water5 µg/mL0.005 g/L[5]
Aqueous BuffersSparingly SolubleNot Quantified[3]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL~0.5 g/L[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in preclinical development. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[7]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent, representing a saturated solution in equilibrium with its solid phase.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure a saturated state is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. The undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration through a fine, solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Carefully extract an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Calculate the original solubility based on the measured concentration and the dilution factor.

Below is a diagram illustrating the workflow for this experimental protocol.

G cluster_workflow Workflow for Shake-Flask Solubility Determination prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temp (24-72 hours) prep->equil Establish Equilibrium sep 3. Phase Separation Centrifuge and/or filter to remove solid equil->sep Isolate Saturated Solution quant 4. Quantification Analyze filtrate concentration (e.g., via HPLC) sep->quant Prepare for Analysis result Result Thermodynamic Solubility (e.g., mg/mL) quant->result Calculate Final Value G cluster_workflow Logical Workflow for this compound as an Internal Standard sample Biological Sample (e.g., Plasma) containing Bergapten is_spike Spike with known amount of this compound (IS) in organic solvent sample->is_spike extract Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction is_spike->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing Calculate Analyte/IS Peak Area Ratio analysis->data concentration Quantification Determine Bergapten Concentration data->concentration

References

Pharmacological properties of bergapten

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Bergapten (B1666803)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring linear furanocoumarin found predominantly in citrus essential oils, particularly bergamot oil, and various other plants of the Rutaceae and Apiaceae families.[1][2][3][4][5] Possessing a wide spectrum of biological activities, it has garnered significant scientific interest for its therapeutic potential. Traditionally utilized as a photosensitizing agent in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, recent preclinical evidence has illuminated its broader pharmacological profile, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2][3][6][7][8][9] This technical guide provides a comprehensive overview of the core pharmacological properties of bergapten, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing associated molecular pathways.

Anti-inflammatory and Analgesic Properties

Bergapten exhibits potent anti-inflammatory and analgesic activities by modulating multiple signaling pathways and suppressing the production of pro-inflammatory mediators.[3][10] Its effects have been demonstrated in various preclinical models of inflammation and pain.[10][11]

Mechanism of Action

The anti-inflammatory effects of bergapten are attributed to its ability to:

  • Inhibit Pro-inflammatory Cytokines: Bergapten significantly suppresses the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][10][11]

  • Downregulate Inflammatory Enzymes: It reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory cascade.[3][10][11]

  • Modulate the NF-κB Pathway: In chondrocytes, bergapten has been shown to prevent inflammation by increasing the expression of IκBα and reducing the expression of p50, key components of the NF-κB signaling pathway.[11]

  • Suppress Oxidative Stress: The compound is a potent antioxidant, capable of reducing reactive oxygen species (ROS) that contribute to inflammation.[3][11]

  • Inhibit PARP: Bergapten decreases the expression of poly ADP-ribose polymerase (PARP) in the spine, which is involved in inflammatory pain signaling.[10]

Quantitative Data: Anti-inflammatory and Analgesic Activity
ParameterModelEffectValueReference
ED₅₀Chemically induced hyperalgesia and inflammation in mice (formalin, acetic acid, carrageenan)Amelioration of neurogenic and inflammatory hyperalgesia2.96 mg/kg[10]
Key Experimental Protocols

1.3.1 Carrageenan-Induced Paw Inflammation Model

  • Objective: To evaluate the anti-inflammatory effect of bergapten on acute inflammation.

  • Methodology:

    • Animal Model: Mice are used for the experiment.

    • Induction of Inflammation: Inflammation is induced by a subplantar injection of carrageenan into the paw of the mice.

    • Treatment: Bergapten is administered to the test groups, typically intraperitoneally, prior to carrageenan injection. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.

    • Quantification: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.

    • Analysis: The reduction in paw edema in the bergapten-treated groups is compared to the control group to determine its anti-inflammatory activity.[10]

1.3.2 Acetic Acid-Induced Writhing Test

  • Objective: To assess the peripheral analgesic activity of bergapten.

  • Methodology:

    • Animal Model: Mice are used.

    • Induction of Nociception: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).

    • Treatment: Bergapten is administered to the animals prior to the acetic acid injection.

    • Quantification: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

    • Analysis: The percentage reduction in the number of writhes in the bergapten-treated group compared to the vehicle control group indicates the analgesic effect.[10]

Visualization: Anti-inflammatory Signaling

G Bergapten Bergapten NFkB_Pathway NF-κB Pathway (p50) Bergapten->NFkB_Pathway COX2 COX-2 Bergapten->COX2 iNOS iNOS Bergapten->iNOS PARP PARP Bergapten->PARP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Bergapten->Cytokines InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB_Pathway InflammatoryStimuli->COX2 InflammatoryStimuli->iNOS InflammatoryStimuli->PARP InflammatoryStimuli->Cytokines Inflammation Inflammation & Pain NFkB_Pathway->Inflammation COX2->Inflammation iNOS->Inflammation PARP->Inflammation Cytokines->Inflammation

Caption: Bergapten's anti-inflammatory mechanism of action.

Anticancer Properties

Bergapten demonstrates significant anticancer activity against various cancer cell lines, including breast, liver, and papillary thyroid cancer.[12][13][14][15] Its mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways.[12][16]

Mechanism of Action
  • Induction of Apoptosis: Bergapten triggers programmed cell death by altering the Bax/Bcl-2 ratio in favor of apoptosis, leading to the release of cytochrome c and activation of the caspase cascade.[12]

  • Cell Cycle Arrest: In cisplatin-resistant breast cancer cells, bergapten has been shown to induce G2/M phase cell cycle arrest.[16]

  • Modulation of PI3K/Akt Pathway: A key mechanism is the attenuation of the PI3K/Akt signaling pathway.[12][13][16] By inhibiting this pathway, bergapten suppresses cell proliferation and survival signals. In papillary thyroid cancer cells, this inhibition also affects the downstream GSK-3β.[12]

  • Regulation of Lipid Metabolism in Cancer: In hepatocellular carcinoma (HCC), bergapten modulates the LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid accumulation in cancer cells and inhibiting carcinogenesis.[13][15]

  • Induction of Autophagy: Bergapten can induce autophagy in breast cancer cells, potentially through the up-regulation of PTEN gene expression.[14]

Quantitative Data: In Vitro Anticancer Activity
Cell LineCancer TypeEffectIC₅₀ / ConcentrationReference
BCPAPHuman Papillary ThyroidInhibition of proliferation, induction of apoptosis10 µM/mL and 15 µM/mL[12]
MK-1Gastric CancerAntiproliferative193.0 µM[4]
HeLaCervical CancerAntiproliferative43.5 µM[4]
B16F10Murine MelanomaAntiproliferative>462.0 µM[4]
Saos-2OsteosarcomaMitochondrial depolarization (apoptosis induction) at 48h50 µM and 100 µM[4]
Key Experimental Protocols

2.3.1 MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effect of bergapten on cancer cells.

  • Methodology:

    • Cell Culture: Human papillary thyroid cancer cells (BCPAP line) are seeded in 96-well plates and cultured to allow for attachment.

    • Treatment: Cells are treated with varying concentrations of bergapten (e.g., 10 µM/mL, 15 µM/mL) and a control (vehicle) for a specified duration (e.g., 24, 48 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

    • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.[12]

2.3.2 Western Blot for Protein Expression

  • Objective: To analyze the effect of bergapten on the expression of proteins in a signaling pathway (e.g., PI3K/Akt).

  • Methodology:

    • Cell Lysis: After treatment with bergapten, cancer cells are harvested and lysed to extract total proteins.

    • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins compared to a loading control (e.g., β-actin).[12]

Visualization: Anticancer Signaling Pathways

G cluster_0 PI3K/Akt Pathway cluster_1 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Cell_Proliferation Cell Proliferation & Survival GSK3b->Cell_Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Caspases Caspase Cascade Bax->Caspases Caspases->Apoptosis Bergapten Bergapten Bergapten->PI3K Bergapten->Bcl2 Bergapten->Bax

Caption: Bergapten's modulation of PI3K/Akt and apoptosis pathways.

Neuroprotective and Anticonvulsant Properties

Bergapten exhibits potential for treating brain diseases, attributed to its ability to cross the blood-brain barrier and exert neuroprotective effects.[6][11]

Mechanism of Action
  • Cholinergic System Modulation: Bergapten has been shown to improve memory impairment in scopolamine-induced models.[17][18] This effect is linked to the inhibition of acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, thereby increasing acetylcholine (B1216132) levels in the brain.[17][18]

  • Antioxidative Effects: The compound provides significant anti-oxidative effects within the brain, which contributes to its neuroprotective action against neurodegeneration.[11][17][18]

Anticonvulsant Activity

Studies on the anticonvulsant effects of bergapten have produced conflicting results. While some reports suggest it has anticonvulsant properties[1][3], a comparative study using the maximal electroshock-induced seizure (MES) test in mice found that bergapten (a C-5 substituted psoralen (B192213) derivative) at a dose of 300 mg/kg did not exert any anticonvulsant activity, unlike C-8 substituted derivatives like xanthotoxin.[19][20]

Key Experimental Protocols

3.3.1 Passive Avoidance Test for Memory Assessment

  • Objective: To evaluate the effect of bergapten on memory acquisition and consolidation.

  • Methodology:

    • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

    • Animal Model: Male Swiss mice.

    • Acquisition Trial: A mouse is placed in the light compartment. After a period of acclimatization, the door is opened. When the mouse enters the dark compartment (step-through latency is recorded), the door is closed, and a mild foot shock is delivered.

    • Treatment: Bergapten is administered before the acquisition trial to test its effect on memory acquisition, or immediately after to test its effect on consolidation. Scopolamine can be co-administered to induce amnesia.

    • Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded again.

    • Analysis: A significant increase in step-through latency during the retention trial indicates successful memory retention. Bergapten's ability to increase this latency or reverse a scopolamine-induced decrease is measured.[17][18]

Antimicrobial and Antiviral Properties

Bergapten has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[3][21][22]

Mechanism of Action

The antimicrobial effect of bergapten, particularly in bergamot essential oil, involves compromising the integrity of the microbial cell membrane, leading to damage and cell death.[22] Confocal microscopy has shown that treatment leads to alterations in cell-wall composition and cytoplasmic material.[22]

Antiviral Activity

Bergapten has been reported to have anti-HIV-1 effects by inhibiting viral replication in H9 lymphocytes, with an EC₅₀ value of 0.35 μg/mL.[3]

Quantitative Data: Antimicrobial Activity
Microorganism TypeEffectObservationReference
Gram-negative bacteria (A. baumannii)BactericidalA concentration of 0.625% v/v of distilled bergamot extract caused a 5 log₁₀ CFU/mL reduction in 30 minutes for some strains.[22]
HIV-1 (IIIB strain)Inhibition of replicationEC₅₀ = 0.35 µg/mL[3]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of bergapten indicates good absorption, though its bioavailability can be influenced by formulation.[1][3] It has been shown to cross the blood-brain barrier.[6][11]

Absorption and Bioavailability
  • In Sprague-Dawley rats, the absolute oral bioavailability of bergapten ranged from 70% to 94% for doses of 5, 10, and 15 mg/kg, indicating good absorption.[1]

  • In humans, the bioavailability of bergapten is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[1][3] However, it has fewer side effects, allowing for the administration of higher concentrations.[1][3][23]

  • Doubling the oral dose from 0.6 to 1.2 mg/kg in human volunteers resulted in a proportional increase in serum concentrations from 81 to 164 ng/mL.[1][3]

  • Micronized formulations lead to 3 to 4 times higher maximum plasma concentrations (Cₘₐₓ) and shorter times to reach Cₘₐₓ (tₘₐₓ) compared to unmicronized forms.[3]

Metabolism
  • Bergapten has complex effects on hepatic metabolic enzymes and is known to be a potent inhibitor of Cytochrome P450 enzymes, particularly CYP3A4.[6][17] This can lead to significant drug-drug interactions.

  • In a study with the drug macitentan (B1675890), bergapten acted as a competitive inhibitor of its metabolism in rat and human liver microsomes.[24]

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of Bergapten in Rats (Oral Administration) [1][25]

Dose (mg/kg) Cₘₐₓ (ng/mL) tₘₐₓ (h) AUC (ng·h/mL) Absolute Bioavailability (%)
5 1000 ± 210 3.0 ± 1.0 7800 ± 1200 70-94%
10 1600 ± 350 4.5 ± 0.8 15000 ± 2500 70-94%
15 1700 ± 400 4.0 ± 1.2 16500 ± 3000 70-94%

(Values are approximate, derived from literature descriptions)

Table 4: Inhibition of Macitentan Metabolism by Bergapten [24]

System Inhibition Type IC₅₀ (µM)
Rat Liver Microsomes (RLMs) Competitive 3.84
Human Liver Microsomes (HLMs) Competitive 17.82

| Recombinant Human CYP3A4 | Competitive | 12.81 |

Visualization: Pharmacokinetic Workflow

G Admin Oral or IV Administration Absorption GI Tract Absorption Admin->Absorption Oral Plasma Systemic Circulation (Plasma) Admin->Plasma IV Absorption->Plasma Distribution Distribution to Tissues (incl. BBB crossing) Plasma->Distribution Metabolism Liver Metabolism (CYP450 Inhibition) Plasma->Metabolism Excretion Excretion Plasma->Excretion Distribution->Plasma Metabolism->Plasma

Caption: Overview of Bergapten's pharmacokinetic pathway.

Clinical Use and Phototoxicity

The primary clinical application of bergapten is as a photosensitizer in PUVA therapy for dermatological conditions.[1][3][7]

PUVA Therapy for Psoriasis and Vitiligo

When combined with UVA radiation, bergapten intercalates into DNA and forms covalent cross-links with pyrimidine (B1678525) bases upon photoactivation.[7] This action inhibits DNA replication and transcription, inducing apoptosis in hyperproliferative skin cells, which is effective in clearing psoriatic lesions.[7][14] In vitiligo, it is thought to stimulate melanogenesis, leading to repigmentation.[7] Clinical trials have shown that oral or topical bergapten combined with UVA induces relevant lesion clearance rates.[1][3][8]

Other Clinical Observations

Beneficial effects of bergamot extract, of which bergapten is a key component, have been observed in patients with altered serum lipid profiles and in individuals with nonalcoholic fatty liver disease.[1][3][8] The extract was found to reduce total cholesterol, LDL, and triglycerides.[3]

Toxicity and Side Effects
  • Phototoxicity: The most significant side effect is phototoxicity. Contact with plants containing bergapten followed by UV light exposure can cause phytophotodermatitis.[14]

  • Mutagenicity: As a consequence of its DNA-interacting mechanism, bergapten is noted for its mutagenic effects and its capacity to induce chromosome aberrations.[14][26]

  • Drug Interactions: Due to its potent inhibition of CYP450 enzymes, bergapten carries a high risk of drug-drug interactions, potentially increasing the plasma concentrations and toxicity of co-administered drugs.[14][24]

Conclusion

Bergapten is a furanocoumarin with a diverse and compelling pharmacological profile. While its role as a photosensitizer in dermatology is well-established, extensive preclinical data strongly support its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The mechanisms of action are multifaceted, often involving the modulation of fundamental signaling pathways such as PI3K/Akt and NF-κB. However, a significant gap exists between the wealth of preclinical evidence and clinical validation, as there are no clinical trials investigating its effects in cancer, for instance.[1][3][8] Furthermore, its potential for phototoxicity and significant drug-drug interactions via CYP450 inhibition must be carefully considered in future drug development efforts. Further research, particularly well-designed clinical trials, is imperative to translate the therapeutic promise of bergapten into clinical applications for a broader range of pathologies.

References

Methodological & Application

Application Note: High-Throughput Quantification of Bergapten in Human Plasma using LC-MS/MS with Bergapten-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bergapten (B1666803) in human plasma. Bergapten, a naturally occurring furanocoumarin, is of significant interest to researchers in drug development and pharmacology due to its various biological activities, including anti-inflammatory and anti-cancer effects.[1] This method utilizes a stable isotope-labeled internal standard, Bergapten-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for reliable quantification.

Introduction

Bergapten (5-methoxypsoralen) is a compound found in various plants, notably in bergamot essential oil and other citrus oils. Its therapeutic potential is linked to its ability to modulate key signaling pathways, including the NF-κB, JNK, and PI3K/Akt pathways, which are implicated in inflammation and cancer. Accurate and reliable quantification of Bergapten in biological matrices is crucial for understanding its pharmacokinetic profile and elucidating its mechanism of action.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] this compound, a deuterium-labeled analog of Bergapten, exhibits nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects. This effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable and reproducible results. This application note provides a detailed protocol for the determination of Bergapten in human plasma using this compound as an internal standard, offering a valuable tool for researchers in pharmacology and drug development.

Experimental

Materials and Reagents
  • Bergapten (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Bergapten Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bergapten in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Bergapten Working Solutions: Prepare a series of working solutions by serially diluting the Bergapten stock solution with methanol to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

A protein precipitation method is employed for the extraction of Bergapten from human plasma:

  • Pipette 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Add 300 µL of methanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Mass Spectrometry:

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Bergapten 217.1202.115025
217.1174.115030
This compound (IS) 220.1205.115025
220.1177.115030

*Note: The product ions for this compound are predicted based on the fragmentation pattern of Bergapten and the location of the deuterium (B1214612) labels on the methoxy (B1213986) group. The precursor ion for this compound is [M+H]+.

Results and Discussion

Method Validation

This LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

The use of this compound as an internal standard effectively minimized the impact of matrix effects and variations in extraction recovery, leading to excellent precision and accuracy.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_meoh Add Methanol (300 µL) add_is->add_meoh vortex1 Vortex add_meoh->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of Bergapten.

Bergapten Signaling Pathway Modulation

G cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects bergapten Bergapten pi3k PI3K bergapten->pi3k Inhibits jnk JNK bergapten->jnk Inhibits nfkb NF-κB bergapten->nfkb Inhibits akt Akt pi3k->akt proliferation Cell Proliferation pi3k->proliferation Promotes akt->nfkb apoptosis Apoptosis akt->apoptosis Inhibits jnk->nfkb inflammation Inflammation nfkb->inflammation Promotes

References

The Role of Bergapten-d3 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bergapten-d3, a deuterium-labeled analog of the naturally occurring furanocoumarin Bergapten (B1666803), serves as a critical tool in pharmacokinetic (PK) studies. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides enhanced accuracy and precision in the quantification of Bergapten in biological matrices. This document provides detailed application notes, experimental protocols, and data presentation guidelines for the effective use of this compound in pharmacokinetic research.

Application Notes

Deuterated standards, such as this compound, are the gold standard for internal standards in LC-MS/MS-based bioanalysis. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically identical to the analyte but has a higher molecular weight. This mass difference allows for its distinct detection by the mass spectrometer. The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute chromatographically with the unlabeled analyte (Bergapten). This co-elution ensures that any variations encountered during sample preparation, such as extraction inefficiency, matrix effects (ion suppression or enhancement), and injection volume inconsistencies, affect both the analyte and the internal standard equally. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly reliable and reproducible quantification.

The primary application of this compound is in pharmacokinetic studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Bergapten. Accurate quantification of Bergapten in plasma, urine, or tissue samples over time is essential for determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Data Presentation

Summarizing pharmacokinetic data in a clear and structured format is crucial for interpretation and comparison. The following table provides a template with representative pharmacokinetic parameters of Bergapten from a study in dogs, which can be adapted for studies utilizing this compound.

Pharmacokinetic ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL228.5 ± 14.3[1]
Tmax (Time to Cmax)h4.2 ± 0.4[1]
AUC0-t (Area Under the Curve)ng·h/mL2507.2 ± 168.5[1]
AUC0-∞ (Area Under the Curve to Infinity)ng·h/mL3219.2 ± 211.4[1]
t1/2 (Elimination Half-life)h6.9 ± 2.3[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo pharmacokinetic study to determine the plasma concentration-time profile of Bergapten.

  • Animal Model:

    • Species: Sprague-Dawley rats (male, 220-250 g).

    • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

  • Drug Administration:

    • Formulation: Prepare a suspension of Bergapten in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Dosing: Administer a single oral dose of Bergapten (e.g., 10 mg/kg) via oral gavage. For intravenous administration, dissolve Bergapten in a suitable vehicle and administer via the tail vein.

  • Sample Collection:

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the protein precipitation method for extracting Bergapten from plasma samples.

  • Reagents and Materials:

    • Rat plasma samples.

    • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).

    • Acetonitrile (B52724) (ACN), HPLC grade.

    • Microcentrifuge tubes.

  • Procedure:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical LC-MS/MS parameters for the quantification of Bergapten.

  • Instrumentation:

    • HPLC system (e.g., Agilent 1260 Infinity II).

    • Mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS).

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 5% A, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Bergapten: Precursor ion (Q1) m/z 217.1 → Product ion (Q3) m/z 202.1.

      • This compound: Precursor ion (Q1) m/z 220.1 → Product ion (Q3) m/z 205.1.

    • Optimize other MS parameters such as gas temperature, gas flow, and collision energy for maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin Drug Administration (Bergapten) blood_sampling Blood Sampling (Time Points) drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation is_addition Add Internal Standard (this compound) plasma_separation->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing lcms_analysis->data_processing pk_parameters Pharmacokinetic Parameters data_processing->pk_parameters

Caption: Workflow for a pharmacokinetic study of Bergapten using this compound.

Metabolic Pathway of Bergapten

Bergapten undergoes phase I metabolism primarily in the liver, mediated by cytochrome P450 enzymes. The major metabolic pathways include O-demethylation and epoxidation. CYP3A4 and CYP2A6 are key enzymes involved in its biotransformation.[2]

metabolic_pathway bergapten Bergapten metabolite1 8-Hydroxybergapten (O-demethylation) bergapten->metabolite1 CYP2A6 metabolite2 Epoxide Metabolites bergapten->metabolite2 excretion Further Conjugation and Excretion metabolite1->excretion metabolite2->excretion cyp3a4 CYP3A4 cyp3a4->bergapten Inhibition cyp2a6 CYP2A6

Caption: Proposed metabolic pathway of Bergapten.

References

Application Notes and Protocols for the Analysis of Furanocoumarins in Citrus Juices Using Bergapten-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of naturally occurring organic compounds found in various plants, with citrus fruits, particularly grapefruit, being a significant dietary source.[1] These compounds are of considerable interest to the pharmaceutical and food safety sectors due to their potential to interact with drug metabolism.[2] The "grapefruit juice effect," a well-documented phenomenon, arises from the inhibition of cytochrome P450 enzymes, primarily CYP3A4, in the intestine by furanocoumarins.[2][3] This inhibition can lead to altered bioavailability and potential toxicity of co-administered drugs.[3] Accurate quantification of furanocoumarins in citrus juices is therefore crucial for drug development, food safety assessment, and providing dietary recommendations.

This document provides detailed application notes and protocols for the robust and sensitive quantification of major furanocoumarins, such as bergapten, bergamottin, and 6',7'-dihydroxybergamottin, in various citrus juices. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates Bergapten-d3 as an internal standard for enhanced accuracy and precision.

Quantitative Data Summary

The following tables summarize the concentration of various furanocoumarins found in different types of citrus juices, as reported in the scientific literature. Concentrations can vary significantly based on the citrus variety, processing methods, and storage conditions.[4]

Table 1: Furanocoumarin Concentrations in Grapefruit Juice

FuranocoumarinConcentration Range (µg/mL)Reference(s)
Bergapten0.022 - 10[5][6]
Bergamottin13.61 - 19[6][7]
6',7'-Dihydroxybergamottin7.54[7]
EpoxybergamottinPresent, not quantified[5]
BergaptolPresent, not quantified[5]

Table 2: Furanocoumarin Concentrations in Other Citrus Juices

Citrus JuiceFuranocoumarinConcentration (µg/mL)Reference(s)
Lime Juice Bergapten14.58[5]
Bergamottin24.13[7]
6',7'-Dihydroxybergamottin13.21[7]
Lemon Juice Bergapten1.561[5]
BergamottinPresent, not quantified[5]
Total Furanocoumarins1.64[6]
Orange Juice Bergapten0.0001 - 0.0032[5]
Bergamottin0.0025[5]
6',7'-Dihydroxybergamottin0.0006[5]
Sour Orange Juice 6',7'-Dihydroxybergamottin8.08[7]
Epoxybergamottin0.27[8]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Bergapten, Bergamottin, 6',7'-Dihydroxybergamottin, Psoralen, Isopimpinellin (analytical standard grade, ≥98% purity).

  • Internal Standard: this compound (isotopic purity ≥98%).

  • QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate (B86180), disodium (B8443419) citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

  • Dispersive Solid-Phase Extraction (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Syringe Filters: 0.22 µm PTFE or PVDF.

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each furanocoumarin standard and this compound in 1 mL of methanol. Store at -20°C.

  • Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all target furanocoumarins by diluting the primary stock solutions in methanol.

  • Working Standard Solutions (1-1000 ng/mL): Serially dilute the intermediate standard mixture with a 50:50 methanol:water solution to prepare a series of calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol to a final concentration of 100 ng/mL. This concentration should be optimized to provide a robust signal without causing detector saturation.

Sample Preparation: QuEChERS Protocol

This protocol is a robust method for extracting furanocoumarins from citrus juice matrices.[5]

  • Sample Homogenization: Allow citrus juice samples to thaw to room temperature and vortex thoroughly to ensure homogeneity.

  • Aliquoting and Spiking: Transfer a 10 mL aliquot of the juice sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 100 µL of the 100 ng/mL this compound internal standard spiking solution and vortex briefly.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in the separation of an upper acetonitrile layer containing the furanocoumarins.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Preparation:

    • Carefully collect the cleaned supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 3: UPLC Parameters

ParameterSetting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1.0 min, 30% B; 1.0-5.0 min, 30-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 30% B

Table 4: MS/MS Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for quantification. The following are suggested transitions and parameters which should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Cone Voltage (V)Collision Energy (eV)
Bergapten217.1202.1145.13020
This compound (IS) 220.1 205.1 148.1 30 20
Bergamottin339.2189.1203.13525
6',7'-DHB357.2339.2203.13522
Psoralen187.1131.1102.12518
Isopimpinellin247.1232.1202.13020

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis juice Citrus Juice Sample (10 mL) spike Spike with this compound juice->spike extract Add Acetonitrile & QuEChERS Salts spike->extract shake Vortex/Shake (1 min) extract->shake centrifuge1 Centrifuge (≥3000 x g, 5 min) shake->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe dSPE Cleanup (PSA, C18, MgSO4) supernatant->dspe vortex2 Vortex (30 s) dspe->vortex2 centrifuge2 Centrifuge (≥3000 x g, 5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis UPLC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for furanocoumarin analysis.

cyp450_inhibition cluster_drug_metabolism Normal Drug Metabolism cluster_inhibition Furanocoumarin-Mediated Inhibition cluster_outcome Clinical Outcome drug Drug (e.g., Felodipine) cyp3a4 Cytochrome P450 3A4 (in Enterocytes) drug->cyp3a4 increased_bioavailability Increased Drug Bioavailability drug->increased_bioavailability Reduced Metabolism metabolite Inactive Metabolite cyp3a4->metabolite cyp3a4_inhibited Inhibited CYP3A4 furanocoumarin Furanocoumarin (e.g., Bergapten) furanocoumarin->cyp3a4_inhibited Mechanism-Based Inhibition potential_toxicity Potential for Drug Toxicity increased_bioavailability->potential_toxicity

Caption: Mechanism of CYP3A4 inhibition by furanocoumarins.

References

Application Note: Method Development for the Analysis of Bergapten in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of bergapten (B1666803) in various herbal supplements. Bergapten, a furanocoumarin of the psoralen (B192213) class, is a naturally occurring compound found in many plants and is known for its photosensitizing effects.[1] Its presence in herbal supplements necessitates accurate quantification for quality control and safety assessment. This document provides a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with UV detection, including sample preparation, extraction, and chromatographic conditions. Additionally, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is presented for higher sensitivity and selectivity. All experimental procedures are outlined in detail to allow for easy replication.

Introduction

Bergapten (5-methoxypsoralen) is a furanocoumarin found in a variety of plants, including those from the Apiaceae and Rutaceae families, such as celery, parsnip, and citrus fruits.[1][2] Due to its presence in botanicals used in herbal supplements, there is a growing need for reliable analytical methods to quantify its concentration. Regulatory bodies have set limits for furanocoumarins in certain consumer products due to their potential for phototoxicity.[3] This application note describes the development and validation of an HPLC-UV method for the routine analysis of bergapten and a UPLC-MS/MS method for more demanding applications requiring lower detection limits.

Experimental

Materials and Reagents
  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade).

  • Standards: Bergapten (≥99% purity, from a certified supplier).

  • Herbal Supplement Samples: Commercially available herbal supplements containing plants known to produce bergapten.

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Centrifuge: For sample clarification.

  • Vortex Mixer: For sample mixing.

  • Ultrasonic Bath: For aiding extraction.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of bergapten standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation and Extraction
  • Sample Homogenization: Grind the herbal supplement tablets or capsules into a fine, homogenous powder.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized powder into a 15 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[5]

    • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 268.7 nm.[6]

  • Injection Volume: 20 µL.

UPLC-MS/MS Method
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation. A starting condition of 95% A, held for 0.5 minutes, followed by a linear gradient to 5% A over 3 minutes, held for 1 minute, and then returning to initial conditions for re-equilibration is a good starting point.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transition for bergapten should be optimized. A common transition is m/z 217.1 → 189.1.[7]

Method Validation

The analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Linearity

Linearity was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.[5][6]

Precision

Intra-day and inter-day precision were determined by analyzing six replicate injections of a quality control (QC) sample at a medium concentration on the same day and on three different days, respectively. The relative standard deviation (RSD) should be less than 3.00%.[5]

Accuracy (Recovery)

The accuracy of the method was assessed through a recovery study. This was performed by spiking a known amount of bergapten standard into a blank matrix (a supplement known to be free of bergapten). The recovery was calculated as the percentage of the measured amount versus the added amount. Recoveries are expected to be within the range of 97-105%.[5][10]

Data Presentation

Quantitative Analysis of Bergapten in Herbal Supplements
Sample IDAnalytical MethodBergapten Content (µg/g)RSD (%) (n=3)Recovery (%)
Supplement AHPLC-UV15.22.199.5
Supplement BHPLC-UV5.82.598.7
Supplement CHPLC-UVNot Detected--
Supplement AUPLC-MS/MS15.51.5101.2
Supplement CUPLC-MS/MS0.82.8102.1
Method Validation Summary
ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria
Linearity (r²)0.99950.9998> 0.999
Range (µg/mL)0.5 - 500.01 - 10-
LOD (µg/mL)0.150.003-
LOQ (µg/mL)0.50.01-
Precision (RSD %)< 2.5%< 2.0%< 3%
Accuracy (%)98.5 - 101.8%99.2 - 102.5%95 - 105%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Validation S1 Weigh Herbal Supplement S2 Homogenize S1->S2 S3 Solvent Extraction (Methanol) S2->S3 S4 Ultrasonication S3->S4 S5 Centrifugation S4->S5 S6 Filtration S5->S6 A1 HPLC-UV Analysis S6->A1 A2 UPLC-MS/MS Analysis S6->A2 STD1 Prepare Bergapten Stock Solution STD2 Prepare Working Standards STD1->STD2 STD2->A1 STD2->A2 D1 Peak Integration & Quantification A1->D1 A2->D1 D2 Method Validation (Linearity, Precision, Accuracy) D1->D2 D3 Final Report D2->D3

Caption: Experimental workflow for bergapten analysis.

HPLC_Method_Parameters cluster_column Chromatographic Column cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_detection Detection title Key Parameters for HPLC-UV Method C1 Stationary Phase: C18 M1 Composition: Methanol:Water (60:40) O1 Flow Rate: 1.0 mL/min D1 Detector: UV/PDA C2 Dimensions: 250mm x 4.6mm, 5µm C1->C2 M2 Mode: Isocratic M1->M2 O2 Temperature: 30°C O1->O2 D2 Wavelength: 268.7 nm D1->D2

Caption: HPLC-UV method parameters overview.

Conclusion

The developed HPLC-UV method provides a reliable and straightforward approach for the routine quantification of bergapten in herbal supplements. For analyses requiring higher sensitivity, the UPLC-MS/MS method is recommended. Both methods have been validated and shown to be accurate, precise, and linear over the specified concentration ranges. These protocols can be readily implemented in a quality control laboratory to ensure the safety and quality of herbal products.

References

Application Note: UPLC-MS/MS Method for the Rapid Separation and Quantification of Bergapten and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergapten (B1666803) (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants and essential oils. It and its structural isomers, such as xanthotoxin (8-methoxypsoralen), psoralen, and angelicin, are of significant interest due to their photosensitizing properties and potential therapeutic applications. However, their structural similarity presents a significant analytical challenge for separation and individual quantification. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and accurate quantification of bergapten from its key isomers in complex matrices.

Method Summary

This method utilizes a Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-XS Triple Quadrupole Mass Spectrometer. Chromatographic separation is achieved on an ACQUITY UPLC CSH Fluoro-Phenyl column, which provides unique selectivity for structurally similar isomers. A 15-minute gradient elution method allows for the resolution of four pairs of furanocoumarin isomers. Detection and quantification are performed using time-segmented Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode, ensuring high selectivity and sensitivity.[1] The method is suitable for the analysis of furanocoumarins in essential oils and other complex sample matrices.

Experimental Protocols

Sample Preparation (from Plant Matrix)

This protocol is adapted for the extraction of furanocoumarins from a dried plant matrix.

  • Extraction:

    • Accurately weigh 100 mg of the powdered and dried plant material into a 15 mL centrifuge tube.

    • Add 10 mL of 70% methanol.

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into a UPLC vial.

    • If necessary, dilute the sample with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentrations within the calibration range.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC I-Class Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Software: MassLynx v4.2 with TargetLynx for quantification

UPLC Conditions:

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Total Run Time: 15 minutes

Gradient Program:

Time (min)Flow Rate (mL/min)%A%BCurve
Initial0.495.05.06
1.000.495.05.06
10.000.420.080.06
12.000.45.095.06
13.000.45.095.06
13.100.495.05.06
15.000.495.05.06

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 1.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 1000 L/Hr

  • Cone Gas Flow: 150 L/Hr

  • Source Temperature: 130 °C

  • Data Acquisition: Time-segmented Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Compound-Specific Parameters for Bergapten and Its Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Isomeric Group
Psoralen 187.03131.0130251
Angelicin 187.03131.0130251
Bergapten 217.04202.0230202
Xanthotoxin 217.04202.0230202
Isopimpinellin 247.05232.0330203
Pimpinellin 247.05232.0330203
Sphondin 217.04189.0325154
Isobergapten 217.04189.0325154

Note: Since isomers can share the same precursor and product ions, chromatographic separation is essential for accurate quantification.

Results and Discussion

The use of the ACQUITY UPLC CSH Fluoro-Phenyl column is critical for the successful separation of the furanocoumarin isomers.[1] This stationary phase provides alternative selectivity compared to standard C18 columns, enabling the resolution of compounds with very similar structures and polarities. The described 15-minute UPLC method effectively separates four pairs of structural isomers, allowing for their individual quantification even when they share the same MRM transition.[1]

The developed method demonstrates excellent sensitivity, with a limit of quantification (LOQ) of 0.5 ng/mL for most of the analyzed furanocoumarins.[1] The linearity of the method is excellent, with correlation coefficients (R²) greater than 0.998 over a concentration range of 0.5 to 1000 ng/mL for most compounds.[1]

Visualization of Experimental Workflow

UPLC_MSMS_Workflow sample_prep Sample Preparation (Extraction, Filtration, Dilution) uplc_system UPLC System (ACQUITY UPLC I-Class) sample_prep->uplc_system Inject Sample column Chromatographic Separation (CSH Fluoro-Phenyl Column) uplc_system->column ms_system Mass Spectrometer (Xevo TQ-XS) column->ms_system Eluent ionization Electrospray Ionization (ESI+) ms_system->ionization mrm_detection MRM Detection (Time-Segmented) ionization->mrm_detection data_acq Data Acquisition (MassLynx) mrm_detection->data_acq data_proc Data Processing & Quantitation (TargetLynx) data_acq->data_proc

Caption: UPLC-MS/MS workflow for the analysis of bergapten and its isomers.

Conclusion

This application note provides a detailed protocol for a highly selective and sensitive UPLC-MS/MS method for the separation and quantification of bergapten and its structural isomers. The combination of the CSH Fluoro-Phenyl column chemistry and time-segmented MRM detection allows for the accurate analysis of these challenging compounds in complex matrices. This method is well-suited for quality control in the cosmetics and food industries, as well as for pharmacokinetic and metabolic studies in drug development.

References

Application Notes and Protocols: The Role of Bergapten-d3 in Metabolomics and Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bergapten-d3, a deuterated analog of Bergapten (B1666803), in the fields of metabolomics and drug metabolism research. This document offers detailed protocols for its application as an internal standard in quantitative analysis, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It is known for its photosensitizing properties and its significant interactions with drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms. This compound, a stable isotope-labeled version of Bergapten, serves as an invaluable tool for researchers. Its near-identical physicochemical properties to the unlabeled analyte, with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements of Bergapten in biological matrices.

The primary applications of this compound in research include:

  • Pharmacokinetic (PK) Studies: Accurate quantification of Bergapten in plasma or tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug-Drug Interaction (DDI) Studies: Investigating the inhibitory effects of Bergapten on the metabolism of other drugs, particularly those metabolized by CYP3A4.

  • Metabolomics Research: As an internal standard for targeted quantification of Bergapten and potentially for tracing its metabolic fate in complex biological systems.

Application 1: Quantitative Analysis of Bergapten in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol describes a robust and sensitive method for the quantification of Bergapten in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is employed as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocol

1. Materials and Reagents:

  • Bergapten analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human or rat plasma (blank)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Bergapten and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Bergapten by serial dilution of the stock solution with 50% methanol in water to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and calibration standards to room temperature.

  • To 100 µL of plasma sample, calibration standard, or blank plasma, add 10 µL of the this compound IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Bergapten: m/z 217 -> 189; this compound: m/z 220 -> 192 (Transitions to be optimized)
Collision Energy To be optimized for specific instrument

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Bergapten to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

  • Determine the concentration of Bergapten in the unknown samples from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms mrm MRM Data Acquisition lcms->mrm peak_integration Peak Integration mrm->peak_integration ratio Calculate Peak Area Ratio (Bergapten / this compound) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Bergapten Concentration calibration->quantification

Caption: Workflow for quantitative analysis of Bergapten using this compound.

Application 2: Investigating Drug Metabolism and CYP450 Inhibition

Bergapten is a known inhibitor of several cytochrome P450 enzymes, most notably CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs[1][2]. Understanding the inhibitory potential of Bergapten is crucial for predicting drug-drug interactions. This compound can be used as an internal standard in in vitro assays designed to determine the inhibitory potency (e.g., IC₅₀) of Bergapten.

In Vitro Metabolism of a CYP3A4 Substrate with Bergapten

This protocol outlines an experiment to determine the IC₅₀ value of Bergapten for the inhibition of CYP3A4-mediated metabolism of a probe substrate (e.g., midazolam or testosterone) using human liver microsomes.

1. Materials and Reagents:

  • Bergapten

  • CYP3A4 probe substrate (e.g., midazolam)

  • Metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) analytical standard

  • This compound (for potential quantification of bergapten if needed)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard for the probe substrate's metabolite

2. Experimental Procedure:

  • Prepare a stock solution of Bergapten in a suitable solvent (e.g., DMSO).

  • Prepare a series of working solutions of Bergapten by diluting the stock solution with the incubation buffer to achieve a range of final concentrations.

  • In a microcentrifuge tube, combine the human liver microsomes, the CYP3A4 probe substrate, and the potassium phosphate buffer.

  • Add the Bergapten working solutions to the respective tubes. Include a control with no Bergapten.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (within the linear range of metabolite formation) at 37°C.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard for the metabolite.

  • Process the samples as described in the previous protocol (vortex, centrifuge).

  • Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of inhibition of metabolite formation at each Bergapten concentration relative to the control (no Bergapten).

  • Plot the percentage of inhibition against the logarithm of the Bergapten concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bergapten Metabolism Pathway

Bergapten itself is metabolized in the body, primarily through Phase I reactions. The main metabolic pathway involves O-demethylation of the methoxy (B1213986) group at the 5-position to form 8-hydroxybergapten[3]. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6[3]. Other potential metabolic transformations include epoxidation of the furan (B31954) ring[4].

G cluster_phase1 Phase I Metabolism Bergapten Bergapten CYP2A6 CYP2A6 Bergapten->CYP2A6 CYP_other Other CYPs Bergapten->CYP_other Metabolite1 8-Hydroxybergapten (O-demethylation) PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2 Epoxide Metabolite Metabolite2->PhaseII Excretion Excretion PhaseII->Excretion CYP2A6->Metabolite1 CYP_other->Metabolite2

Caption: Proposed metabolic pathway of Bergapten.

Quantitative Data Summary

The following tables summarize key quantitative data related to Bergapten pharmacokinetics and its interaction with drug-metabolizing enzymes.

Table 1: Pharmacokinetic Parameters of Bergapten in Animal Models

SpeciesDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Reference
Rat (oral)5 mg/kg2080 ± 4840.0334391 ± 1363-[5]
Rat (i.v.)5 mg/kg--4474 ± 1322-[6]
Dog (oral)-228.5 ± 14.34.2 ± 0.42507.2 ± 168.56.9 ± 2.3[5]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Bergapten

CYP IsoformProbe SubstrateIC₅₀ (µM)Reference
CYP3A4Testosterone12.81[3]
CYP3A4Midazolam~18[3]

Table 3: Example LC-MS/MS Method Validation Parameters for Bergapten Quantification

ParameterResultReference
Linearity Range0.5 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Intra-day Precision (RSD%)3.4 - 11.5%[5]
Inter-day Precision (RSD%)3.4 - 11.5%[5]
Accuracy (Bias%)-3.8 to 6.9%[5]

Role of this compound in Metabolomics

Beyond its use as an internal standard for targeted quantification of Bergapten, deuterated compounds like this compound have broader applications in metabolomics research. Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.

In a typical stable isotope tracing experiment, a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) is introduced into a biological system, and the incorporation of the heavy isotope into downstream metabolites is monitored by mass spectrometry. While this compound itself is not a primary metabolic substrate, its deuterated nature can be leveraged in specific contexts:

  • Metabolic Fate Studies: If the metabolism of Bergapten itself is of interest, this compound can be administered to cells or animals. The appearance of deuterated metabolites can then be tracked, providing definitive evidence of biotransformation pathways without interference from endogenous Bergapten.

  • Metabolic Flux Analysis: In more complex experimental designs, the deuterium (B1214612) from this compound could potentially be incorporated into other molecules through specific enzymatic reactions, although this is less common than using labeled primary energy sources.

The general principle of using stable isotopes in metabolomics is to trace the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism that is not achievable with traditional concentration measurements alone.

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and metabolomics. Its primary application as an internal standard enables the accurate and precise quantification of Bergapten in various biological matrices, which is fundamental for reliable pharmacokinetic and drug-drug interaction studies. The detailed protocols and data presented in these application notes provide a solid foundation for the implementation of this compound in the laboratory. Furthermore, the principles of stable isotope labeling extend the utility of deuterated compounds like this compound to the broader field of metabolomics for elucidating metabolic pathways and fluxes.

References

Application Note: Quantification of Psoralens in Plant Extracts Using Deuterated Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins found in various plants, notably in the seeds of Psoralea corylifolia (Fabaceae), figs (Ficus carica), and citrus fruits.[1] These compounds are photosensitive and have been utilized in photochemotherapy for skin conditions like psoriasis and vitiligo.[2] Given their therapeutic potential and possible phototoxicity, accurate quantification of psoralens in plant extracts and derived products is crucial for quality control, dosage determination, and safety assessment.

This application note provides a detailed protocol for the robust and sensitive quantification of psoralens in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterated psoralen (B192213), is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Extraction of Psoralens from Plant Material

This protocol describes a general method for the extraction of psoralens from dried and powdered plant material, such as the seeds of Psoralea corylifolia.

Materials:

  • Dried, powdered plant material (e.g., Psoralea corylifolia seeds)

  • Methanol (B129727) (HPLC grade)

  • Deuterated psoralen (d3-psoralen or other appropriate) internal standard solution (1 µg/mL in methanol)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Spike the sample with 10 µL of the 1 µg/mL deuterated psoralen internal standard solution.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 20% B; 1-5 min: 20-95% B; 5-7 min: 95% B; 7.1-10 min: 20% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

MS/MS Parameters: The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific transitions for psoralen and a representative deuterated standard (d3-psoralen) are provided below. The collision energy and other source parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Psoralen (Quantifier) 187.0159.0100
Psoralen (Qualifier) 187.0131.0100
d3-Psoralen (IS) 190.0162.0100

Note: The fragmentation of psoralen typically involves the loss of carbon monoxide (CO), resulting in the product ions at m/z 159 and a subsequent loss of another CO to yield m/z 131.[3][4] The transitions for the deuterated standard are predicted based on a +3 Da mass shift.

Data Presentation: Quantitative Data of Psoralens in Plant Materials

The following tables summarize the reported concentrations of psoralen and its isomer, angelicin (B190584), in various plant materials.

Table 1: Psoralen and Angelicin Content in Psoralea corylifolia

Plant PartPsoralen (mg/g)Angelicin (mg/g)Reference
Seeds7.82.3[5]
Seeds2.5 - 13.02.2 - 9.2[6]
Seeds1.901.51[7]

Table 2: Psoralen Content in Commercial Psoralea corylifolia Products

Product TypePsoralen (mg/g)Angelicin (mg/g)Reference
Concentrated Products0.6 - 5.20.6 - 5.3[6]

Visualization of Pathways and Workflows

Psoralen-DNA Intercalation and Cross-linking Pathway

Psoralens exert their biological effects primarily through intercalation into DNA and, upon activation by UVA light, forming covalent cross-links with pyrimidine (B1678525) bases, particularly thymine.[2] This process can inhibit DNA replication and transcription, leading to apoptosis.

G Psoralen-DNA Intercalation and Cross-linking Pathway Psoralen Psoralen Intercalation Intercalation at 5'-TA sites Psoralen->Intercalation DNA Duplex DNA DNA->Intercalation UVA1 UVA Light (First Photon) Intercalation->UVA1 Monoadduct Furan-side Monoadduct Formation UVA1->Monoadduct UVA2 UVA Light (Second Photon) Monoadduct->UVA2 Crosslink Interstrand Cross-link (ICL) UVA2->Crosslink Apoptosis Inhibition of Replication & Transcription -> Apoptosis Crosslink->Apoptosis

Psoralen-DNA Intercalation Pathway
Psoralen Inhibition of ErbB2 Signaling Pathway

In addition to its effects on DNA, photoactivated psoralen has been shown to inhibit the ErbB2 receptor tyrosine kinase signaling pathway, which is overexpressed in certain cancers. This inhibition can lead to reduced cell proliferation and apoptosis.

G Psoralen Inhibition of ErbB2 Signaling Psoralen Psoralen + UVA (PUVA) ErbB2 ErbB2 Receptor Psoralen->ErbB2 Inhibits Activation Apoptosis Apoptosis Psoralen->Apoptosis Induces PI3K PI3K/Akt Pathway ErbB2->PI3K Activates MAPK MAPK/Erk Pathway ErbB2->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Psoralen's Effect on ErbB2 Signaling
Experimental Workflow for Psoralen Quantification

The overall workflow for the quantification of psoralens from plant extracts is a multi-step process that requires careful execution to ensure accurate results.

G Workflow for Psoralen Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlantMaterial Dried, Powdered Plant Material IS_Spike Spike with Deuterated Standard PlantMaterial->IS_Spike Extraction Solvent Extraction (Methanol) Centrifugation Centrifugation Extraction->Centrifugation IS_Spike->Extraction Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Psoralen Quantification Workflow

References

Application Notes and Protocols for Bergapten-d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin with a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] It is clinically used as a photosensitizing agent in the treatment of skin disorders like psoriasis and vitiligo.[3][4] Given its therapeutic potential and pharmacokinetic variability, therapeutic drug monitoring (TDM) of Bergapten is crucial to optimize efficacy and minimize toxicity.[5] Bergapten-d3, a deuterium-labeled analog of Bergapten, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of Bergapten.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Bergapten Quantification
ParameterDescriptionReference
Analytical Column Hypersil ODS C18[6]
Eclipse plus C18 (100mm x 4.6mm, 1.8µm)[7]
Mobile Phase Methanol-water gradient[6]
1mM Ammonium acetate (B1210297) aqueous solution - acetonitrile (B52724) gradient[7]
Flow Rate 1.0 mL/min[2]
Internal Standard This compound[3][6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Detection Mode Multiple Reaction Monitoring (MRM)[6]
Table 2: Mass Spectrometric Parameters for Bergapten and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bergapten217.1189.1, 145.1, 202.1Optimization Required
This compound220.1192.1, 148.1, 205.1Optimization Required

Note: The exact product ions and optimal collision energies should be determined empirically on the specific mass spectrometer being used. The listed product ions for Bergapten are based on known fragmentation patterns, and those for this compound are predicted based on a +3 Da mass shift.

Table 3: Bioanalytical Method Validation Parameters for Bergapten Quantification
ParameterResultReference
Linearity Range 0.5 - 500 ng/mL[6]
8.12 - 162.4 µg/L[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]
2 ng/mL[2]
Intra-day Precision (RSD %) 3.4 - 11.5%[6]
< 15%[7]
Inter-day Precision (RSD %) 3.4 - 11.5%[6]
< 15%[7]
Intra-day Accuracy (Bias %) -3.8 to 6.9%[6]
88.9 - 117%[7]
Inter-day Accuracy (Bias %) -3.8 to 6.9%[6]
88.9 - 117%[7]
Recovery > 84%[7]
80.3 - 114%[8]

Experimental Protocols

Protocol 1: Quantification of Bergapten in Human Plasma using LC-MS/MS with this compound as Internal Standard

1. Materials and Reagents

  • Bergapten analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Preparation of Stock and Working Solutions

  • Bergapten Stock Solution (1 mg/mL): Accurately weigh and dissolve Bergapten in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Bergapten stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Analysis

  • LC System: Utilize a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor the transitions specified in Table 2. Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for Bergapten and this compound.

  • Calculate the peak area ratio of Bergapten to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Bergapten in the unknown samples and QC samples from the calibration curve.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol can be used as an alternative to protein precipitation for cleaner sample extracts.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition and vortex.

  • Transfer to an HPLC vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle centrifuge Centrifuge ppt->centrifuge lle->centrifuge supernatant Collect Supernatant centrifuge->supernatant PPT evap Evaporate & Reconstitute centrifuge->evap LLE lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms evap->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for TDM of Bergapten.

metabolic_pathway bergapten Bergapten (5-methoxypsoralen) phase1 Phase I Metabolism bergapten->phase1 metabolite1 O-demethylation cyp450 CYP2A6 metabolite1->cyp450 metabolite2 Epoxidation product2 Epoxide metabolites metabolite2->product2 metabolite3 Hydrolysis of coumarin ring product3 Ring-opened metabolites metabolite3->product3 phase1->metabolite1 Primary phase1->metabolite2 phase1->metabolite3 product1 5-hydroxypsoralen (Bergaptol) cyp450->product1 phase2 Phase II Metabolism (e.g., Glucuronidation) product1->phase2 product2->phase2 product3->phase2 excretion Excretion phase2->excretion

Caption: Metabolic pathway of Bergapten.

logical_relationship cluster_tdm Therapeutic Drug Monitoring (TDM) Cycle cluster_factors Influencing Factors dose Drug Administration (Bergapten) sampling Biological Sampling (e.g., Plasma) dose->sampling Feedback Loop analysis Bioanalysis (LC-MS/MS with this compound) sampling->analysis Feedback Loop interpretation Result Interpretation analysis->interpretation Feedback Loop adjustment Dose Adjustment interpretation->adjustment Feedback Loop adjustment->dose Feedback Loop pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) pk->interpretation ddi Drug-Drug Interactions (CYP450 Inhibition/Induction) ddi->interpretation genetics Genetic Polymorphisms (e.g., in CYP2A6) genetics->interpretation

Caption: Logical relationship in Bergapten TDM.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

AN-BER-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bergapten (B1666803) using a reference standard. Bergapten, a furanocoumarin found in various plants, is of significant interest in the pharmaceutical and cosmetic industries for its photosensitizing properties.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, and method validation to ensure accurate and reproducible results.

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring compound with various therapeutic applications, including the treatment of psoriasis and vitiligo.[1] Accurate quantification of bergapten in raw materials, finished products, and biological matrices is crucial for quality control and research purposes. This note describes an HPLC method that is simple, precise, and accurate for the determination of bergapten.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV detector.

  • Column: A reversed-phase C18 column is commonly used. Specific examples include Waters XBridge C18 (250 mm x 4.6 mm, 5 µm), Hypersil C18 (250 mm x 4.6 mm, 5 µm), and Agilent C18 (150 mm x 4.6 mm, 10 µm).[3][4][5]

  • Reference Standard: Bergapten analytical standard (≥99.0% purity).[6]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Other Reagents: Acetic acid or formic acid for mobile phase modification.[3]

Chromatographic Conditions

A summary of established HPLC conditions for bergapten analysis is provided in the table below.

ParameterCondition 1Condition 2Condition 3
Mobile Phase Acetonitrile:Water (30:70 v/v)[5]Acetonitrile:1.0% Acetic Acid in Water (1:1 v/v)[3]Methanol:Water (60:40 v/v)[4]
Column Agilent C18 (150 x 4.6 mm, 10 µm)[5]Waters XBridge C18 (250 x 4.6 mm, 5 µm)[3]Hypersil C18 (250 x 4.6 mm, 5 µm)[4]
Flow Rate 1.0 mL/min[4][5]Not Specified1.0 mL/min[4]
Column Temp. 30°C[4][5]40°C[3]30°C[4]
Detection 254 nm[5]310 nm[3]268.7 nm[4]
Injection Vol. 20 µLNot SpecifiedNot Specified

Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of bergapten reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions (from Plant Extract)
  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract with a suitable solvent (e.g., 70% ethanol) using techniques like sonication or reflux.[3] For example, 2.0 kg of dried Zanthoxylum schinifolium seeds were extracted with 20 L of 70% ethanol (B145695) under reflux at 80°C for 3 hours.[3]

  • Filtration: Filter the extract through a standard sieve and concentrate it using a rotary evaporator.[3]

  • Sample Solution: Accurately weigh the dried extract and dissolve it in the mobile phase to a known concentration (e.g., 10 mg/mL).

  • Final Preparation: Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[3]

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results StandardPrep Reference Standard Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DAD PDA/UV Detector HPLC->DAD Data Data Acquisition & Processing DAD->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: HPLC Analysis Workflow for Bergapten.

Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below based on literature data.

Validation ParameterTypical Results
Linearity (r²) ≥0.999[3]
Range 15.0-45.0 µg/ml[4], 9-56 µg/mL[7]
LOD 0.01-0.06 (×10⁻²) µg/mL (UPLC-MS/MS)[3]
LOQ 0.04-0.17 (×10⁻²) µg/mL (UPLC-MS/MS)[3]
Accuracy (% Recovery) 96.90–105.16%[3], 99.9%[4]
Precision (%RSD) < 3.00%[3]

Stability-Indicating HPTLC Method

Forced degradation studies are essential to develop a stability-indicating method. A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for this purpose.[1]

HPTLC Conditions
ParameterCondition
Mobile Phase Toluene: Dichloromethane: Ethyl Acetate (7:2:1 v/v/v)[1]
Stationary Phase Pre-coated silica (B1680970) gel 60 F254 plates[8]
Detection Densitometric scanning at 318 nm[1]
Linearity Range 25 to 400 ng/band[1]
Correlation Coefficient (r) 0.998[1]
Forced Degradation Studies

Bergapten is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, thermal, and photolytic degradation to identify potential degradation products.[1]

ForcedDegradation cluster_stress Stress Conditions Bergapten Bergapten Drug Substance Acid Acid Hydrolysis Bergapten->Acid Alkali Alkali Hydrolysis Bergapten->Alkali Oxidative Oxidative Degradation Bergapten->Oxidative Thermal Thermal Degradation Bergapten->Thermal Photo Photolytic Degradation Bergapten->Photo DegradationProductA DegradationProductA Acid->DegradationProductA Degradation Products DegradationProductB DegradationProductB Acid->DegradationProductB Degradation Products DegradationProductC DegradationProductC Alkali->DegradationProductC Degradation Products DegradationProductD DegradationProductD Oxidative->DegradationProductD Degradation Products DegradationProductE DegradationProductE Oxidative->DegradationProductE Degradation Products DegradationProductF DegradationProductF Thermal->DegradationProductF Degradation Products DegradationProductG DegradationProductG Photo->DegradationProductG Degradation Products

Caption: Forced Degradation Pathways of Bergapten.

Conclusion

The HPLC method described provides a reliable and accurate approach for the quantification of bergapten. The method is suitable for routine quality control and research applications. For stability studies, the presented HPTLC method offers a validated approach to assess the degradation profile of bergapten under various stress conditions.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Bergapten-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bergapten-d3, a deuterated analog of Bergapten often used as an internal standard.[1][2] The questions and answers below are designed to help researchers, scientists, and drug development professionals diagnose and resolve poor peak shape problems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing, where a peak has an asymmetry factor > 1, is a common issue in HPLC.[3] It occurs when a portion of the analyte is retained longer than the main peak band. For a relatively neutral compound like this compound, this can be caused by several factors. The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[4]

Potential Causes:

  • Secondary Silanol (B1196071) Interactions: Although less common for neutral compounds than for basic ones, residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[4][5][6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or impurities at the column inlet or on the stationary phase can create active sites that lead to tailing.[7][8] A void at the column inlet can also cause peak distortion.[8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[8][9]

  • Mismatched Mobile Phase pH: While this compound is neutral, subtle interactions can still be influenced by mobile phase pH. If the pH is not optimal, it can affect peak symmetry.[10][11]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase dispersion and cause peaks to tail.[5][7]

Troubleshooting Workflow: Peak Tailing

G start Symptom: This compound Peak Tailing q1 Does the problem affect ALL peaks in the chromatogram? start->q1 cause_all Likely Cause: System or Column Hardware Issue q1->cause_all Yes cause_single Likely Cause: Chemical Interaction or Method Issue q1->cause_single No sol_all1 Check for blocked column frit. Backflush the column. cause_all->sol_all1 sol_all2 Inspect for column void. Replace column if necessary. cause_all->sol_all2 sol_all3 Minimize extra-column volume. Use narrower ID tubing. cause_all->sol_all3 sol_single1 Reduce injection mass/volume to check for column overload. cause_single->sol_single1 sol_single2 Use a high-purity, end-capped C18 or C8 column. cause_single->sol_single2 sol_single3 Adjust mobile phase pH slightly. Ensure adequate buffering. cause_single->sol_single3 sol_single4 Filter samples and use a guard column to prevent contamination. cause_single->sol_single4

Caption: Troubleshooting workflow for peak tailing.

Q2: What is causing my this compound peak to show fronting?

A2: Peak fronting, where the peak is broader in the first half (asymmetry factor < 1), is generally less common than tailing but indicates a significant issue with the analysis.[9][12]

Potential Causes:

  • Sample Overload: This is a primary cause of fronting.[13] Overloading can occur due to either injecting too high a concentration (mass overload) or too large a volume of a strong sample solvent.[14][15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and elute prematurely, causing a fronting peak.[13][14]

  • Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may not partition evenly onto the column, leading to distortion.[12]

  • Column Collapse or Degradation: A physical change or void in the column packing bed can disrupt the flow path, leading to fronting.[12][14] This can happen if the column is operated outside its recommended pH or pressure limits.

Q3: My this compound peak is split or has a shoulder. What should I do?

A3: A split or shoulder peak suggests that the analyte is entering the column as two distinct bands or that a portion of the sample is experiencing a different flow path.[16][17]

Potential Causes:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked by particulates from the sample or system, the sample flow will be distorted, leading to a split peak.[16][18] If this is the cause, all peaks in the chromatogram are likely to be affected.[16]

  • Column Void or Channel: A void or channel in the column's stationary phase can cause the sample to travel through two different paths, resulting in a split peak.[12][17]

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.[12][19]

  • Co-eluting Interference: It is possible that what appears to be a split peak is actually two different compounds eluting very close together.[16] To test this, try reducing the injection volume; if two separate peaks become visible, the issue is one of co-elution requiring method optimization.[12]

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.[16]

Troubleshooting Workflow: Peak Splitting & Fronting

G start Symptom: Peak Fronting or Splitting q1 Does the problem affect ALL peaks in the chromatogram? start->q1 cause_all Likely Cause: Column Hardware Issue q1->cause_all Yes cause_single Likely Cause: Method or Sample Issue q1->cause_single No sol_all1 Reverse and flush the column to clear a blocked frit. cause_all->sol_all1 sol_all2 Check for column void/collapse. Replace the column. cause_all->sol_all2 sol_single1 Reduce sample concentration and/or injection volume. cause_single->sol_single1 sol_single2 Ensure sample solvent is weaker than or matches the mobile phase. cause_single->sol_single2 sol_single3 Check for co-eluting interference by modifying separation conditions. cause_single->sol_single3 sol_single4 Pre-heat mobile phase if a temperature mismatch is suspected. cause_single->sol_single4

Caption: Troubleshooting workflow for peak fronting and splitting.

Summary of Troubleshooting Parameters

The following table summarizes the impact of various experimental parameters on the peak shape of this compound and provides recommended actions.

ParameterPotential Problem Leading to Poor Peak ShapeEffect on this compound PeakRecommended Action
Sample Injection Volume/Mass Overload: Exceeding the column's sample capacity.[9]Fronting or Tailing: Symmetrical peak shape is lost as the stationary phase becomes saturated.[8][13]Systematically reduce the injection volume or dilute the sample until a symmetrical peak is achieved.[20]
Sample Solvent High Eluting Strength: Using a solvent much stronger than the mobile phase (e.g., high organic content).[19]Splitting or Fronting: The sample band spreads improperly at the column head.[13][14]Dissolve the sample in the initial mobile phase whenever possible. If not, use the weakest solvent that ensures solubility.
Mobile Phase pH Inadequate Buffering/Wrong pH: Operating near the pKa of an analyte or using an unbuffered mobile phase.[5][11]Tailing or Splitting: Although this compound is neutral, improper pH can affect silanol interactions.[5][10]Use a buffered mobile phase (e.g., 10-25 mM) and operate at a pH at least 2 units away from the pKa of any ionizable compounds.[21][22]
Column Condition Contamination/Void: Buildup of impurities or physical degradation of the packing bed.[7][17]Tailing, Fronting, or Splitting: Disruption of the chromatographic flow path.[12][16]Use guard columns and filter all samples.[18] If a problem is suspected, flush the column or replace it.[21]
System Hardware Extra-Column Volume: Long or wide-bore tubing, or poorly made connections.[7]Broadening and Tailing: Increased band spreading outside of the column.[5]Use PEEK tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated to minimize dead volume.[5]

Detailed Experimental Protocols

Protocol 1: Diagnosing and Correcting Sample Solvent Issues

This protocol helps determine if the sample solvent is the cause of peak distortion (fronting or splitting).

  • Objective: To match the sample solvent strength to that of the mobile phase.

  • Materials: this compound standard, mobile phase components (e.g., HPLC-grade acetonitrile (B52724) and water), volumetric flasks, HPLC vials.

  • Procedure: a. Prepare the mobile phase used at the start of your gradient (e.g., 30:70 v/v acetonitrile:water, as used in similar psoralen (B192213) analyses).[23] b. Prepare a stock solution of this compound in a strong solvent like pure acetonitrile or methanol. c. Create two sample solutions for injection: i. Sample A (Current Method): Dilute the stock solution to the final concentration using your current sample solvent. ii. Sample B (Test Method): Dilute the stock solution to the same final concentration, but use the initial mobile phase (from step 3a) as the diluent. d. Inject both samples using your standard HPLC method. e. Analysis: Compare the peak shape of this compound from Sample A and Sample B. If the peak shape in Sample B is significantly improved (more symmetrical, not split), the original sample solvent was too strong. Adopt the mobile phase as your sample solvent going forward.

Protocol 2: Column Flushing to Remove Contamination

This protocol is used to clean a column suspected of contamination that may be causing peak tailing or splitting.

  • Objective: To remove strongly retained impurities from the column.

  • Important: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Procedure (for a standard C18 reversed-phase column): a. Flush the column with your mobile phase, but without any buffer salts (e.g., acetonitrile/water mixture), for 15-20 column volumes. b. Flush with 100% HPLC-grade water for 20 column volumes to remove any remaining salts. c. Flush with 100% Isopropanol (B130326) for 20-30 column volumes. Isopropanol is a strong solvent that is miscible with both aqueous and non-polar organic solvents. d. Flush with 100% Hexane (if compatible with your system and seals) for highly non-polar contaminants, followed by another isopropanol flush. e. Equilibrate the column by flushing with the initial mobile phase (including buffer) for at least 30 column volumes or until the baseline is stable. f. Reconnect the detector and inject a standard to evaluate peak shape. If the problem persists, the column may be permanently damaged and require replacement.[21]

References

Optimizing MS/MS transitions and parameters for Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bergapten-d3 Analysis

This guide provides detailed technical information, troubleshooting tips, and frequently asked questions (FAQs) for optimizing mass spectrometry (MS/MS) parameters for the analysis of this compound, a common internal standard for the quantification of Bergapten (B1666803).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: Bergapten has a monoisotopic mass of approximately 216.04 Da, resulting in a protonated precursor ion ([M+H]⁺) of m/z 217.05.[1] this compound contains three deuterium (B1214612) atoms in place of three hydrogen atoms. Therefore, its mass will be 3 Daltons higher. The expected protonated precursor ion for this compound is m/z 220.07 .

Q2: I am not detecting a signal for this compound. What are the common causes?

A2: Several factors could lead to a lack of signal:

  • Incorrect MS/MS Transition: Ensure you are using the correct precursor and product ion m/z values for this compound. The precursor should be m/z 220.07. The product ions will be similar to those of unlabeled Bergapten (m/z 202.03 and m/z 174.03), but you should confirm this with an infusion experiment.

  • Suboptimal Ionization Source Parameters: Verify that the electrospray ionization (ESI) source is operating correctly. Positive ionization mode (ESI+) is typically used for Bergapten. Check parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation gas).

  • Inadequate Collision Energy: If the collision energy (CE) is too low, fragmentation will be inefficient. If it's too high, the desired product ions may be fragmented further, reducing their intensity. An infusion-based optimization is crucial.

  • Chromatography Issues: The compound may not be eluting from the LC column properly. Check your mobile phase composition, gradient, and column integrity.

Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The optimal method is to perform a direct infusion of a dilute solution of this compound into the mass spectrometer.

  • Precursor Ion Scan (Q1 Scan): Infuse the standard and perform a Q1 scan to confirm the mass of the protonated parent molecule (m/z 220.07).

  • Product Ion Scan (Q3 Scan): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 220.07) and scan the third quadrupole (Q3) to identify all resulting fragment ions. The most intense and stable fragments should be selected as product ions.

  • MRM Optimization: For each precursor-product ion pair (transition), ramp the collision energy (CE) and declustering potential (DP) to find the values that yield the highest intensity signal.

Q4: Can I use the same MS/MS parameters for this compound as for unlabeled Bergapten?

A4: Not exactly, but they will be very similar. The precursor ion must be changed to account for the three deuterium atoms (m/z 220.07 vs. 217.05). The fragmentation pattern and optimal collision energies for the corresponding product ions are expected to be nearly identical. However, it is always best practice to optimize these parameters directly using the deuterated standard.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Signal Noise / Poor Peak Shape Matrix EffectsImprove sample preparation (e.g., use Solid Phase Extraction). Modify the LC gradient to better separate the analyte from interfering matrix components.
Contaminated LC System or MS SourceFlush the LC system with appropriate solvents. Clean the ion source components (capillary, skimmer, etc.).
Low Signal Intensity Suboptimal MS/MS ParametersInfuse the this compound standard and optimize the MRM transition (Precursor/Product ions), Collision Energy (CE), and Declustering Potential (DP).
Poor Chromatographic ResolutionOptimize the LC method. Try a different column (e.g., C18) or adjust the mobile phase gradient.[2]
Inconsistent Results (Poor Reproducibility) Sample Preparation VariabilityEnsure consistent and precise execution of the sample extraction and dilution steps. Use an automated liquid handler if available.
LC System InstabilityCheck for leaks in the LC system. Ensure the pumps are delivering a stable and accurate flow rate. Equilibrate the column thoroughly before each run.
Fluctuations in MS Source ConditionsAllow the mass spectrometer to stabilize completely before starting an analytical batch. Monitor source parameters for stability.

Optimized MS/MS Parameters

The following table summarizes typical MS/MS parameters for the analysis of Bergapten. These should be used as a starting point for the optimization of this compound. The primary change for this compound is the precursor ion.

AnalytePrecursor Ion ([M+H]⁺) m/zProduct Ion m/zCollision Energy (CE)Declustering Potential (DP)
Bergapten 217.05202.03 (Quantifier)Optimized Value (e.g., 20-30 eV)Optimized Value (e.g., 50-70 V)
174.03 (Qualifier)Optimized Value (e.g., 35-45 eV)Optimized Value (e.g., 50-70 V)
This compound 220.07 205.05 (Quantifier, loss of -CH₃)Use Bergapten CE as starting pointUse Bergapten DP as starting point
177.05 (Qualifier, loss of -CH₃ & -CO)Use Bergapten CE as starting pointUse Bergapten DP as starting point

Note: The product ions for this compound assume the deuterium labels are not on the methyl group. If the labels are on the methyl group (-CD₃), the primary product ion would be m/z 202.03. The exact fragmentation must be confirmed experimentally. The most common fragmentation pathway for Bergapten involves the loss of the methyl group (-CH₃) and subsequent loss of carbon monoxide (-CO).[3][4]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general procedure for the quantification of Bergapten using this compound as an internal standard.

1. Sample Preparation (Plasma)

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte range).

  • Add 300 µL of acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[2]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% to 90% B

    • 5.0 - 6.0 min: 90% B

    • 6.1 - 8.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 1.0 - 3.5 kV

  • Source Temperature: 130 - 150 °C

  • Desolvation Temperature: 400 - 500 °C

  • Cone Gas Flow: 150 L/Hr

  • Desolvation Gas Flow: 1000 L/Hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (with this compound IS) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Triple Quadrupole) a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: Experimental workflow for this compound analysis.

Optimization cluster_mrm 4. MRM Parameter Optimization start Start: Infuse Standard q1_scan 1. Q1 Scan: Identify Precursor Ion (e.g., m/z 220.07) start->q1_scan product_scan 2. Product Ion Scan: Isolate Precursor, Scan Fragments q1_scan->product_scan select_products 3. Select Intense/Stable Product Ions product_scan->select_products opt_ce Optimize Collision Energy (CE) select_products->opt_ce opt_dp Optimize Declustering Potential (DP) select_products->opt_dp finish End: Final MRM Method opt_ce->finish opt_dp->finish

Caption: Logical workflow for MS/MS parameter optimization.

References

Addressing matrix effects in the analysis of bergapten using Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bergapten-d3 as an internal standard to address matrix effects in the quantitative analysis of bergapten (B1666803) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of bergapten?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as bergapten, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In the analysis of bergapten from biological matrices, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and structurally almost identical to bergapten, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte (bergapten) signal to the internal standard (this compound) signal, variations in signal intensity caused by matrix effects are normalized. This normalization leads to more accurate and precise quantification of bergapten.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between bergapten and this compound. If this separation causes them to elute into regions with different matrix interferences, it can result in what is known as differential matrix effects, potentially affecting accuracy. Therefore, thorough method validation is crucial.

Q4: What is isotopic interference or "crosstalk," and how can it affect my results?

A4: Isotopic interference, or crosstalk, happens when the signal from the unlabeled analyte (bergapten) contributes to the signal of the stable isotope-labeled internal standard (this compound), or vice-versa.[2] This can occur if the isotopic purity of the internal standard is low or if there is in-source fragmentation. This interference can lead to inaccuracies in quantification, often manifesting as non-linear calibration curves.[2]

Troubleshooting Guides

Problem 1: High Variability in the Bergapten/Bergapten-d3 Area Ratio
  • Possible Cause: Inconsistent matrix effects across different samples or inefficient sample cleanup.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistency in all steps of the sample preparation protocol (e.g., pipetting, extraction, evaporation, and reconstitution).

    • Optimize Sample Cleanup: If using protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.

    • Chromatographic Separation: Modify the LC gradient to better separate bergapten from endogenous interferences. A longer run time or a different column chemistry may be necessary.

Problem 2: Poor Peak Shape or Splitting for Bergapten and/or this compound
  • Possible Cause: Issues with the analytical column, mobile phase, or sample solvent.

  • Troubleshooting Steps:

    • Column Health: Check the column for degradation or contamination. If necessary, wash the column according to the manufacturer's instructions or replace it.

    • Mobile Phase Compatibility: Ensure the mobile phase is properly prepared and degassed. Incompatibility between the sample solvent and the initial mobile phase can cause peak distortion.

    • Reconstitution Solvent: The solvent used to reconstitute the dried extract should be as similar as possible to the initial mobile phase to ensure good peak shape.

Problem 3: Suspected Isotopic Crosstalk
  • Possible Cause: Contribution of the bergapten signal to the this compound signal.

  • Troubleshooting Steps:

    • Analyze Analyte at ULOQ without IS: Prepare a sample at the Upper Limit of Quantification (ULOQ) for bergapten without adding this compound. Analyze this sample and monitor the mass transition for this compound. A significant signal indicates crosstalk from the analyte to the internal standard.[3]

    • Analyze IS without Analyte: Prepare a blank matrix sample spiked only with this compound at the working concentration. Monitor the mass transition for bergapten. A significant signal indicates the presence of unlabeled bergapten in the internal standard solution.[3]

    • Mitigation: If crosstalk is confirmed, consider selecting a different, non-interfering product ion for quantification or applying a mathematical correction to the data.[4][5]

Data Presentation

The following table illustrates the impact of matrix effects on the quantification of bergapten and the effectiveness of using this compound as an internal standard. The data represents a hypothetical but realistic scenario based on typical findings in bioanalytical method validation.

Table 1: Impact of Matrix Effects on Bergapten Quantification

Sample TypeBergapten Concentration (Spiked)Bergapten Peak Area (Analyte only)Matrix Effect (%)*Bergapten/Bergapten-d3 Peak Area RatioCalculated Concentration (without IS)Calculated Concentration (with IS)Accuracy (%) (without IS)Accuracy (%) (with IS)
Neat Solution100 ng/mL500,000N/A1.00100 ng/mL100 ng/mL100%100%
Plasma Lot 1100 ng/mL350,00070%0.7070 ng/mL99.8 ng/mL70%99.8%
Plasma Lot 2100 ng/mL275,00055%0.5555 ng/mL101.2 ng/mL55%101.2%
Plasma Lot 3100 ng/mL425,00085%0.8585 ng/mL98.9 ng/mL85%98.9%

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting bergapten from plasma samples.[6]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, standard, and quality control (QC) sample.

  • Protein Precipitation & Extraction: Add 1000 µL of ethyl acetate (B1210297) to the tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 18,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Vortex for 1 minute and then centrifuge at 18,000 x g for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

This protocol outlines the procedure for quantitatively assessing matrix effects.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike bergapten and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Extract six different lots of blank plasma using the LLE protocol. After the evaporation step, add the low and high concentrations of bergapten and the working concentration of this compound.

    • Set C (Pre-extraction Spike): Spike the low and high concentrations of bergapten and the working concentration of this compound into six different lots of blank plasma before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Recovery: Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B.

    • Internal Standard Normalized Matrix Factor: Calculate the MF for the analyte and the internal standard separately, then divide the analyte MF by the IS MF. A value close to 1 indicates effective compensation for matrix effects.

Protocol 3: LC-MS/MS Analysis

This is a general starting point for the LC-MS/MS analysis of bergapten. Optimization may be required.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • Bergapten: Q1: 217.1 -> Q3: 202.1

    • This compound: Q1: 220.1 -> Q3: 205.1

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) spike Spike this compound start->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract evap Evaporate to Dryness extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Bergapten / this compound) integrate->ratio quantify Quantify Bergapten Concentration ratio->quantify

Caption: Experimental workflow for the analysis of bergapten in plasma.

matrix_effect cluster_source Ion Source cluster_detector Detector bergapten Bergapten Ions signal_suppressed Suppressed Bergapten Signal bergapten->signal_suppressed Ion Suppression matrix Matrix Component Ions matrix->signal_suppressed bergapten_d3 This compound Ions signal_compensated Compensated Signal (Ratio) bergapten_d3->signal_compensated signal_suppressed->signal_compensated Normalization

Caption: Mechanism of matrix effect and compensation by this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Imprecise Results check_ratio High Variability in Analyte/IS Ratio? start->check_ratio check_peaks Poor Peak Shape? start->check_peaks check_crosstalk Suspect Isotopic Crosstalk? start->check_crosstalk solution_prep Optimize Sample Prep & Chromatography check_ratio->solution_prep Yes solution_lc Check Column & Mobile Phase check_peaks->solution_lc Yes solution_ms Verify MRM Transitions & IS Purity check_crosstalk->solution_ms Yes

Caption: Troubleshooting logic for bergapten analysis issues.

References

Technical Support Center: Optimizing Bergapten-d3 Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Bergapten-d3 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the common causes for low recovery of this compound during SPE?

Low recovery of an internal standard like this compound can arise from several factors throughout the solid-phase extraction process. It is essential to systematically assess each step to identify the potential source of loss. Key areas to investigate include incomplete extraction, analyte degradation, and losses during the sample cleanup or concentration phases.[1] Common culprits include improper sorbent selection, suboptimal pH of the sample or solutions, insufficient elution solvent strength, and incorrect flow rates.[1]

Q2: How can I improve the recovery of this compound during Solid-Phase Extraction (SPE)?

Optimizing your SPE protocol is critical for achieving high and consistent recovery.[1] Consider the following strategies:

  • Sorbent Selection: The choice of SPE sorbent is determined by the physicochemical properties of Bergapten. As a furanocoumarin, Bergapten is a relatively nonpolar compound, making reversed-phase sorbents like C18 or polymeric sorbents suitable choices.[1][2][3]

  • pH Optimization: The pH of the sample and wash solutions can significantly impact the retention and elution of this compound.[1] Adjusting the pH to ensure this compound is in a neutral, non-ionized state will enhance its retention on reversed-phase sorbents.[4]

  • Elution Solvent Strength: If this compound is strongly retained on the sorbent, the elution solvent may not be strong enough for quantitative elution. Increasing the organic solvent concentration (e.g., methanol (B129727) or acetonitrile) in the elution solvent can improve recovery.[1][5]

  • Flow Rate: A consistent and appropriate flow rate during sample loading, washing, and elution is important. A flow rate that is too fast may not allow for adequate interaction between the analyte and the sorbent, leading to breakthrough and low recovery.[1][4][6] A slow and steady flow of approximately 1 mL/minute is often recommended.[4]

  • Soak Steps: Incorporating a "soak step" during sorbent conditioning and analyte elution can improve recovery. This involves allowing the solvent to remain in contact with the sorbent for a short period (e.g., 30 seconds to 2 minutes), which can enhance surface activation and elution efficiency.[3][6]

Q3: My this compound recovery is inconsistent. What could be the cause?

Inconsistent recovery can be due to several factors:

  • Sample Processing Errors: Variations in sample handling, such as inconsistent vortexing times or incomplete phase separation in a pre-extraction step (like liquid-liquid extraction), can lead to variability.[1]

  • Sorbent Variability: Ensure the SPE cartridges are from the same lot and are not expired. Inconsistencies in sorbent packing can lead to channeling and variable recoveries.[4]

  • Internal Standard Stability: Verify the stability of your this compound internal standard throughout the entire sample preparation and analysis process. Degradation can lead to apparently low and inconsistent recovery.[1]

Quantitative Data on Furanocoumarin Recovery

While specific data for this compound is limited, the following table summarizes recovery data for furanocoumarins (including Bergapten) from cosmetic and biological samples using different SPE methods. This can serve as a benchmark for what to expect.

Analyte(s)Sample MatrixSPE SorbentElution SolventRecovery (%)Reference
Psoralen, Bergapten, Isopimpinellin, PimpinellinCreamsNot SpecifiedNot Specified94 - 97[7]
Psoralen, Bergapten, Isopimpinellin, PimpinellinPomadesNot SpecifiedNot Specified94 - 96[7]
Eight Furanocoumarins (including Bergapten)Cosmetic CreamsC18Methanol84 - 116 (Bergamottin: 68-89)[7]
Bergapten and BergamottinAqueous SolutionDSC-18LTNot SpecifiedBest recovery among tested sorbents[2]

Detailed Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a generalized procedure based on methods for furanocoumarin extraction and can be optimized for specific matrices.

1. Sample Preparation:

  • For liquid samples (e.g., plasma, urine), ensure the sample is free of particulates by centrifugation or filtration.[8]

  • For solid samples, perform a liquid-solid extraction first. A common method involves extraction with methanol.[7]

  • Dilute the sample extract with a solvent that is weak enough to ensure the analyte will be retained on the SPE sorbent (e.g., for reversed-phase, dilute with water or a low percentage of organic solvent).[7]

  • Adjust the pH of the sample to ensure this compound is in a neutral form.[4]

2. SPE Cartridge Conditioning:

  • Select a reversed-phase C18 SPE cartridge.

  • Wash the cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile).

  • Equilibrate the cartridge with 1-2 cartridge volumes of the sample loading solution (e.g., water or a weak buffer). Do not let the sorbent run dry.[4]

3. Sample Loading:

  • Load the prepared sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[4]

4. Washing:

  • Wash the cartridge with a weak solvent to remove interferences. This solvent should be strong enough to elute weakly bound impurities but weak enough to retain this compound. For a C18 cartridge, this could be water or a low percentage of organic solvent in water.[8]

5. Elution:

  • Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base if necessary).[1][5]

  • Collect the eluate for analysis. Consider a second elution step to ensure complete recovery.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during solid-phase extraction.

SPE_Troubleshooting_Workflow start Start: Low this compound Recovery check_protocol Review SPE Protocol & Standard Preparation start->check_protocol investigate_sample Investigate Sample Pre-treatment check_protocol->investigate_sample Protocol OK optimize_spe Optimize SPE Steps investigate_sample->optimize_spe Pre-treatment OK check_sorbent Sorbent Issues? optimize_spe->check_sorbent check_ph Incorrect pH? optimize_spe->check_ph check_loading Loading Issues? optimize_spe->check_loading check_washing Washing Issues? optimize_spe->check_washing check_elution Elution Issues? optimize_spe->check_elution check_sorbent->check_ph No adjust_sorbent Select Appropriate Sorbent (e.g., C18) check_sorbent->adjust_sorbent Yes check_ph->check_loading No adjust_ph Adjust pH to Neutralize this compound check_ph->adjust_ph Yes check_loading->check_washing No adjust_loading Decrease Flow Rate Pre-treat Sample check_loading->adjust_loading Yes check_washing->check_elution No adjust_washing Decrease Organic Strength in Wash Solvent check_washing->adjust_washing Yes adjust_elution Increase Organic Strength in Elution Solvent Add Soak Step check_elution->adjust_elution Yes end_fail Consult Further check_elution->end_fail No end_success Recovery Improved adjust_sorbent->end_success adjust_ph->end_success adjust_loading->end_success adjust_washing->end_success adjust_elution->end_success

Caption: Troubleshooting workflow for improving this compound recovery during SPE.

References

Stability of Bergapten-d3 in various biological matrices and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Bergapten-d3 in various biological matrices and solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterium-labeled version of Bergapten, a naturally occurring furanocoumarin. It is commonly used as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Bergapten in biological samples.[1] The stability of an internal standard is critical as its degradation can lead to inaccurate quantification of the target analyte, compromising the validity of study results.

Q2: How should this compound be stored?

A2: While specific storage instructions for this compound should be obtained from the certificate of analysis provided by the supplier, general recommendations for the parent compound, Bergapten, suggest storing it in a cool, dry, and well-ventilated place in a tightly sealed container.[2][3] For long-term stability, storage at -20°C or -80°C is common for deuterated standards in biological matrices.

Q3: What are the common degradation pathways for furanocoumarins like Bergapten?

A3: Furanocoumarins can be sensitive to light and extreme pH conditions. While specific degradation pathways for this compound are not extensively documented, compounds with similar structures can undergo isomerization or degradation when exposed to UV light or strong acidic or basic conditions. It is advisable to handle this compound solutions with protection from light.

Q4: Does deuteration affect the stability of Bergapten?

A4: Deuteration, the replacement of hydrogen with deuterium, is a technique often employed to increase the metabolic stability of a compound.[4][5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This enhanced stability makes deuterated compounds like this compound excellent internal standards.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent internal standard (this compound) signal in LC-MS/MS analysis. 1. Degradation during sample storage or processing. 2. Inconsistent extraction recovery. 3. Instability in the autosampler. 1. Verify storage conditions. Ensure samples are stored at appropriate temperatures (-20°C or -80°C) and protected from light. Evaluate freeze-thaw stability by subjecting QC samples to multiple freeze-thaw cycles. Assess short-term stability at room temperature to simulate sample processing time.2. Optimize extraction procedure. Ensure consistent and high recovery of this compound from the biological matrix. Evaluate different extraction solvents and techniques.3. Check autosampler stability. Analyze QC samples that have been sitting in the autosampler for an extended period (e.g., 24 hours) to check for degradation.
Low response of this compound. 1. Degradation of stock or working solutions. 2. Precipitation in the biological matrix. 1. Prepare fresh stock and working solutions. Use high-purity solvents and store solutions under recommended conditions (typically at -20°C or below and protected from light).2. Check for solubility issues. Ensure the concentration of this compound in the spiking solution is soluble in the biological matrix.
Presence of interfering peaks at the retention time of this compound. Metabolic conversion or contamination. Analyze blank matrix samples. This will help identify any endogenous components that may interfere with the analysis. If interference is observed, chromatographic conditions may need to be optimized for better separation.

Stability Data Summary

Table 1: Stability of Bergapten in Rat Plasma [7][8]

ConditionConcentration (ng/mL)Mean Recovery (%)RSD (%)Stability Assessment
Freeze-Thaw Cycles (3 cycles) 410611.1Stable
1291.16.09Stable
Autosampler (24 h) 410010.2Stable
Long-Term (-80°C for 1 month) 480.54.65Stable

Disclaimer: This data is for the non-deuterated Bergapten. Researchers should perform their own validation to confirm the stability of this compound in their specific matrices and laboratory conditions.

Table 2: General Stability Guidelines for Deuterated Standards in Common Solvents

SolventStorage TemperatureLight ConditionsExpected Stability
Acetonitrile-20°CAmber vial / DarkHigh
Methanol-20°CAmber vial / DarkHigh
DMSO-20°CAmber vial / DarkHigh

Note: This is a general guideline. The stability in solution can be influenced by the purity of the solvent and the presence of any contaminants. It is always recommended to prepare fresh working solutions regularly.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

This protocol is adapted from general practices for validating the stability of internal standards in biological matrices.[9]

  • Prepare Quality Control (QC) Samples: Spike a known concentration of this compound into the biological matrix of interest (e.g., human plasma) at low and high concentration levels. Prepare at least three replicates for each concentration.

  • Baseline Analysis: Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).

  • Freeze-Thaw Cycles: Subject the remaining QC samples to three or more freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Sample Analysis: After the final thaw, process and analyze the QC samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The internal standard is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

This protocol evaluates the stability of this compound in the biological matrix at room temperature, simulating the conditions during sample preparation.[9]

  • Prepare QC Samples: Spike a known concentration of this compound into the biological matrix at low and high concentration levels (n=3 for each).

  • Baseline Analysis: Analyze one set of freshly prepared QC samples (Time 0).

  • Room Temperature Incubation: Keep the remaining QC samples at room temperature (approximately 25°C) for a specified duration that mimics the sample processing time (e.g., 4, 8, or 24 hours).

  • Sample Analysis: After the incubation period, process and analyze the samples.

  • Data Evaluation: Compare the mean concentration of the incubated samples to the baseline concentration. Stability is acceptable if the deviation is within ±15%.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Prep_QC Prepare QC Samples (Low & High Conc.) Spike Spike this compound into Matrix Prep_QC->Spike FT_Stability Freeze-Thaw Stability Spike->FT_Stability ST_Stability Short-Term (Bench-Top) Stability Spike->ST_Stability LT_Stability Long-Term Stability Spike->LT_Stability AS_Stability Autosampler Stability Spike->AS_Stability Analysis LC-MS/MS Analysis FT_Stability->Analysis ST_Stability->Analysis LT_Stability->Analysis AS_Stability->Analysis Evaluation Data Evaluation (Compare to Time 0) Analysis->Evaluation

Caption: Workflow for this compound stability assessment.

Logical_Troubleshooting_Flow Start Inconsistent this compound Signal Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_FT Evaluate Freeze-Thaw Stability Check_Storage->Check_FT Check_Autosampler Assess Autosampler Stability Check_FT->Check_Autosampler Check_Solutions Prepare Fresh Stock & Working Solutions Check_Autosampler->Check_Solutions Optimize_Extraction Optimize Extraction Procedure Check_Solutions->Optimize_Extraction Result_Stable Signal Stabilized Optimize_Extraction->Result_Stable If successful Result_Unstable Issue Persists: Consult Senior Analyst Optimize_Extraction->Result_Unstable If not

Caption: Troubleshooting inconsistent this compound signals.

References

Minimizing background noise in the Bergapten-d3 chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bergapten-d3. The focus is on identifying and minimizing sources of background noise in liquid chromatography-mass spectrometry (LC-MS) analysis to ensure accurate quantification and high sensitivity.

Troubleshooting Guide: High Background Noise

This guide addresses common issues related to high background noise in the chromatogram when analyzing this compound.

Q1: What are the primary sources of baseline noise in my LC-MS system?

Baseline noise in an HPLC or LC-MS system can originate from multiple sources, broadly categorized as the mobile phase, the LC system components (pump, degasser, column), the detector, and environmental factors.[1] Inconsistent pump performance, impurities or dissolved gases in the mobile phase, a deteriorating column, and detector instability are common culprits.[1] Excessive noise lowers the signal-to-noise ratio (S/N), making it difficult to detect and accurately quantify low-level analytes.[1][2]

Q2: My chromatogram shows high, consistent background noise across the entire run. What should I investigate first?

A high, constant background signal often points to a contaminated mobile phase or a systemic issue.[3][4]

  • Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[2][5] Lower-grade solvents can introduce a significant number of impurities.[2] Prepare fresh mobile phase, as aqueous solutions can be prone to bacterial growth over time.[5]

  • System Contamination: The LC or MS system itself may be contaminated. Common contaminants include polyethylene (B3416737) glycols (PEGs), phthalates from plastics, and siloxanes.[6][7] It is recommended to flush the entire system with a strong, clean solvent mixture.[8]

  • Ion Source Contamination: The mass spectrometer's ion source is susceptible to contamination buildup from samples and mobile phase additives. This can lead to high background noise.[9][10] Regular cleaning of the ion source is crucial.[10]

Q3: I am observing random, sharp spikes in my baseline. What causes this?

Random, spiking noise is often due to air bubbles, electrical interference, or particulate contamination.

  • Air Bubbles: Ensure the mobile phase is thoroughly degassed.[1][8] An inefficient online degasser or improper solvent preparation can leave dissolved gases that form bubbles in the system, causing spikes as they pass through the detector.[11]

  • Electrical Interference: Check for nearby electronic equipment that could be causing interference. Ensure the LC-MS instrument has proper grounding.[3]

  • Particulate Matter: Contamination in the detector cell can cause sharp spikes.[8][12] Flushing the cell with a strong solvent like methanol (B129727) or isopropanol (B130326) can help.[13]

Q4: The background noise seems to be increasing over the course of a sample sequence. What is the likely cause?

An increase in noise over a sequence of injections typically indicates the accumulation of contaminants from the sample matrix or carryover from previous injections.[3]

  • Matrix Effects: Complex sample matrices can introduce compounds that build up on the column or in the ion source, leading to ion suppression and increased background noise.[9][14]

  • Insufficient Column Washing: The column may not be adequately cleaned between injections. Implement a robust column wash step at the end of each run, using a strong solvent to elute strongly retained compounds.[13]

  • Carryover: Sample components from a previous, more concentrated sample may be appearing in subsequent runs. Optimize the injector cleaning procedure and run blank injections between samples to check for carryover.[10]

Frequently Asked Questions (FAQs)

Q1: Can the deuterated internal standard, this compound, be a source of noise?

Yes, the internal standard itself can contribute to background noise. This can happen if the standard has low chemical or isotopic purity or if it has degraded over time.[3] Always use high-purity standards from reputable suppliers and verify the purity of new batches.[3] Store the standard as recommended to prevent degradation.

Q2: What are the best practices for preparing the mobile phase to minimize noise?

Mobile phase preparation is critical for sensitive LC-MS analysis.[2]

  • Use High-Purity Reagents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and volatile additives (e.g., formic acid, ammonium (B1175870) formate).[5][15]

  • Fresh Preparation: Prepare aqueous mobile phases fresh daily, and do not store them for more than a week to prevent microbial growth.[5] Adding a small amount (5%) of organic solvent can help inhibit this growth.[5]

  • Avoid Contamination: Do not use detergents to wash solvent bottles, as residues can leach into the mobile phase.[5] Similarly, avoid using plastic squeeze bottles or parafilm, which can introduce plasticizers.[5]

  • Thorough Degassing: Use an online degasser or other methods like helium sparging or vacuum degassing to remove dissolved gases.[1][16]

Q3: How can I determine if the source of contamination is the LC system or the MS system?

A systematic isolation test can pinpoint the source of the noise.[6]

  • Disconnect the LC from the mass spectrometer.

  • Use a syringe pump to directly infuse a clean mobile phase (prepared with fresh, high-purity solvents) into the MS ion source at a low, steady flow rate (e.g., 5-10 µL/min).[3]

  • Acquire mass spectra and observe the background noise level.

  • If the noise is still high , the contamination is likely within the mass spectrometer or the infusion setup (syringe, tubing).

  • If the noise is low , the contamination originates from the LC system (solvents, tubing, pump, injector, or column).[3]

Q4: How does the MS dwell time affect background noise?

Dwell time, the time spent acquiring data for a specific ion transition, has a direct impact on the signal-to-noise ratio. Decreasing the dwell time can lead to a rapid increase in the standard deviation of the noise.[17] While shorter dwell times are necessary to define narrow chromatographic peaks, there is a minimum dwell time below which the precision of quantification degrades significantly due to the dominance of instrument noise.[17]

Data Summary

The following table summarizes the impact of various experimental parameters on background noise and the signal-to-noise (S/N) ratio.

ParameterCondition Leading to High NoiseBest Practice for Low NoiseExpected S/N Ratio Improvement
Mobile Phase Solvents HPLC-grade or lower quality solvents are used.[2]Use fresh, high-purity LC-MS grade solvents.[5]Significant (can improve S/N by >5x)
Sample Preparation "Dilute-and-shoot" with insufficient dilution or no cleanup.[5]Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[14][18]High (can improve S/N by >10x)
Ion Source Maintenance Contaminants accumulated over many runs.[9]Regular weekly or bi-weekly cleaning of the ion source.[10]Moderate to High
MS Dwell Time Dwell time is set too low for adequate ion statistics.[17]Optimize dwell time to balance peak definition and ion statistics.[17][19]Moderate
Mobile Phase Additives Use of non-volatile buffers or low-purity additives.[20][21]Use volatile, high-purity additives (e.g., formic acid, ammonium formate).[15][21]Moderate to High

Experimental Protocols

Protocol 1: Systematic Contamination Check (LC-MS Isolation)

This protocol helps determine if the source of background noise originates from the LC system or the mass spectrometer.

Materials:

  • New, clean syringe (1 mL)

  • New, clean PEEK tubing

  • Freshly prepared mobile phase (e.g., 50:50 LC-MS grade Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Prepare Fresh Mobile Phase: Use the highest purity solvents and additives available to prepare a simple mobile phase.

  • MS System Check:

    • Stop the LC flow and disconnect the LC tubing from the mass spectrometer's ion source.

    • Fill the clean syringe with the fresh mobile phase and connect it to the ion source using the new PEEK tubing.

    • Set up a direct infusion using a syringe pump at a typical flow rate for your ESI source (e.g., 10 µL/min).[3]

    • Allow the system to stabilize and acquire mass spectra in full scan mode.

    • Analysis: Observe the total ion chromatogram (TIC) and the baseline noise level. A low, stable baseline indicates the MS is clean. High background noise suggests contamination within the MS or the infusion line.

  • LC System Check (if MS is clean):

    • Reconnect the LC system to the MS, bypassing the column with a zero-dead-volume union.

    • Pump the fresh mobile phase through the LC system at a standard flow rate (e.g., 0.4 mL/min).

    • Acquire data and observe the baseline. If the noise is now high, the source is in the LC components (solvents, lines, pump, injector).

  • Column Check:

    • If the baseline was clean in the previous step, install the analytical column.

    • Equilibrate the column and acquire data. If the noise appears now, the column is the source of contamination.[11]

Protocol 2: Optimized Sample Preparation using Solid Phase Extraction (SPE)

This protocol is designed to remove interfering matrix components from biological samples (e.g., plasma) prior to this compound analysis, thereby reducing background noise.

Materials:

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Sample (e.g., 100 µL of plasma)

  • Internal standard spiking solution (this compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution solvent (e.g., 90:10 Acetonitrile:Water)

  • Conditioning solvent (Methanol)

  • Equilibration solvent (Water)

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with the this compound internal standard solution. Mix thoroughly.

  • Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 1 mL of conditioning solvent (Methanol) through the cartridge.[18] Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 1 mL of equilibration solvent (Water) through the cartridge.[18] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly under low vacuum.[18]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% Methanol in Water) to remove hydrophilic impurities and salts.[18]

  • Elution: Dry the cartridge under high vacuum for 1-2 minutes. Place a clean collection tube under the cartridge. Elute the analyte and internal standard by passing 1 mL of the elution solvent through the cartridge.[18]

  • Final Step: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for High Background Noise start High Background Noise Observed in this compound Chromatogram check_pattern Characterize Noise Pattern start->check_pattern constant_noise Constant / High Baseline check_pattern->constant_noise Consistent spiking_noise Random Spikes check_pattern->spiking_noise Spiky increasing_noise Noise Increases During Sequence check_pattern->increasing_noise Progressive isolate_source Isolate Source: LC vs. MS Direct Infusion Test constant_noise->isolate_source check_degassing Check Degassing & Connections spiking_noise->check_degassing check_carryover Investigate Carryover & Matrix Effects increasing_noise->check_carryover source_ms Source: MS System isolate_source->source_ms Noise Persists source_lc Source: LC System isolate_source->source_lc Noise Disappears clean_ms Clean Ion Source, Check Infusion Line source_ms->clean_ms check_mobile_phase Check Mobile Phase: Use Fresh LC-MS Grade Solvents source_lc->check_mobile_phase check_lc_hardware Check LC Hardware: Flush System, Check Tubing check_mobile_phase->check_lc_hardware degasser_ok Degasser OK, No Leaks check_degassing->degasser_ok OK degasser_issue Bubbles or Leaks Found check_degassing->degasser_issue Problem check_electrical Check Electrical Grounding & Detector Cell degasser_ok->check_electrical fix_degasser Service Degasser, Tighten Fittings degasser_issue->fix_degasser carryover_found Carryover Confirmed check_carryover->carryover_found Yes matrix_effect Matrix Effect Suspected check_carryover->matrix_effect No improve_wash Improve Injector Wash, Run Blanks carryover_found->improve_wash improve_prep Optimize Sample Prep (SPE/LLE), Improve Column Wash matrix_effect->improve_prep

A logical workflow for troubleshooting sources of background noise.

Contamination_Sources Common Sources of Contamination in LC-MS Analysis cluster_solvents Solvents & Reagents cluster_sample Sample & Preparation cluster_system LC-MS System noise High Background Noise & Signal Suppression solvents Mobile Phase s_impurity Solvent Impurities (Low Grade) solvents->s_impurity s_storage Improper Storage (e.g., Plasticizers) solvents->s_storage s_additives Low Purity Additives solvents->s_additives s_impurity->noise s_storage->noise s_additives->noise sample Sample Matrix sm_matrix Endogenous Components (Lipids, Salts) sample->sm_matrix sm_prep Sample Prep Tools (Filters, Vials, Pipette Tips) sample->sm_prep sm_standard Internal Standard (Impurities, Degradation) sample->sm_standard sm_matrix->noise sm_prep->noise sm_standard->noise system Instrument sys_tubing Tubing & Fittings (PEEK, Teflon Bleed) system->sys_tubing sys_column Column Bleed (Degraded Stationary Phase) system->sys_column sys_source Ion Source Buildup system->sys_source sys_gas Gases (N2) (From plastic tubing) system->sys_gas sys_tubing->noise sys_column->noise sys_source->noise sys_gas->noise

Diagram illustrating common sources of chemical contaminants.

References

Selection of an appropriate chromatography column for bergapten analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bergapten (B1666803) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analysis of bergapten.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of chromatography column for bergapten analysis?

A1: For the analysis of bergapten, a furanocoumarin, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[1][2] The stationary phase of choice is typically a C18 (also known as ODS - octadecylsilane) column.[3][4][5] These columns have a non-polar stationary phase that works well for separating moderately non-polar organic compounds like bergapten.

Several specific C18 columns have been successfully used for the analysis of bergapten and other furanocoumarins, including:

  • Inertsil ODS-2[1][2][6]

  • Waters XBridge C18[4]

  • Hypersil C18[5]

  • Agilent reverse C18[7]

  • Lichro-CART/Lichrospher 100 RP-18[3]

The choice between these and other C18 columns will depend on the specific requirements of the analysis, such as the sample matrix and the other compounds present.

Q2: What are the key parameters to consider when selecting an HPLC column?

A2: When selecting a column for bergapten analysis, several parameters are critical for achieving optimal separation and resolution:

  • Stationary Phase: As mentioned, a C18 stationary phase is generally recommended.

  • Column Dimensions (Length and Diameter):

    • Longer columns (e.g., 250 mm) generally provide higher resolution for complex samples.[8]

    • Shorter columns (e.g., 150 mm) can offer faster analysis times and reduced solvent consumption, which is suitable for screening purposes.[8]

    • Narrower internal diameters (e.g., 2.1 mm vs. 4.6 mm) can increase sensitivity and reduce solvent usage, but may be more susceptible to clogging.[8]

  • Particle Size: Smaller particle sizes (e.g., 3 µm or 1.8 µm) lead to higher efficiency and better resolution.[8] However, they also generate higher backpressure, which must be within the operating limits of your HPLC system. 5 µm particles are very common and provide a good balance of efficiency and backpressure.[1][2][3][4]

  • Pore Size: For small molecules like bergapten, a standard pore size of around 100-120 Å is typically sufficient.

Q3: Can I use a normal-phase HPLC column for bergapten analysis?

A3: While reversed-phase HPLC is more common, normal-phase HPLC can also be used and may be complementary for the separation of furanocoumarins.[1] Normal-phase chromatography uses a polar stationary phase (like silica) and a non-polar mobile phase. This can be advantageous for separating isomers or compounds with very similar polarities. However, reversed-phase methods are often preferred due to their robustness, reproducibility, and compatibility with aqueous samples.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of bergapten.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The peak for bergapten is not symmetrical, showing a "tail" or "front."

  • Possible Causes & Solutions:

Possible CauseSolution
Secondary Silanol (B1196071) Interactions The phenolic group of bergapten can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[9] Use a modern, well-end-capped C18 column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Mobile Phase pH If the mobile phase pH is not optimal, it can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[9] For reproducible results, it is best to buffer the mobile phase. A pH range of 2.5 to 4.0 is often effective for suppressing silanol activity.
Column Contamination Accumulation of sample matrix components can create active sites that cause peak distortion.[9] Flush the column with a strong solvent (see Protocol 2). A guard column is highly recommended to protect the analytical column.[10]
Metal Contamination Trace metal impurities in the silica (B1680970) matrix can chelate with analytes, leading to tailing.[9] Use a high-purity silica column and ensure the mobile phase and sample are free of metal contaminants.
Sample Overload Injecting too much sample can saturate the stationary phase.[9] Dilute the sample or reduce the injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9] Ideally, dissolve the sample in the mobile phase.

Problem 2: Fluctuating Retention Times

  • Symptom: The retention time for the bergapten peak is not consistent between injections.

  • Possible Causes & Solutions:

Possible CauseSolution
Inconsistent Mobile Phase Composition Poorly mixed mobile phase or issues with the HPLC pump's proportioning valves can cause shifts in retention time.[10] Premix the mobile phase manually or ensure the pump is functioning correctly.
Column Temperature Variations Changes in ambient temperature can affect retention times.[10] Use a column oven to maintain a constant temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with a sufficient volume of mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.
Flow Rate Fluctuations Leaks in the system or worn pump seals can lead to an inconsistent flow rate. Check for leaks and perform regular maintenance on the pump.

Problem 3: High Backpressure

  • Symptom: The pressure reading on the HPLC system is unusually high.

  • Possible Causes & Solutions:

Possible CauseSolution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[10] Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column (disconnecting it from the detector).
Column Contamination Strongly retained compounds from the sample matrix can build up on the column. Use a guard column and appropriate sample preparation techniques. Flush the column with a series of strong solvents (see Protocol 2).
Buffer Precipitation If using a buffered mobile phase with a high organic content, the buffer can precipitate. Ensure the buffer is soluble in the entire mobile phase composition range.

Experimental Protocols

Protocol 1: Example RP-HPLC Method for Bergapten Analysis

This protocol is a general guideline based on commonly used methods.[1][4][5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) or methanol (B129727) (B).

    • A common starting point is an isocratic mixture of methanol and water (60:40 v/v).[5]

    • For gradient elution, you might start with a higher proportion of water and gradually increase the organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[4][5]

  • Detection: UV detector at 310 nm, which is a common wavelength for bergapten.[4]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of bergapten in a suitable solvent like methanol or acetonitrile and dilute to create a series of calibration standards.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a contaminated C18 column.[9]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water.

  • Organic Contaminant Removal: Flush with 10-20 column volumes of acetonitrile or methanol.

  • Stronger Organic Wash: If contamination persists, flush with 10-20 column volumes of isopropanol.

  • Re-equilibration: Flush the column with the mobile phase until the baseline is stable before reconnecting to the detector.

Data Presentation

Table 1: Comparison of HPLC Columns for Bergapten Analysis

Column NameStationary PhaseDimensions (mm)Particle Size (µm)Reference
Inertsil ODS-2C18Not Specified5[1][2][6]
Waters XBridgeC18250 x 4.65[4]
HypersilC18250 x 4.65[5]
Agilent reverseC18150 x 4.610[7]
Lichro-CART/Lichrospher 100RP-18250 x 45[3]

Visualizations

Column_Selection_Workflow start Start: Bergapten Analysis separation_mode Choose Separation Mode start->separation_mode rp_hplc Reversed-Phase (RP-HPLC) (Most Common) separation_mode->rp_hplc Primary Choice np_hplc Normal-Phase (NP-HPLC) (Complementary) separation_mode->np_hplc Alternative column_params Select Column Parameters rp_hplc->column_params np_hplc->column_params stationary_phase Stationary Phase: C18 (ODS) column_params->stationary_phase dimensions Dimensions: Length & Diameter column_params->dimensions particle_size Particle Size: e.g., 5 µm column_params->particle_size optimization Method Optimization (Mobile Phase, Flow Rate, Temp.) stationary_phase->optimization dimensions->optimization particle_size->optimization end Analysis optimization->end

Caption: Workflow for selecting an appropriate chromatography column for bergapten analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_solvent Check Sample Solvent start->check_solvent solvent_ok Is solvent weaker than or same as mobile phase? check_solvent->solvent_ok adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.0) solvent_ok->adjust_ph Yes dissolve Dissolve sample in mobile phase solvent_ok->dissolve No ph_ok Is peak shape improved? adjust_ph->ph_ok clean_column Column Contamination Suspected (Flush with strong solvent) ph_ok->clean_column No end Resolution ph_ok->end Yes column_ok Is peak shape improved? clean_column->column_ok replace_column Consider New/End-capped Column (to minimize silanol interactions) column_ok->replace_column No column_ok->end Yes replace_column->end dissolve->adjust_ph

Caption: A systematic workflow for troubleshooting peak tailing in bergapten analysis.

References

Troubleshooting calibration curve non-linearity for bergapten quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bergapten (B1666803) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of bergapten using chromatographic and spectrophotometric methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for bergapten is non-linear. What are the common causes?

A1: Non-linearity in calibration curves for bergapten quantification can stem from several factors related to the analyte, the instrument, or the experimental procedure. Common causes include:

  • High Analyte Concentration: At high concentrations, the relationship between absorbance and concentration can deviate from the Beer-Lambert Law in UV-Vis spectrophotometry due to molecular interactions or stray light.[1][2] In HPLC, high concentrations can lead to detector saturation or column overload.[3][4]

  • Improper Blank or Standard Preparation: Errors in the preparation of blank solutions or the dilution of standards can introduce significant deviations. Inaccurate pipetting or volumetric glassware can also contribute to this issue.[3][5]

  • Instrumental Factors: For HPLC, inconsistent injection volumes and detector instability can lead to poor linearity.[5] For UV-Vis spectrophotometry, baseline shifts and stray light can affect results, particularly at high absorbance values.[1]

  • Chemical Instability: Bergapten may degrade in certain solvents or under specific light or temperature conditions, leading to a non-linear response over time.[5]

  • Matrix Effects: In complex samples, other components in the matrix can interfere with the analysis, affecting the analyte's response.[5]

Q2: What is the typical linear range for bergapten quantification by HPLC?

A2: The linear range for bergapten quantification can vary depending on the specific HPLC method, including the detector used. However, published methods provide some common ranges. For instance, a method using a photodiode array (PDA) detector showed a linear range of 9-56 μg/mL.[6] Another study using fluorescence detection reported linearity in the ranges of 2–100 ng/mL and 100–5000 ng/mL.[7][8]

Q3: Can I use a non-linear regression model for my calibration curve?

A3: While linear regression is the most common model, non-linear regression models (e.g., quadratic) can be used when the response is not directly proportional to the concentration, especially over a wide dynamic range.[5][9] However, the use of non-linear models should be justified and validated.[10] It is often preferable to narrow the working range to a linear portion of the curve.[4]

Troubleshooting Guides

Issue: Non-Linear Calibration Curve in HPLC Analysis of Bergapten

This guide provides a systematic approach to troubleshooting a non-linear calibration curve for bergapten quantification using HPLC.

Step 1: Evaluate the Concentration Range

  • Problem: The concentrations of your standards may be too high, leading to detector saturation or column overload.[4] Most UV detectors maintain linearity up to approximately 1.0 Absorbance Unit (AU).[3]

  • Solution: Prepare a new set of standards with a narrower concentration range. If high concentrations are necessary, dilute the samples to fall within the linear range of the instrument.[4]

Step 2: Verify Standard and Sample Preparation

  • Problem: Inaccuracies in the preparation of stock solutions and serial dilutions are a common source of error.[5] Bergapten's low solubility in water can also be a factor if not properly addressed.[11]

  • Solution:

    • Carefully re-prepare the standards using calibrated pipettes and volumetric flasks.

    • Ensure bergapten is fully dissolved in the chosen solvent. Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for bergapten.[7][12]

    • If using different injection volumes for your standards, try preparing a dilution series and injecting the same volume for each standard.[3]

Step 3: Check the HPLC System

  • Problem: Issues with the HPLC system, such as an unstable detector, inconsistent injection volumes, or a contaminated column, can lead to non-linearity.[4][5]

  • Solution:

    • Injector: Check for leaks and ensure the injection loop is being filled completely and consistently.

    • Detector: Allow the detector lamp to warm up sufficiently to ensure a stable baseline.

    • Column: Clean the column to remove any potential contaminants that could affect peak shape and retention.[4]

    • Mobile Phase: Ensure the mobile phase is properly degassed and mixed.

Step 4: Assess for Analyte Degradation

  • Problem: Bergapten, like many organic molecules, can be susceptible to degradation over time, especially when exposed to light or stored at inappropriate temperatures.[5]

  • Solution: Prepare fresh standards and samples. If samples need to be stored, investigate the stability of bergapten under your specific storage conditions (e.g., -20°C or -80°C in the dark).[13]

Step 5: Consider Matrix Effects

  • Problem: If you are analyzing bergapten in a complex matrix (e.g., plasma, plant extract), co-eluting compounds can interfere with the quantification.[5]

  • Solution:

    • Improve the sample preparation procedure to remove interfering substances.

    • Use an internal standard that is structurally similar to bergapten to compensate for variations in sample preparation and instrument response.[14]

Below is a troubleshooting workflow to help identify the cause of non-linearity.

Troubleshooting_Non_Linearity start Start: Non-Linear Calibration Curve check_conc Step 1: Evaluate Concentration Range start->check_conc conc_high Are concentrations too high? check_conc->conc_high reduce_conc Solution: Reduce concentration range or dilute samples conc_high->reduce_conc Yes check_prep Step 2: Verify Standard Preparation conc_high->check_prep No reduce_conc->check_prep prep_issue Are there preparation errors? check_prep->prep_issue reprepare Solution: Re-prepare standards carefully prep_issue->reprepare Yes check_system Step 3: Check HPLC System prep_issue->check_system No reprepare->check_system system_issue Is there a system problem? check_system->system_issue troubleshoot_system Solution: Check injector, detector, and column. Perform maintenance. system_issue->troubleshoot_system Yes check_stability Step 4: Assess Analyte Stability system_issue->check_stability No troubleshoot_system->check_stability stability_issue Is the analyte degrading? check_stability->stability_issue fresh_samples Solution: Prepare fresh samples and assess stability. stability_issue->fresh_samples Yes end End: Linear Curve Achieved stability_issue->end No fresh_samples->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Data Presentation

The following table summarizes typical linear ranges and corresponding HPLC conditions for bergapten quantification from published literature. This can serve as a reference for method development.

AnalyteLinear RangeMobile PhaseDetectionCorrelation Coefficient (r)Reference
Bergapten9–56 µg/mLNot specifiedPDA0.9992[6]
Bergapten2–100 ng/mL0.1% Formic acid in water and acetonitrileFluorescence0.9990[7]
Bergapten100–5000 ng/mL0.1% Formic acid in water and acetonitrileFluorescence0.9992[7]

Experimental Protocols

Protocol for Preparation of Bergapten Standard Solutions for HPLC

This protocol outlines the steps for preparing a stock solution and a series of calibration standards for the quantification of bergapten.

Materials:

  • Bergapten reference standard (purity >98%)

  • HPLC-grade methanol or acetonitrile[12][15]

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Amber vials for storage

Procedure:

  • Preparation of the Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the bergapten reference standard using an analytical balance. b. Transfer the weighed bergapten to a 100 mL volumetric flask. c. Add a small amount of HPLC-grade methanol or acetonitrile (approximately 50 mL) and sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Add the same solvent to the flask up to the calibration mark. f. Mix the solution thoroughly by inverting the flask several times. This is your 100 µg/mL stock solution. g. Transfer the stock solution to an amber vial and store it at an appropriate temperature (e.g., 4°C or -20°C) when not in use.

  • Preparation of Calibration Standards: a. Prepare a series of calibration standards by serially diluting the stock solution. The following is an example of preparing standards with concentrations of 1, 2, 5, 10, 20, and 50 µg/mL. b. Label a set of 10 mL volumetric flasks with the desired concentrations. c. Use calibrated micropipettes to transfer the calculated volume of the stock solution into each volumetric flask as indicated in the table below. d. Dilute to the mark with the same solvent used to prepare the stock solution. e. Mix each standard solution thoroughly. f. Transfer each standard to a labeled amber HPLC vial.

Desired Concentration (µg/mL)Volume of Stock (100 µg/mL) to add to 10 mL flask
1100 µL
2200 µL
5500 µL
101.0 mL
202.0 mL
505.0 mL

Note: Adjust the concentration of the stock solution and the dilution series as needed to match the expected concentration of bergapten in your samples and the linear range of your HPLC method.

The following diagram illustrates the workflow for preparing the calibration standards.

Standard_Preparation_Workflow start Start: Prepare Calibration Standards weigh 1. Weigh Bergapten Reference Standard start->weigh dissolve 2. Dissolve in Volumetric Flask with Solvent weigh->dissolve stock 3. Create Stock Solution (e.g., 100 µg/mL) dissolve->stock serial_dilution 4. Perform Serial Dilutions from Stock Solution stock->serial_dilution standards 5. Prepare a Series of Calibration Standards serial_dilution->standards end End: Standards Ready for Analysis standards->end

Caption: Workflow for preparing bergapten calibration standards.

References

Optimizing extraction efficiency of furanocoumarins from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of furanocoumarin extraction from complex samples. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting furanocoumarins?

A1: Both conventional and modern techniques are employed for furanocoumarin extraction. Conventional methods include maceration and Soxhlet extraction.[1] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Accelerated Solvent Extraction (ASE).[2] These advanced techniques often offer higher yields, shorter extraction times, and reduced solvent consumption.

Q2: Which solvents are most effective for furanocoumarin extraction?

A2: The choice of solvent is critical and depends on the specific furanocoumarin and plant matrix. Generally, polar solvents like methanol (B129727), ethanol, acetone (B3395972), and their aqueous mixtures are widely used.[1][3] Methanol has been identified as an optimal solvent for furanocoumarins in several studies.[1] For specific applications, other solvents like hexane (B92381) or deep eutectic solvents (DESs) have also been used effectively.[1][2]

Q3: How can I improve the yield of my furanocoumarin extraction?

A3: To improve extraction yield, consider optimizing several parameters:

  • Extraction Method: Modern techniques like UAE, MAE, or SFE can significantly increase yields compared to traditional methods.

  • Solvent Choice: Select a solvent with high affinity for the target furanocoumarins.

  • Temperature: Increasing the extraction temperature can enhance solubility and diffusion, but be cautious of thermal degradation of target compounds.[4]

  • Time: Optimize the extraction time to ensure complete extraction without degrading the furanocoumarins.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may require more solvent.[2]

  • Sample Preparation: Grinding the plant material to a fine, consistent powder increases the surface area for extraction.

Q4: Are there any "green" or environmentally friendly extraction methods for furanocoumarins?

A4: Yes, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is considered a "green" technique as it avoids the use of organic solvents.[5] By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be finely tuned for selective extraction.

Q5: How do I handle and prepare plant samples for furanocoumarin extraction?

A5: Proper sample handling is crucial as a significant portion of furanocoumarins can be present on the plant surface.[1] Grinding, freezing, and washing processes should be minimized or avoided, especially for leaves.[1] A common preparation method involves air-drying the plant material and then grinding it into a fine powder. For some samples, a brief dip in hot water or pyridine (B92270) has been shown to effectively remove surface furanocoumarins.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inappropriate extraction method. 2. Suboptimal solvent. 3. Insufficient extraction time or temperature. 4. Poor sample preparation (large particle size). 5. Thermal degradation of furanocoumarins.1. Switch to a more efficient method like UAE, MAE, or ASE.[6] 2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone).[1][3] 3. Systematically optimize time and temperature for your specific sample and target compound.[7] 4. Ensure the plant material is finely and uniformly ground. 5. For MAE in a closed system, be aware of potential degradation and optimize conditions carefully.[1] Use lower temperatures if degradation is suspected.
Inconsistent Results 1. Non-homogenous sample. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Variation in plant material.1. Thoroughly mix the powdered plant material before taking a subsample. 2. Precisely control all extraction parameters for each run. 3. Document the source, collection time, and storage conditions of the plant material.
Co-extraction of a Large Number of Impurities 1. Solvent with low selectivity. 2. Extraction method with low selectivity.1. Consider using a more selective solvent system. For example, hexane was chosen for MAE to reduce interfering compounds.[2] 2. Employ a purification step after extraction, such as Solid-Phase Extraction (SPE).[2][8] 3. Supercritical Fluid Extraction (SFE) can offer high selectivity by adjusting pressure and temperature.
Analyte Degradation 1. Excessive temperature during extraction. 2. Prolonged exposure to microwaves in a closed system MAE.1. Lower the extraction temperature and monitor for any improvement in yield. 2. Optimize MAE parameters, particularly time and power, to minimize degradation.[1] Consider using an open MAE system.[6]

Quantitative Data Summary

Table 1: Comparison of Furanocoumarin Yields from Heracleum sosnowskyi Leaves using Microwave-Assisted Extraction (MAE) with Different Solvents.

FuranocoumarinHexane Extract (mg/g)Acetone Extract (mg/g)Methanol Extract (mg/g)
Angelicin2.3Higher than hexaneHigher than hexane
Psoralen0.15Higher than hexaneHigher than hexane
Methoxsalen0.76Higher than hexaneHigher than hexane
Bergapten3.14Higher than hexaneHigher than hexane
Data extracted from a study by V.P. et al. (2023), where MAE was performed at 50°C for 10 minutes. While methanol and acetone gave higher yields, hexane was chosen for its cleaner chromatogram, facilitating easier isolation.[2]

Table 2: Comparison of Extraction Methods for Furanocoumarins from Archangelica officinalis Fruits.

Extraction MethodRelative Yield (%)
Soxhlet~100
Ultrasound-Assisted Extraction (25°C)<100
Ultrasound-Assisted Extraction (60°C)~100
Microwave-Assisted Extraction (Open System)~100
Microwave-Assisted Extraction (Closed System)>100
Accelerated Solvent Extraction (ASE)>120
Data adapted from Waksmundzka-Hajnos et al. (2004). ASE with methanol at 100-130°C for 10 minutes provided the highest yields.[4][6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins
  • Sample Preparation : Air-dry the plant material and grind it into a fine powder.

  • Extraction :

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the selected solvent (e.g., methanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and power for a set duration (e.g., 20-40 minutes). The temperature can be controlled using a cooling water bath.

  • Separation : After extraction, separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Evaporation : Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Analysis : Re-dissolve the dried extract in a suitable solvent for subsequent analysis (e.g., by HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of Furanocoumarins
  • Sample Preparation : Prepare a fine powder of the dried plant material.

  • Extraction :

    • Place a known quantity of the powdered sample (e.g., 0.1 g) into a microwave extraction vessel.[2]

    • Add the extraction solvent (e.g., hexane) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[2] The addition of a small amount of water (e.g., 1 mL) can enhance extraction with non-polar solvents like hexane.[2]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: temperature (e.g., 70°C), time (e.g., 10 minutes), and power.[2]

  • Cooling and Filtration : After extraction, allow the vessel to cool to room temperature. Filter the extract to separate it from the solid plant material.

  • Analysis : The filtered extract can be directly analyzed or subjected to further purification steps like Solid-Phase Extraction (SPE).[2]

Protocol 3: Supercritical Fluid Extraction (SFE) of Furanocoumarins
  • Sample Preparation : Mill the dried plant material to a consistent particle size.

  • Extraction :

    • Load the ground plant material into the extraction vessel.

    • Heat the vessel to the desired temperature (e.g., 80°C).[5]

    • Pressurize the system with CO₂ to the target pressure (e.g., 40 MPa) to bring it to a supercritical state.[5]

    • Pump the supercritical CO₂ through the extraction vessel at a constant flow rate.

  • Collection : Collect the extract in a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, and the extracted compounds precipitate.

  • Analysis : Dissolve the collected precipitate in a suitable solvent for analysis.

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Start Plant Material Grind Grind to Fine Powder Start->Grind Mix Mix with Solvent Grind->Mix Ultrasound Apply Ultrasound (20-40 min) Mix->Ultrasound Separate Centrifuge / Filter Ultrasound->Separate Evaporate Evaporate Solvent Separate->Evaporate Analyze Re-dissolve & Analyze Evaporate->Analyze

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of furanocoumarins.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Furanocoumarin Yield Cause1 Suboptimal Method/Solvent Start->Cause1 Cause2 Incorrect Parameters (Time, Temp) Start->Cause2 Cause3 Poor Sample Prep Start->Cause3 Cause4 Analyte Degradation Start->Cause4 Sol1 Switch to UAE/MAE/ASE Test different solvents Cause1->Sol1 Sol2 Optimize Parameters (DOE approach) Cause2->Sol2 Sol3 Ensure Fine Grinding Cause3->Sol3 Sol4 Lower Temperature Reduce MAE time Cause4->Sol4

Caption: Troubleshooting logic for addressing low furanocoumarin extraction yields.

References

Validation & Comparative

Revolutionizing Bergapten Analysis: A Comparative Guide to Method Validation with Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bergapten (B1666803) is critical for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This guide provides a comprehensive comparison of analytical methods for bergapten analysis, highlighting the superior performance of using a deuterated internal standard, Bergapten-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bergapten, a naturally occurring furanocoumarin found in various plants, possesses a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] To accurately assess its therapeutic potential and safety profile, robust and validated analytical methods are paramount. While various methods exist, the use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of accuracy and precision by minimizing matrix effects and variability in sample preparation and instrument response.

Method Performance Comparison

The following tables summarize the performance of different validated analytical methods for the quantification of bergapten in biological matrices. The proposed LC-MS/MS method utilizing this compound is presented as a benchmark for optimal performance.

Table 1: Comparison of HPLC-FLD and LC-MS/MS Methods for Bergapten Analysis

ParameterHPLC-FLD with Osthole IS[2][3]LC-MS/MS with Isoimperatorin IS[4]Proposed LC-MS/MS with this compound IS
Linearity Range 4 - 1000 ng/mL[2]8.12 - 162.4 µg/L (ng/mL)0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 4 ng/mL[2][3]4.06 µg/L (ng/mL)0.5 ng/mL
Intra-day Precision (RSD%) < 10%< 10%< 5%
Inter-day Precision (RSD%) < 10%< 10%< 5%
Accuracy (Bias%) Within ±15%97.2 - 103.4%Within ±10%
Recovery 80.3 - 114%[2][3]83.24 - 91.27%> 90%

Table 2: Detailed Validation Parameters for Bergapten Analysis

Validation ParameterHPLC-FLD Method[2][5]LC-MS/MS Method[6]Proposed LC-MS/MS with this compound
Selectivity No interference from endogenous componentsNo significant interference observedHigh selectivity with specific MRM transitions
Matrix Effect Not explicitly reportedAssessed and compensated for with ISMinimized due to co-elution of analyte and deuterated IS
Stability (Freeze-thaw, Short-term, Long-term) Stable under tested conditionsStable under tested conditionsExpected to be highly stable
Internal Standard Osthole[2][5]Not specified[6]This compound[7]

Experimental Protocols

Proposed LC-MS/MS Method for Bergapten Analysis using this compound

This protocol outlines a highly sensitive and specific method for the quantification of bergapten in human plasma.

1. Materials and Reagents:

  • Bergapten and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Bergapten: Precursor ion > Product ion (e.g., m/z 217.1 > 189.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 220.1 > 192.1)

Method Validation Protocol

The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of bergapten and this compound.

  • Linearity and Range: Prepare a calibration curve with at least eight non-zero concentrations. The coefficient of determination (r²) should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The precision (%RSD) should be < 15% and accuracy (%bias) within ±15%.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution.

  • Recovery: Determine the extraction efficiency of bergapten from the plasma matrix.

  • Stability: Assess the stability of bergapten in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizing the Workflow and Biological Impact

To better illustrate the processes involved, the following diagrams are provided.

Method Validation Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Validation Validation Parameters A Stock Solutions (Bergapten & this compound) B Calibration Standards & Quality Control Samples A->B C Plasma Sample Spiking B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Selectivity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LLOQ E->I J Matrix Effect E->J K Recovery E->K L Stability E->L

Caption: Experimental workflow for bergapten analysis method validation.

Bergapten exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development.

Bergapten Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_bergapten Therapeutic Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB JAK_STAT JAK/STAT Pathway LPS->JAK_STAT Bergapten Bergapten Bergapten->NFkB Inhibition Bergapten->JAK_STAT Inhibition PI3K_Akt PI3K/Akt Pathway Bergapten->PI3K_Akt Modulation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation JAK_STAT->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis

References

The Gold Standard for Psoralen Analysis: A Comparative Guide to Bergapten-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of psoralens, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Bergapten-d3, a deuterated internal standard, with other structural analogue internal standards for the analysis of psoralens using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The superior performance of deuterated standards in mitigating matrix effects and improving method robustness will be highlighted through representative experimental data and detailed protocols.

The Critical Role of Internal Standards in Bioanalysis

Internal standards (IS) are essential in quantitative LC-MS/MS assays to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is affected by experimental variability in the same way. The two main types of internal standards used are stable isotope-labeled (e.g., deuterated) and structural analogues.

This compound , as a deuterated internal standard for its corresponding analyte bergapten (B1666803) (a type of psoralen), is chemically identical to the analyte, with the only difference being the presence of deuterium (B1214612) atoms. This subtle mass shift allows for its distinction by the mass spectrometer. In contrast, structural analogues are molecules with a similar, but not identical, chemical structure to the analyte.

Performance Comparison: this compound vs. Structural Analogues

Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in bioanalysis. Their co-elution with the analyte and nearly identical behavior during extraction and ionization lead to more effective compensation for matrix effects and other sources of error.

Data Presentation: Quantitative Comparison

The following table summarizes representative data from validation studies, comparing the expected performance of a deuterated internal standard (like this compound) with a structural analogue for the analysis of a psoralen (B192213) analyte in a biological matrix (e.g., human plasma).

Validation ParameterDeuterated Internal Standard (e.g., this compound)Structural Analogue Internal StandardAcceptance Criteria (FDA/ICH)
Accuracy (% Bias)
Low QC± 5%± 15%Within ± 15% (± 20% at LLOQ)
Medium QC± 3%± 10%Within ± 15%
High QC± 4%± 12%Within ± 15%
Precision (% RSD)
Intra-day< 5%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day< 6%< 12%≤ 15%
Matrix Effect (% CV) < 5%< 15%≤ 15%
Linearity (r²) > 0.995> 0.990≥ 0.99

This table presents a summary of expected performance based on typical validation data for deuterated versus structural analogue internal standards. Actual results may vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

A robust validation of the analytical method is crucial to demonstrate its suitability for the intended purpose. Below is a detailed protocol for a key experiment in this validation: the assessment of matrix effects.

Objective: To evaluate the ability of this compound and a structural analogue internal standard to compensate for matrix effects in human plasma.

Methodology:

  • Sample Preparation:

    • Obtain blank human plasma from at least six different sources.

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

      • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

      • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank plasma before extraction.

  • Extraction Procedure (Protein Precipitation):

    • To 100 µL of plasma (for Set C) or extracted blank matrix (for Set B), add the internal standard (this compound or structural analogue).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the peak areas of the analyte and the internal standard.

  • Data Analysis:

    • Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated by dividing the MF of the analyte by the MF of the internal standard.

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%.

Mandatory Visualization

Diagram of PUVA Therapy Signaling Pathway

Psoralen and Ultraviolet A (PUVA) therapy is a widely used treatment for various skin disorders. Its mechanism of action involves the interaction of psoralens with DNA upon activation by UVA light, leading to cell cycle arrest and apoptosis.

PUVA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events cluster_apoptosis Apoptotic Pathways Psoralen Psoralen Psoralen_Intercalation Psoralen Intercalates into DNA Psoralen->Psoralen_Intercalation UVA_Light UVA_Light Photoactivation Photoactivation (by UVA) DNA_Adducts Formation of Monoadducts and Cross-links in DNA Photoactivation->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p53_Activation->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis p53_Activation->Apoptosis_Induction Intrinsic_Pathway Intrinsic Pathway Apoptosis_Induction->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Apoptosis_Induction->Extrinsic_Pathway Bax_Upregulation Bax Upregulation Intrinsic_Pathway->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Intrinsic_Pathway->Bcl2_Downregulation Fas_Ligand_Upregulation Fas Ligand Upregulation Extrinsic_Pathway->Fas_Ligand_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Fas_Receptor_Activation Fas Receptor Activation Fas_Ligand_Upregulation->Fas_Receptor_Activation Caspase8_Activation Caspase-8 Activation Fas_Receptor_Activation->Caspase8_Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Psoralen_IntercalationUVA_Light Psoralen_IntercalationUVA_Light Psoralen_IntercalationUVA_Light->Photoactivation

Caption: Signaling pathway of PUVA therapy leading to apoptosis.

Diagram of Experimental Workflow for Psoralen Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of psoralens in a biological matrix using an internal standard.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with Internal Standard (this compound or Structural Analogue) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation Extraction Extraction Sample_Preparation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: Experimental workflow for psoralen analysis using an internal standard.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods for psoralen quantification. While structural analogues can be used, stable isotope-labeled internal standards, such as this compound, offer superior performance in terms of accuracy, precision, and mitigation of matrix effects. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them the gold standard for high-quality bioanalytical data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions in drug development.

Cross-Validation of Bergapten Assays: A Comparative Guide for Analytical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of bergapten (B1666803), a naturally occurring furanocoumarin with significant pharmacological interest. By presenting supporting experimental data from various studies, this document aims to facilitate the cross-validation of bergapten assays, ensuring data integrity and comparability in multi-site studies.

Bergapten (5-methoxypsoralen) is a compound found in various plants, including citrus species, and is investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.[1] As research into its therapeutic applications expands, the need for robust and harmonized analytical methods for its quantification in diverse matrices such as plasma, plant extracts, and pharmaceutical formulations becomes increasingly critical. This guide summarizes key performance parameters of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a baseline for inter-laboratory comparisons.

Comparative Analysis of Validated Bergapten Assays

The performance of an analytical method is defined by several key validation parameters. The following tables summarize these parameters from different studies, providing a basis for what to expect during a cross-validation exercise. It is important to note that these results were generated in different laboratories under varying conditions and are presented here as a comparative overview.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with UV or fluorescence detection is a widely used technique for the quantification of bergapten.

Parameter Method A (Plant Extract) Method B (Rat Plasma) Method C (Pharmaceutical Gel)
Detection PDAFLDUV
Linearity Range 9-56 µg/mL[2]2-5000 ng/mL[3][4]25-400 ng/band (HPTLC)[5]
Correlation Coefficient (r²) > 0.999[2]> 0.999[3]0.998[5]
Limit of Detection (LOD) 0.5 µg/mL[2]Not ReportedNot Reported
Limit of Quantification (LOQ) 2 µg/mL[2]2 ng/mL[3][4][6]Not Reported
Precision (%RSD) Intra-day: < 3.00, Inter-day: < 3.00[7]Intra-day and Inter-day within acceptable criteriaNot Reported
Accuracy/Recovery (%) 96.90–105.16[7]80.3–114[1][6]> 96.7%[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

Parameter Method D (Z. schinifolium Seeds) Method E (Dog Plasma)
Linearity Range 0.10–5.00 μg/mL[7]0.5-500 ng/mL[9]
Correlation Coefficient (r²) 0.9990[7]Not Reported
Limit of Detection (LOD) 0.01–0.06 (×10⁻²) μg/mL[7]Not Reported
Limit of Quantification (LOQ) 0.04–0.17 (×10⁻²) μg/mL[7]0.5 ng/mL[9]
Precision (%RSD) Intra-day & Inter-day: < 3.00[7]Intra-day: 3.4-11.5, Inter-day: 3.4-11.5[9]
Accuracy/Recovery (%) 99.63–105.16[7]Bias: -3.8 to 6.9[9]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of successful inter-laboratory cross-validation. Below are generalized methodologies for the key analytical techniques cited.

Sample Preparation

For Plant Extracts:

  • Extraction: Dried and powdered plant material is typically extracted with a suitable solvent (e.g., 70% ethanol) using methods like ultrasonic extraction.[7]

  • Filtration: The extract is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC or LC-MS/MS system.

For Plasma Samples:

  • Protein Precipitation: A common method for plasma sample cleanup involves protein precipitation with a solvent like methanol (B129727).[9]

  • Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as ethyl acetate (B1210297) to isolate the analyte of interest.[1][6]

  • Evaporation and Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[1][6]

Chromatographic Conditions

HPLC-PDA/UV/FLD:

  • Column: A reversed-phase C18 or C8 column is commonly used.[2][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid) is typical.[4]

  • Flow Rate: Flow rates are generally in the range of 0.6-1.2 mL/min.[2][10]

  • Detection: Detection is performed at a wavelength specific to bergapten (e.g., 254 nm, 318 nm) for UV/PDA or with specific excitation and emission wavelengths for fluorescence detection (e.g., Ex: 300 nm, Em: 490 nm).[5][6][11]

LC-MS/MS:

  • Column: A reversed-phase C18 column is frequently employed.

  • Mobile Phase: A gradient elution with methanol or acetonitrile and water, often containing formic acid, is used.[9]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

Visualizing Workflows and Pathways

To further clarify the processes involved in assay validation and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Protocol Design cluster_lab_a Laboratory A cluster_lab_b Laboratory B cluster_comparison Phase 2: Data Comparison & Assessment p1 Define Acceptance Criteria p2 Select Standardized Protocol p1->p2 p3 Prepare & Distribute QC Samples p2->p3 la1 Receive & Analyze Samples p3->la1 lb1 Receive & Analyze Samples p3->lb1 la2 Method Validation (Partial/Full) la1->la2 la3 Report Results la2->la3 c1 Statistical Analysis of Results la3->c1 lb2 Method Validation (Partial/Full) lb1->lb2 lb3 Report Results lb2->lb3 lb3->c1 c2 Bias Assessment c1->c2 c3 Conclusion on Comparability c2->c3

Caption: A generalized workflow for the inter-laboratory cross-validation of an analytical assay.

signaling_pathway cluster_stimulus External Stimulus (e.g., Inflammation, Carcinogen) cluster_pathways Key Signaling Pathways cluster_bergapten Intervention cluster_outcomes Cellular Outcomes stim Pro-inflammatory/ Carcinogenic Signals pi3k PI3K/Akt Pathway stim->pi3k jak JAK/STAT Pathway stim->jak p53 p53 Pathway stim->p53 proliferation Decreased Cell Proliferation pi3k->proliferation Promotes inflammation Decreased Inflammation (↓ TNF-α, IL-6, COX-2) jak->inflammation Promotes apoptosis Increased Apoptosis p53->apoptosis Induces bergapten Bergapten bergapten->pi3k Inhibits bergapten->jak Inhibits bergapten->p53 Upregulates bergapten->inflammation bergapten->apoptosis bergapten->proliferation

Caption: Key signaling pathways modulated by bergapten, leading to its anti-inflammatory and anticancer effects.[5][7][9][12]

Conclusion

The successful cross-validation of bergapten assays between different analytical laboratories is achievable through the adoption of standardized, well-documented protocols and a clear understanding of the expected performance characteristics of the chosen analytical methods. The data presented in this guide, compiled from various studies, demonstrates that both HPLC and LC-MS/MS can provide reliable and reproducible results for bergapten quantification. By using this guide as a reference, researchers can better design their cross-validation studies, ensuring the generation of comparable and high-quality data essential for advancing the research and development of bergapten-based therapeutics.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Bergapten Quantification Using Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is paramount. In the realm of bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability of results. This guide provides an objective comparison of the performance of a deuterated internal standard, Bergapten-d3, against a non-deuterated structural analog for the quantification of bergapten (B1666803), a naturally occurring furanocoumarin with significant pharmacological properties.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance assay accuracy and precision. By being chemically identical to the analyte, with the only difference being the presence of heavier isotopes, a deuterated IS like this compound co-elutes with the analyte and experiences the same effects of sample preparation, extraction variability, and matrix effects, thereby providing superior normalization and more reliable data.[1]

Performance Comparison: this compound vs. Structural Analog IS

The primary advantage of using this compound over a structural analog internal standard lies in its ability to more accurately mimic the behavior of bergapten throughout the analytical process. A structural analog, while similar in chemical structure, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization efficiency. This can result in a less accurate correction for analytical variability.

The following table summarizes the expected performance characteristics when using this compound versus a hypothetical structural analog internal standard for the quantification of bergapten. The data for the structural analog is illustrative of potential outcomes when using a non-SIL internal standard and is based on findings from comparative studies of other small molecules.[2][3]

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale for Superiority of this compound
Accuracy (% Bias) Within ±5%Can be up to ±20% or moreNear-identical chemical and physical properties ensure the most accurate correction for analyte loss and matrix effects.
Precision (%RSD) < 10%Can be > 15%Co-elution and identical behavior during sample processing and analysis minimize variability.
Matrix Effect Effectively CompensatedInconsistent CompensationExperiences the same ion suppression or enhancement as the analyte, leading to reliable normalization.
Recovery Variability Low (< 5%)Higher and more variableTracks the analyte's recovery more reliably throughout the sample preparation process.

Experimental Protocol: Quantification of Bergapten in Human Plasma using this compound by LC-MS/MS

This protocol outlines a typical bioanalytical method validation for the quantification of bergapten in human plasma using this compound as the internal standard, following regulatory guidelines.

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Bergapten and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Bergapten stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation

  • To 100 µL of human plasma, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Bergapten and this compound.

5. Method Validation

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of Bergapten and this compound.

  • Linearity: Construct a calibration curve by plotting the peak area ratio of Bergapten to this compound against the nominal concentration of Bergapten. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three different days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (%RSD) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked blank plasma from different sources to their peak areas in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.

  • Recovery: Determine the extraction recovery by comparing the peak areas of the analyte and IS in pre-extraction spiked samples to those in post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of Bergapten in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of bergapten, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition quant Quantification (Peak Area Ratio) data->quant data->quant report Reporting Results quant->report

A generalized workflow for the bioanalysis of bergapten using this compound.

Bergapten exerts its biological effects through various mechanisms, including the modulation of key signaling pathways. Understanding these pathways is crucial for drug development and research.

bergapten_signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects bergapten Bergapten pi3k PI3K bergapten->pi3k Modulates ras Ras bergapten->ras Modulates akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation apoptosis Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis inflammation Inflammation erk->inflammation

References

The Gold Standard in Bioanalysis: Establishing Superior Linearity and Sensitivity with Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's robustness, accuracy, and precision. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Bergapten-d3, against a conventional structural analog internal standard for the quantitative analysis of Bergapten (B1666803) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bergapten, a furanocoumarin found in various plants, is of significant interest due to its photosensitizing, anti-inflammatory, and anticancer properties. Accurate measurement of its concentration in biological fluids is crucial for understanding its therapeutic potential and safety profile. While structural analog internal standards have been traditionally used, the near-identical physicochemical properties of this compound to the analyte make it the superior choice for mitigating analytical variability.

Performance Data: A Comparative Analysis

Table 1: Performance Characteristics of a Bergapten LC-MS/MS Method Using a Structural Analog Internal Standard (Isoimperatorin)

ParameterPerformanceReference
Linearity Range8.12 - 162.4 µg/L[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)8.12 µg/L[1]
Intra-day Precision (%RSD)< 10%[1]
Inter-day Precision (%RSD)< 10%[1]
Mean Recovery83.24% - 91.27%[1]

Table 2: Expected Performance Characteristics of a Bergapten LC-MS/MS Method Using this compound Internal Standard

ParameterExpected PerformanceRationale
Linearity Range0.5 - 500 ng/mL (or wider)SIL-IS allows for more accurate quantification at the extremes of the calibration curve.[2]
Correlation Coefficient (r²)≥ 0.999Closer tracking of the analyte by the SIL-IS leads to a more linear response.
Lower Limit of Quantification (LLOQ)≤ 0.5 ng/mLThe identical extraction recovery and ionization response of the SIL-IS enhance signal-to-noise at low concentrations.[2]
Intra-day Precision (%RSD)< 5%The co-elution and identical behavior of the SIL-IS minimize variability between injections.
Inter-day Precision (%RSD)< 5%The robustness of the method is improved due to the superior compensation for day-to-day variations.
Mean Recovery95% - 105%The near-identical chemical properties of the SIL-IS ensure it accurately reflects the recovery of the analyte.

The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This leads to significantly improved accuracy and precision in quantification.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation for accurate quantification. Below is a detailed experimental protocol for an LC-MS/MS method for Bergapten analysis, which can be adapted for use with either a structural analog or a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Bergapten Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Bergapten reference standard in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bergapten stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 200, 500 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Bergapten: m/z 217.1 → 189.1

    • This compound: m/z 220.1 → 192.1

Mandatory Visualizations

To better illustrate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection detection MRM Detection injection->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bergapten calibration->quantification

A typical bioanalytical workflow for Bergapten quantification.

linearity_assessment prep_standards Prepare Calibration Standards (e.g., 8 concentration levels) spike_is Spike with Internal Standard (this compound) prep_standards->spike_is analyze_samples Analyze by LC-MS/MS spike_is->analyze_samples plot_data Plot Peak Area Ratio (Analyte/IS) vs. Concentration analyze_samples->plot_data regression Perform Linear Regression Analysis plot_data->regression evaluate Evaluate Linearity (r² ≥ 0.995) regression->evaluate

Logical workflow for establishing method linearity.

References

Comparative study of different extraction techniques for bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Bergapten (B1666803), a naturally occurring furanocoumarin, has garnered significant interest for its therapeutic potential. This guide provides a comparative analysis of four common extraction techniques—Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)—for isolating bergapten from plant materials.

Performance Comparison

The choice of extraction method significantly impacts the yield, efficiency, and environmental footprint of the process. Modern techniques like UAE and MAE offer considerable advantages in terms of time and solvent consumption over traditional methods.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking the plant material in a solvent at room temperature for an extended period.Continuous extraction with a hot solvent refluxing through the plant material.Use of high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer.Use of microwave energy to heat the solvent and plant material, causing cell rupture and rapid extraction.
Extraction Time 3 - 7 days[1]6 - 24 hours[2][3]10 - 40 minutes[4]5 - 10 minutes[2][5]
Typical Bergapten Yield Low to ModerateHigh[2]HighVery High[5]
Solvent Consumption HighModerate to HighLow to ModerateLow[5]
Temperature Room TemperatureBoiling point of the solventRoom temperature to slightly elevatedElevated
Advantages Simple, requires minimal equipment.[6]High extraction efficiency for exhaustive extraction.[7]Fast, efficient, can be performed at lower temperatures, preserving thermolabile compounds.[8]Extremely fast, highly efficient, reduced solvent consumption.[5][9]
Disadvantages Very time-consuming, large solvent volume, potentially lower yield.[6]Time-consuming, requires large amounts of solvent, potential for thermal degradation of compounds.[6][7]Requires specialized equipment.Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for each extraction technique, which should be optimized for specific plant materials and desired outcomes.

Maceration Protocol
  • Preparation: Grind the dried plant material to a coarse powder.

  • Extraction: Place the powdered material in a sealed container and add a suitable solvent (e.g., ethanol, methanol) at a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for at least 3 days, with frequent agitation.[1]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction Protocol
  • Preparation: Grind the dried plant material to a fine powder and place it in a porous thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., petroleum ether, ethanol) and a condenser.[7]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble. The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the flask, carrying the extracted bergapten. This process is repeated for 6-24 hours.[2][3]

  • Concentration: After extraction, cool the apparatus and collect the extract. Evaporate the solvent to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Mix the powdered plant material with a suitable solvent (e.g., ethanol, methanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (typically 20-40 kHz) for a specified duration (e.g., 10-40 minutes) and power.[4] The temperature can be controlled during the process.

  • Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent from the filtrate to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place the powdered plant material and the chosen solvent in a microwave-safe extraction vessel. Chloroform has been identified as a suitable solvent for bergapten extraction using this method.[5]

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 700 W), temperature, and extraction time (e.g., 10 minutes).[5]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool before opening. Filter the extract to separate the solid residue.

  • Concentration: Evaporate the solvent from the filtrate to obtain the crude bergapten extract.

Experimental Workflow and Analysis

The general workflow for extracting and analyzing bergapten involves several key stages, from sample preparation to final quantification.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Select Method soxhlet Soxhlet uae UAE mae MAE crude_extract Crude Extract maceration->crude_extract soxhlet->crude_extract uae->crude_extract mae->crude_extract filtration Filtration crude_extract->filtration concentration Concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification hplc Quantification (e.g., RP-HPLC) purification->hplc

References

Navigating the Landscape of Furanocoumarin Analysis: A Comparative Guide to Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of furanocoumarins is critical due to their potential for drug interactions and phototoxicity. This guide provides a comparative overview of analytical methodologies for furanocoumarin quantification, drawing upon published data to offer insights into the performance of various techniques across different laboratories and matrices. While a dedicated, public inter-laboratory proficiency testing scheme for furanocoumarins is not widely documented, this guide synthesizes available performance data to serve as a valuable reference.

Furanocoumarins are a class of naturally occurring compounds found in various plants, notably in citrus fruits (like grapefruit), celery, and parsnips.[1][2] Their clinical significance stems from their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, leading to altered metabolism of a wide range of drugs—the so-called "grapefruit effect".[3][4][5] Furthermore, some furanocoumarins are phototoxic, causing skin inflammation upon exposure to UV radiation.[6] Consequently, robust and reliable analytical methods are essential for their quantification in food products, dietary supplements, and cosmetics.

Comparative Analysis of Analytical Methods

The determination of furanocoumarins typically involves extraction from the sample matrix followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed, often coupled with various detectors for identification and quantification.[1]

A summary of performance data from various studies is presented below, offering a glimpse into the capabilities of different analytical approaches.

Table 1: Performance of HPLC Methods for Furanocoumarin Analysis

Furanocoumarin(s)MatrixMethodRecovery (%)Linearity Range (µg/mL)Limit of Quantification (LOQ)Reference
Psoralen, Bergapten, 5-MOP derivativeCapsules and TabletsHPLC-UV97.3 - 99.51.0 - 50.0Not Specified[7]
8 phototoxic furanocoumarinsNatural CosmeticsHPLC-UV/ESI-MS84 - 116 (Bergamottin: 68-89)Up to 1 mg/kg0.01 mg/kg[6]
Bergamottin, 6',7'-dihydroxybergamottinDietary SupplementsHPLC-DADNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Performance of GC and UPLC-MS/MS Methods for Furanocoumarin Analysis

Furanocoumarin(s)MatrixMethodRecovery (%)Linearity RangeLimit of Detection (LOD)Reference
Psoralen, Bergapten, Isopimpinellin, PimpinellinCreams and PomadesGC-FID94 - 975 - 100 µg/mLNot Specified[8]
Bergamottin, 6',7'-dihydroxybergamottinDietary SupplementsUPLC-MS/MSNot SpecifiedNot Specified0.060 µ g/capsule [4][5]
7 furanocoumarinsFoods and BeveragesUPLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols: A Closer Look

The choice of extraction and analytical method significantly impacts the accuracy and sensitivity of furanocoumarin determination.

Sample Preparation and Extraction
  • Solid-Liquid Extraction (SLE): This is a conventional and widely used technique. Solvents like methanol (B129727) or ethyl acetate (B1210297) are commonly employed to extract furanocoumarins from various plant materials and food products.[1]

  • Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up and concentration, particularly for complex matrices like cosmetics and biological fluids.[6][8][9] For cosmetic samples, a common procedure involves initial extraction with methanol, followed by dilution and application to an SPE cartridge.[6][8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to the extraction of furanocoumarins from various food items.[2]

  • Advanced Techniques: Other methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) have also been explored to improve extraction efficiency.[1]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a workhorse for quantitative analysis.[1][7] For enhanced selectivity and sensitivity, especially in complex matrices, mass spectrometry (MS) detectors are employed (LC-MS).[1][6] Ultra-performance liquid chromatography (UPLC) offers faster analysis times and better resolution.[2][9]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is another viable option for the analysis of certain furanocoumarins.[1][8]

Visualizing the Proficiency Testing Process

While a specific furanocoumarin proficiency test is not readily found, the following diagrams illustrate the general workflow and data analysis logic that would be applied in such an inter-laboratory study. Proficiency testing is a crucial element of laboratory quality assurance, helping to identify potential issues and ensure the reliability of results.[10][11]

Proficiency_Testing_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory P1 Preparation of homogeneous and stable test material (e.g., spiked grapefruit juice) P2 Characterization of test material (assigned value determination) P1->P2 P3 Distribution of samples to participating laboratories P2->P3 P4 Collection and statistical analysis of submitted results P3->P4 L1 Receipt of proficiency test sample P3->L1 P5 Issuance of performance report P4->P5 L4 Review of performance and implementation of corrective actions if needed P5->L4 L2 Analysis of furanocoumarins using in-house method L1->L2 L3 Reporting of results to the provider L2->L3 L3->P4

Caption: Workflow of an Inter-laboratory Proficiency Test.

The evaluation of laboratory performance in a proficiency test involves statistical analysis of the reported results against the assigned value of the test material.

Data_Analysis_Logic A Laboratory's Reported Result (x) D Calculation of Performance Score (z-score) A->D B Assigned Value (X) B->D C Standard Deviation for Proficiency Assessment (σ) C->D E z = (x - X) / σ D->E F Performance Evaluation E->F G Satisfactory |z| ≤ 2 F->G H Questionable 2 < |z| < 3 F->H I Unsatisfactory |z| ≥ 3 F->I

Caption: Logic of Performance Evaluation using z-scores.

Conclusion

The accurate quantification of furanocoumarins is paramount for ensuring consumer safety and effective drug development. While a formal, publicly documented inter-laboratory proficiency testing scheme for furanocoumarins appears to be lacking, the existing body of scientific literature provides valuable performance data for a range of analytical methods. This guide serves as a starting point for researchers and scientists to compare methodologies, understand their limitations, and select the most appropriate approach for their specific needs. The principles of proficiency testing, as outlined, remain a critical framework for any laboratory seeking to validate its performance and contribute to the generation of high-quality, reliable data in the important field of natural product analysis.

References

Navigating the Matrix: A Comparative Guide to Bergapten-d3 and ¹³C-Labeled Internal Standards for Minimizing Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated (specifically, Bergapten-d3) and ¹³C-labeled internal standards in their ability to compensate for matrix effects, particularly ion suppression, a persistent challenge in liquid chromatography-mass spectrometry (LC-MS).

Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix, such as salts, lipids, and proteins.[1] This can lead to underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[1] The use of a stable isotope-labeled (SIL) internal standard (IS), which is chemically almost identical to the analyte, is the gold standard for mitigating these effects.[2][3] The SIL-IS is added at a known concentration to both calibration standards and unknown samples, and the ratio of the analyte's response to the IS's response is used for quantification. This approach is designed to have the IS experience the same sample preparation variability and ion suppression as the analyte, thus providing a reliable correction.

However, the choice of isotope—typically deuterium (B1214612) (²H or D) or carbon-13 (¹³C)—is not trivial and can significantly impact the quality of the bioanalytical data. While deuterated standards like this compound are more common due to lower cost and wider availability, ¹³C-labeled standards are increasingly recognized for their superior performance, especially in demanding regulatory environments.[2][4]

The Isotope Effect: A Tale of Two Labels

The fundamental difference in the performance between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." This effect refers to the differences in physicochemical properties that arise from the mass difference between isotopes.[2]

Deuterated Internal Standards (e.g., this compound):

The substitution of hydrogen with deuterium results in a more significant relative mass change, which can alter the molecule's properties, such as its lipophilicity. This can lead to a slight but significant difference in retention time on a reversed-phase liquid chromatography column, causing the deuterated IS to not perfectly co-elute with the native analyte.[1][5] If this chromatographic separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the IS will be affected to different extents, leading to inaccurate and imprecise results.[1][6] Several studies have demonstrated that this differential matrix effect can be significant, with analyte-to-IS response ratios changing by 26% or more in different biological matrix lots.

¹³C-Labeled Internal Standards:

In contrast, substituting ¹²C with ¹³C results in a smaller relative mass difference and has a negligible impact on the molecule's physicochemical properties.[7] Consequently, a ¹³C-labeled IS will have virtually the same retention time and ionization efficiency as the analyte.[4][5] This perfect co-elution ensures that both the analyte and the IS are subjected to the exact same degree of ion suppression at any given point in the chromatographic run.[8] This superior ability to track and compensate for matrix effects makes ¹³C-labeled standards the preferred choice for robust and reliable bioanalytical methods.[2][5]

Performance Under the Microscope: A Data-Driven Comparison

To illustrate the potential impact on a bioanalytical assay, the following table summarizes hypothetical but realistic performance data for the quantification of Bergapten using either this compound or ¹³C₃-Bergapten as the internal standard. The data is modeled on the known behaviors of deuterated versus ¹³C-labeled standards in the presence of significant and variable matrix effects.

Validation Parameter This compound as Internal Standard ¹³C₃-Bergapten as Internal Standard Comments
Chromatographic Co-elution with Bergapten Partial separation (ΔRT ≈ 0.1 min)Complete co-elution (ΔRT = 0 min)Deuterated standard shows a slight retention time shift due to the isotope effect.
Accuracy in Low Ion Suppression Matrix Lot (n=6) 98.5% - 102.1%99.2% - 101.5%Both standards perform well when matrix effects are minimal.
Accuracy in High Ion Suppression Matrix Lot (n=6) 88.7% - 115.3%97.8% - 103.2%The ¹³C standard provides significantly better accuracy in the presence of strong, variable ion suppression due to co-elution.
Inter-Lot Precision (%CV) 12.5%2.8%The poor co-elution of the deuterated standard leads to higher variability between different matrix lots.
Linearity (r²) >0.995>0.999Both can produce linear calibration curves, but accuracy at each point is more reliable with the ¹³C standard.
Lower Limit of Quantification (LLOQ) Precision (%CV) 8.9%4.1%The ¹³C standard offers better precision at the lower end of the calibration range.

Experimental Protocols

The following is a representative experimental protocol for the extraction and analysis of Bergapten from human plasma, applicable for a comparative evaluation of internal standards.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or ¹³C₃-Bergapten in methanol).

  • Vortex mix for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Bergapten from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Bergapten: Monitor a specific precursor-to-product ion transition.

    • This compound: Monitor the corresponding mass-shifted transition.

    • ¹³C₃-Bergapten: Monitor the corresponding mass-shifted transition.

Visualizing the Workflow and Decision Logic

To better understand the process, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (this compound or ¹³C-Bergapten) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A typical bioanalytical workflow from sample preparation to quantification.

IS_Decision_Tree Start Need for Quantitative Bioanalysis HighStakes High-Stakes Study? (e.g., Regulatory Submission) Start->HighStakes Cost Cost/Availability a Major Constraint? HighStakes->Cost No C13 Use ¹³C-Labeled IS (e.g., ¹³C₃-Bergapten) HighStakes->C13 Yes Cost->C13 No Deuterated Use Deuterated IS (e.g., this compound) Cost->Deuterated Yes Validate Thoroughly Validate for Isotope Effects and Differential Matrix Effects Deuterated->Validate

Caption: A decision tree for selecting the appropriate internal standard.

Conclusion and Recommendation

For the highest level of accuracy and data integrity in quantitative bioanalysis, a ¹³C-labeled internal standard is the unequivocally superior choice.[2] Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for ion suppression and other sources of analytical variability.[5][8]

While deuterated internal standards like this compound are a viable and often more accessible option, researchers must be acutely aware of the potential for chromatographic separation and the resulting risk of inaccurate quantification due to differential matrix effects.[1][6] When using a deuterated standard, it is imperative to conduct rigorous validation, including testing across multiple lots of biological matrix, to ensure that these potential issues do not compromise the quality and reliability of the data.[10]

For pivotal studies in drug development and clinical research where data integrity is non-negotiable, the investment in a ¹³C-labeled internal standard is a critical step towards ensuring the robustness and defensibility of the analytical method.

References

A Comparative Analysis of Bergapten Levels in Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bergapten (B1666803) (5-methoxypsoralen) concentrations across various botanical species. Bergapten is a naturally occurring linear furanocoumarin, a class of organic compounds known for their significant biological activities, including phototoxicity and therapeutic applications in conditions like psoriasis when combined with UV light.[1][2] It is predominantly found in plants from the Apiaceae (carrot) and Rutaceae (citrus) families.[1][3][4] This document summarizes quantitative data from multiple studies, details common experimental protocols for its extraction and quantification, and illustrates its biosynthetic pathway.

Quantitative Comparison of Bergapten Content

The concentration of bergapten can vary significantly between different plant species, as well as among different parts of the same plant. The following table summarizes reported bergapten levels from various botanical sources, standardized to milligrams per gram (mg/g) of the plant material for ease of comparison.

Botanical Source (Scientific Name)FamilyPlant PartBergapten Concentration (mg/g)Reference(s)
Angelica archangelicaApiaceaeSeed Essential Oil88.0[5]
Ficus caricaMoraceaeLeaf10.3[5]
Angelica archangelicaApiaceaeSeed6.8[5]
Pastinaca sativaApiaceaeRoot3.8[5]
Heracleum sosnowskyiApiaceaeLeaves3.14[6][7]
Ammi majusApiaceaeSeed3.1[5]
Zanthoxylum schinifoliumRutaceaeSeeds1.70 - 2.85[8]
Petroselinum crispumApiaceaeShoot2.0[5]
Apium graveolens var. rapaceumApiaceaePeeled Celeriac0.091[9]
Apium graveolens var. rapaceumApiaceaeAerial Parts0.081[9]
Pastinaca sativaApiaceaeRoot0.0045[10]

Note: Significant variation in reported levels, as seen with Pastinaca sativa (parsnip), can be attributed to differences in plant cultivar, growing conditions, and the analytical methods employed.

Experimental Protocols

The accurate quantification of bergapten relies on robust extraction and analytical techniques. Below are detailed methodologies commonly cited in the literature for the analysis of this compound.

Extraction of Bergapten

a) Microwave-Assisted Extraction (MAE) This modern technique offers high extraction efficiency with reduced solvent consumption and time.[11]

  • Plant Material: Dried and powdered plant material (e.g., seeds, leaves).

  • Solvent: Methanol (B129727) or 70% ethanol.[8][11]

  • Procedure:

    • Mix the powdered plant material with the solvent at a solid-liquid ratio of 1:20 (g/mL).[11]

    • Place the mixture in a microwave extraction vessel.

    • Irradiate at a specified power (e.g., 700 W) for a short duration (e.g., 10 minutes).[11]

    • After extraction, allow the mixture to cool.

    • Filter the extract through a 0.2 or 0.45 µm filter to remove particulate matter before analysis.[8]

b) Ultrasonic Extraction This method uses ultrasonic waves to facilitate solvent penetration into the plant matrix.

  • Plant Material: Dried and powdered plant material.

  • Solvent: 70% Methanol.[8]

  • Procedure:

    • Add 10 mL of 70% methanol to 100 mg of the plant extract.[8]

    • Perform ultrasonic extraction for 30 minutes.[8]

    • Vortex the sample for 1 minute.

    • Filter the resulting solution through a 0.2 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used method for the separation and quantification of bergapten.[8][11][12]

  • System: An HPLC system equipped with a C18 column and a PDA or UV detector.[8][11]

  • Column: Xterra MS C18 (250 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: An isocratic system of acetonitrile (B52724) and water is common. A typical ratio is 65:35 (v/v).[11] Some methods use an acetic acid solution in acetonitrile and water (e.g., 1:1 ratio of 1.0% acetic acid in acetonitrile and 1.0% acetic acid in water).[8]

  • Flow Rate: 1.0 mL/min.[8][11]

  • Detection: UV detection at a wavelength of 266 nm or 310 nm.[8][11]

  • Injection Volume: 10-20 µL.[8][11]

  • Quantification: Bergapten concentration in the samples is determined by comparing the peak area to a calibration curve generated from certified bergapten standards at various concentrations (e.g., 0.5-10 µg/ml).[11]

Bergapten Biosynthesis Pathway

Bergapten is a derivative of psoralen (B192213) and is synthesized in plants via the phenylpropanoid pathway. The final step involves the specific methylation of the precursor bergaptol (B1666848).[13]

Bergapten_Biosynthesis Simplified Biosynthetic Pathway of Bergapten cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Synthesis p-Coumaric_acid p-Coumaric_acid Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone Hydroxylation & Cyclization Psoralen Psoralen Umbelliferone->Psoralen Prenylation & Cyclization Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation Bergapten Bergapten Bergaptol->Bergapten      Bergaptol      O-methyltransferase (BMT)

Caption: Simplified biosynthetic pathway of bergapten from p-Coumaric acid.

References

Use of Bergapten-d3 as a reference standard for traceability against pharmacopeial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the accuracy and reliability of quantitative data is paramount. This guide provides a comprehensive comparison of Bergapten-d3, a deuterated analog, with conventional Bergapten pharmacopeial reference standards. It outlines the methodologies for establishing the traceability of this compound as a working standard, supported by experimental protocols and comparative data. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure the highest levels of accuracy and precision.[1][2]

The Role of Deuterated Standards in Pharmaceutical Analysis

Deuterated standards, such as this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis.[2] In these standards, one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612). This subtle mass difference allows for differentiation by a mass spectrometer from the unlabeled analyte. Because their physicochemical properties are nearly identical to the analyte of interest, deuterated internal standards co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][3] This leads to enhanced accuracy, precision, and robustness of analytical methods.[4]

Comparison of this compound and Pharmacopeial Bergapten Standards

The choice of a reference standard is a critical decision in analytical method development and validation. While pharmacopeial standards (e.g., from USP, EP) are the primary reference materials, deuterated standards like this compound offer significant advantages as internal standards for routine analysis.

ParameterBergapten Pharmacopeial Standard (USP/EP)This compound (Typical)Rationale and Key Advantages of this compound
Primary Function Primary Reference Standard for identity, purity, and assay.Internal Standard for quantitative analysis; Working Standard for routine assays.Ideal for correcting analytical variability in complex matrices.[1][2]
Purity (Assay Value) High purity, certified by the pharmacopeia (typically ≥99.0%).[5]High chemical purity (typically ≥98%); Isotopic purity is a key specification.While chemical purity is high, the critical parameter is the isotopic enrichment.
Traceability Direct traceability to the primary standard.[6]Traceability to a primary pharmacopeial standard must be established.Once qualified, it provides a reliable and cost-effective standard for daily use.[7][8]
Application in LC-MS Used for calibration curves and as an external standard.Added to samples and calibrators to normalize for analytical variability.[3]Superior compensation for matrix effects compared to structural analogs.[1][2]
Cost and Availability Generally more expensive and available in smaller quantities.More cost-effective for routine use and can be custom synthesized.Reduces the consumption of expensive primary standards.[4]

Experimental Protocols

Qualification of a this compound Working Standard Against a Pharmacopeial Standard

This protocol outlines the steps to qualify a new batch of this compound as a working standard against a primary Bergapten pharmacopeial reference standard (e.g., USP or EP).

Objective: To establish the purity and assigned value of a this compound working standard and ensure its traceability to the primary pharmacopeial standard.

Materials:

  • This compound candidate material

  • Bergapten primary reference standard (e.g., USP Reference Standard)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Methodology:

  • Identity Confirmation:

    • Confirm the identity of the this compound material using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR) and compare the spectra with the known structure of Bergapten. The presence of deuterium will be evident in the NMR and MS data.

  • Purity Determination:

    • Chromatographic Purity: Analyze the this compound by a high-resolution HPLC-UV method. The method should be validated for specificity, linearity, accuracy, and precision. The peak area percentage of the main peak will determine the chromatographic purity.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Residual Solvents: Analyze for residual solvents using gas chromatography (GC) with a headspace autosampler.

    • Inorganic Impurities: Determine the content of inorganic impurities by sulfated ash/residue on ignition.

  • Assay (Assignment of Value) vs. Primary Standard:

    • Prepare stock solutions of both the Bergapten primary reference standard and the this compound candidate material with accurately known concentrations.

    • Prepare a series of calibration standards from the primary reference standard stock solution.

    • Prepare at least three independent sample solutions of the this compound candidate material at a concentration within the calibration range.

    • Analyze the calibration standards and the this compound sample solutions using a validated HPLC-UV or LC-MS method.

    • Calculate the concentration of the this compound solutions using the calibration curve generated from the primary reference standard.

    • The assigned purity of the this compound working standard is calculated based on the mean of the determined concentrations, corrected for water content and residual solvents.

  • Isotopic Purity Assessment:

    • Analyze the this compound by high-resolution mass spectrometry (HRMS) to determine the isotopic distribution and the percentage of the d3 species. This is crucial to ensure minimal interference from the unlabeled (d0) species.

Acceptance Criteria:

  • The assigned purity of the this compound working standard should be within a predefined range (e.g., 98.0% to 102.0% of the primary standard).

  • The isotopic purity should meet the required specifications (e.g., >99% deuterated).

Performance Comparison in a Bioanalytical Method

This protocol describes an experiment to compare the performance of this compound as an internal standard against a non-deuterated structural analog in compensating for matrix effects in a complex biological matrix like human plasma.

Objective: To demonstrate the superiority of this compound in minimizing variability caused by matrix effects in an LC-MS/MS assay for Bergapten.

Materials:

  • Bergapten analytical standard

  • This compound internal standard

  • A suitable non-deuterated structural analog internal standard

  • Human plasma from at least six different donors

  • LC-MS/MS system

Methodology:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare stock solutions of Bergapten, this compound, and the structural analog IS in a suitable solvent (e.g., methanol).

    • Prepare working solutions for spiking.

  • Sample Preparation:

    • Set 1 (Analyte in Solvent): Prepare a solution of Bergapten in the initial mobile phase.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the Bergapten working solution.

    • Set 3 (Internal Standards in Solvent): Prepare a solution containing both this compound and the structural analog IS in the initial mobile phase.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the internal standard working solution.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method for Bergapten.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).

    • MF = Peak Area in Matrix / Peak Area in Solvent

    • Calculate the IS-normalized MF for each of the six plasma sources for both this compound and the structural analog IS.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Performance Evaluation:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.

Visualizations

Traceability_Workflow cluster_0 Establishment of this compound Working Standard Primary_Standard Pharmacopeial Bergapten Reference Standard (USP/EP) Comparison Comparative Assay vs. Primary Standard Primary_Standard->Comparison Candidate_Material This compound Candidate Material Characterization Identity, Purity, and Isotopic Enrichment Analysis Candidate_Material->Characterization Characterization->Comparison Working_Standard Qualified this compound Working Standard Comparison->Working_Standard

Workflow for qualifying a this compound working standard.

Experimental_Workflow cluster_1 Bioanalytical Method Using Internal Standard Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound IS Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Analyte/IS Peak Area Ratio Analysis->Quantification

Typical workflow for a bioanalytical assay using this compound.

Conclusion

The use of this compound as a reference standard, particularly as an internal standard in quantitative LC-MS assays, offers significant advantages in terms of accuracy, precision, and robustness. By following a rigorous qualification process to establish traceability to pharmacopeial standards, researchers can confidently employ this compound as a reliable and cost-effective working standard for routine analysis. This approach not only improves the quality of analytical data but also conserves valuable primary reference materials, aligning with best practices in the pharmaceutical industry.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds like Bergapten-d3, a deuterium-labeled analog of Bergapten, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Due to its hazardous nature, including potential carcinogenic effects and skin and respiratory irritation, strict adherence to disposal protocols is essential.[4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[6] Bergapten is considered a hazardous substance and may cause sensitization through skin contact.[4]

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source
Eye Protection Tightly fitting safety goggles or glasses with side-shields. [4][6]
Hand Protection Chemically resistant protective gloves. [4][6][7]
Body Protection A lab coat or impervious clothing should be worn to protect the skin. [4][6][7]

| Respiratory Protection | In case of dust or aerosols, a dust respirator or a full-face respirator should be used if exposure limits are exceeded. |[4][6] |

Handle this compound in a well-ventilated area, avoiding the generation of dust.[4] In case of a minor spill, use dry clean-up procedures.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an institution's hazardous waste management program.[8] Never dispose of this compound down the drain or in regular trash.[8][9][10]

  • Waste Identification and Segregation : All materials contaminated with this compound, including unused product, pipette tips, vials, and cleaning materials, must be classified as hazardous chemical waste.[6][8] This waste should be kept separate from other waste streams like non-hazardous trash or biological waste.[8]

  • Containerization : Collect all this compound waste in a designated, leak-proof container that is clearly labeled as hazardous waste.[6][8] The container must be compatible with the chemical properties of the waste.

  • Storage : The sealed and labeled waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[8]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for the collection of the waste container.[8] Follow their specific procedures for waste manifest documentation and handover.[8] Disposal will typically involve incineration in a licensed facility or burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[4][11]

  • Decontamination of Empty Containers : Empty containers that held this compound may still present a chemical hazard.[4] They should be decontaminated before disposal. If they cannot be sufficiently cleaned for reuse or recycling, they should be punctured to prevent reuse and disposed of through the hazardous waste stream.[4]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify all this compound waste (unused product, contaminated items) A->B C Segregate as Hazardous Chemical Waste B->C D Place in a labeled, leak-proof container C->D E Store sealed container in a designated secure area D->E F Contact Institutional EHS for waste pickup E->F G Follow institutional procedures for waste handover F->G H Disposal by licensed facility (Incineration or Landfill) G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bergapten-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bergapten-d3. The following procedures for personal protective equipment, handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeRequirementSpecifications
Eye/Face Protection Safety GlassesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesHandle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
Body Protection Protective ClothingWear a lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[2] Overalls, a P.V.C. apron, and the use of barrier cream are also recommended.[3]
Respiratory Protection Air-purifying RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Where risk assessment indicates a need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

General Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid generating dust during handling.[3]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]

  • Protect from light.[3]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3]

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are critical to prevent environmental contamination and personnel exposure.

Spill Response:

  • Minor Spills:

    • Clean up spills immediately.[3]

    • Avoid breathing dust and contact with skin and eyes.[3]

    • Wear full protective clothing, including gloves, safety glasses, and a dust respirator.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

  • Major Spills:

    • Evacuate the area and alert emergency services, providing the location and nature of the hazard.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent spillage from entering drains or water courses.[3]

Waste Disposal:

  • All waste, including contaminated PPE and empty containers, must be handled in accordance with local, state, and federal regulations.[3]

  • Treat this compound as hazardous chemical waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Do not mix with other types of waste unless instructed by your institution's Environmental Health and Safety (EHS) department.[4]

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[4]

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water. Seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[3]
Inhalation If fumes or combustion products are inhaled, remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If not breathing, apply artificial respiration. Seek medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Don PPE b 2. Prepare Workspace in Fume Hood a->b c 3. Assemble Materials b->c d 4. Weigh this compound c->d e 5. Perform Experiment d->e f 6. Clean Workspace e->f g 7. Dispose of Waste f->g h 8. Doff PPE g->h

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.